Product packaging for (1-Benzylazetidin-3-yl)methanol(Cat. No.:CAS No. 99025-94-2)

(1-Benzylazetidin-3-yl)methanol

Cat. No.: B1588031
CAS No.: 99025-94-2
M. Wt: 177.24 g/mol
InChI Key: ZDTSHVGCSDAFJH-UHFFFAOYSA-N
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Description

(1-Benzylazetidin-3-yl)methanol is a chemical compound featuring an azetidine ring, a four-membered saturated nitrogen heterocycle that is of significant interest in pharmaceutical and agrochemical research. Azetidines are valued as bioisosteres for more common ring structures like pyrrolidines and piperidines, often conferring improved metabolic stability, bioavailability, and distinct physicochemical profiles to molecules . The structure of this particular reagent includes a benzyl group on the ring nitrogen and a hydroxymethyl functional group at the 3-position, making it a versatile chiral building block for the synthesis of more complex molecules. The primary value of this compound lies in its application as a synthetic intermediate in drug discovery. While specific biological data for this compound may not be widely published, derivatives of 3-hydroxymethyl azetidines are frequently employed in the development of bioactive molecules. For instance, the azetidine scaffold is found in various antibiotics, anticancer agents, and other therapeutic compounds . The presence of the hydroxymethyl group allows for further functionalization, enabling researchers to link the azetidine core to other pharmacophores or to create prodrugs and chemical probes. This product is intended for use in laboratory research only. It is strictly for in vitro testing and chemical synthesis applications within a controlled environment. This compound is not meant for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B1588031 (1-Benzylazetidin-3-yl)methanol CAS No. 99025-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-benzylazetidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-9-11-7-12(8-11)6-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTSHVGCSDAFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395596
Record name (1-benzylazetidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99025-94-2
Record name (1-benzylazetidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of (1-Benzylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-planar geometry offer unique three-dimensional diversity, enabling novel interactions with biological targets. (1-Benzylazetidin-3-yl)methanol is a key building block in this class, providing a versatile platform for the synthesis of more complex drug candidates. The benzyl protecting group offers stability during synthetic manipulations, while the hydroxymethyl group serves as a handle for further functionalization.

Molecular Identity and Physicochemical Properties

  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₁₅NO

  • Molecular Weight: 177.24 g/mol

  • CAS Number: 99025-94-2[1]

PropertyPredicted Value/InformationSource/Method
Molecular Weight 177.24 g/mol Calculation
XlogP 1.3Prediction
Hydrogen Bond Donors 1Calculation
Hydrogen Bond Acceptors 2Calculation
Rotatable Bonds 3Calculation

Proposed Synthesis and Potential Impurity Profile

A plausible and common synthetic route to this compound involves the reaction of benzylamine with a suitable C3-synthon, such as epichlorohydrin, followed by intramolecular cyclization. This method is cost-effective and has been described for the synthesis of the related 1-benzylazetidin-3-ol.[2]

Synthesis_of_1_Benzylazetidin_3_yl_methanol benzylamine Benzylamine intermediate N-benzyl-1-chloro-3-aminopropan-2-ol benzylamine->intermediate Nucleophilic ring-opening epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate target This compound intermediate->target Intramolecular cyclization base Base (e.g., NaOH) base->intermediate reduction Reduction (e.g., NaBH4) NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve sample in CDCl₃ transfer Transfer to NMR tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum h1_nmr->c13_nmr cosy COSY (optional) h1_nmr->cosy dept DEPT-135 (optional) c13_nmr->dept hsqc HSQC (optional) c13_nmr->hsqc hmbc HMBC (optional) hsqc->hmbc ft Fourier Transform hmbc->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration (¹H) baseline->integration peak_picking Peak Picking integration->peak_picking assignment Structural Assignment peak_picking->assignment

References

Introduction: The Azetidine Moiety in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (1-Benzylazetidin-3-yl)methanol for Researchers and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery. Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, rendering it a privileged motif in the design of novel therapeutics.[1][2] this compound, in particular, serves as a crucial building block for more complex molecules, leveraging the benzyl group as a stable protecting group for the nitrogen atom, which can be removed at a later synthetic stage.

This technical guide offers a comprehensive exploration of the primary synthetic pathways to this compound. As a senior application scientist, this document is structured to provide not just procedural steps, but also the underlying mechanistic rationale and field-proven insights essential for successful synthesis and scale-up. We will delve into two principal and robust methodologies: the cyclization of an acyclic precursor derived from epichlorohydrin and the reduction of a 3-carboxy functionalized azetidine.

Pathway 1: Cyclization of 1-Benzylamino-3-chloro-2-propanol

This is arguably the most direct and widely employed method for synthesizing the N-benzyl azetidine core, starting from commercially available and inexpensive materials: benzylamine and epichlorohydrin.[3] The strategy is based on an initial nucleophilic ring-opening of the epoxide, followed by an intramolecular nucleophilic substitution to form the strained four-membered ring.

Causality and Mechanistic Insights

The synthesis proceeds in two key stages. First, the primary amine of benzylamine acts as a nucleophile, attacking one of the electrophilic carbons of the epichlorohydrin ring. This reaction is regioselective, with the amine preferentially attacking the terminal carbon due to lower steric hindrance, yielding 1-(benzylamino)-3-chloropropan-2-ol.

The second stage is a base-mediated intramolecular cyclization. The addition of a strong base deprotonates the secondary alcohol, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom to displace the chloride and form the azetidine ring. The choice of base and solvent is critical to favor the desired intramolecular cyclization over competing intermolecular side reactions.

Visualizing the Pathway

Pathway_1_Epichlorohydrin_Route Epichlorohydrin Epichlorohydrin Intermediate 1-(Benzylamino)-3-chloropropan-2-ol Epichlorohydrin->Intermediate Ring Opening Benzylamine Benzylamine Benzylamine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization Base Strong Base (e.g., NaOH, KOH) Base->Intermediate

Caption: Synthesis via Epichlorohydrin and Benzylamine.

Detailed Experimental Protocol

This protocol is a synthesized representation of common industrial processes.[3][4]

Step 1: Synthesis of 1-(Benzylamino)-3-chloropropan-2-ol

  • To a stirred solution of benzylamine (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 2-3 volumes) in a reaction vessel, add epichlorohydrin (1.1-1.3 eq) dropwise at a controlled temperature, typically between 20-30°C.

  • The reaction is exothermic; maintain the temperature with appropriate cooling.

  • After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Remove the solvent under reduced pressure to yield the crude intermediate, which is often used in the next step without further purification.

Step 2: Cyclization to this compound

  • Dissolve the crude 1-(benzylamino)-3-chloropropan-2-ol in a suitable solvent like toluene or isopropanol.

  • Add a strong aqueous base, such as 40-50% sodium hydroxide or potassium hydroxide solution (2.0-3.0 eq). The reaction is often biphasic.

  • Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 3-6 hours. Vigorous stirring is essential.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and separate the organic layer.

  • Extract the aqueous layer with the reaction solvent (e.g., toluene) to recover any dissolved product.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification is typically achieved by vacuum distillation or column chromatography on silica gel to yield pure this compound.

ParameterValueRationale
Epichlorohydrin Stoichiometry 1.1 - 1.3 eqA slight excess ensures complete consumption of the starting amine.
Cyclization Temperature 80 - 110 °CProvides sufficient energy to overcome the activation barrier for the intramolecular cyclization.
Typical Yield 65 - 80%Reflects an efficient two-step, one-pot process often seen in optimized industrial settings.[3]

Pathway 2: Reduction of 1-Benzylazetidine-3-carboxylic Acid or its Ester

An alternative and highly effective strategy involves the synthesis of an azetidine ring bearing a carboxylic acid or ester at the 3-position, followed by its reduction to the primary alcohol. This pathway offers excellent control over the substitution pattern and is suitable for producing various analogs.

Causality and Mechanistic Insights

The core of this pathway is the reduction of a carbonyl group. Carboxylic acids and their esters are relatively unreactive towards mild reducing agents like sodium borohydride (NaBH₄). Therefore, a powerful hydride donor, most commonly lithium aluminum hydride (LiAlH₄), is required.[5]

The mechanism involves the transfer of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon. For an ester, this occurs in two stages:

  • Initial hydride attack forms a tetrahedral intermediate which then collapses, expelling the alkoxy group (-OR) to form an aldehyde.

  • The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alkoxide.

An acidic workup is then performed to protonate the alkoxide, yielding the final alcohol product, this compound. The benzyl group on the nitrogen is stable under these reducing conditions.

Visualizing the Pathway

Pathway_2_Reduction_Route Start 1-Benzylazetidine-3-carboxylate (Ester or Acid) Aldehyde Aldehyde Intermediate (transient) Start->Aldehyde 1. Hydride Addition Product This compound Aldehyde->Product 2. Hydride Addition 3. Protonation Reducer LiAlH₄ Reducer->Start Workup Aqueous Workup (e.g., H₂O, acid) Workup->Product

Caption: Synthesis via Reduction of a Carboxylate Precursor.

Detailed Experimental Protocol

This protocol is based on the standard lithium aluminum hydride reduction of an ester.

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Suspend lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) in a dry ethereal solvent like anhydrous tetrahydrofuran (THF) or diethyl ether under a nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve ethyl 1-benzylazetidine-3-carboxylate (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It may be necessary to heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Monitor the reaction by TLC or LC-MS until all the starting ester has been consumed.

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄. This is a highly exothermic and hazardous step that generates hydrogen gas. A Fieser workup is standard: add water dropwise (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify by column chromatography on silica gel to yield pure this compound.

ParameterValueRationale
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)A powerful hydride source necessary for the complete reduction of esters or carboxylic acids.[5]
Solvent Anhydrous THF or Et₂OEthereal solvents are required for LiAlH₄ reductions as they are non-protic and effectively solvate the reagent.
Workup Fieser Workup (H₂O/NaOH/H₂O)A standardized and safe procedure for quenching LiAlH₄ that results in an easily filterable granular precipitate of aluminum salts.
Typical Yield 85 - 95%Reductions with LiAlH₄ are typically high-yielding and clean reactions.

Conclusion and Future Outlook

The synthesis of this compound is well-established, with two primary, robust, and scalable pathways dominating the landscape. The choice between the epichlorohydrin route and the carboxylate reduction route often depends on factors such as the cost of starting materials, scale of the reaction, and the availability of specialized equipment for handling hazardous reagents like LiAlH₄.

The epichlorohydrin method is often favored for large-scale industrial production due to its cost-effectiveness.[3] The reduction pathway, while potentially more expensive, offers versatility and is an excellent choice for laboratory-scale synthesis and the creation of diverse analog libraries. As the demand for complex molecular architectures in drug development continues to grow, the methodologies for producing key building blocks like this compound will undoubtedly continue to evolve, with a focus on increasing efficiency, safety, and sustainability.

References

Introduction: The Significance of 1-benzyl-3-hydroxymethylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-benzyl-3-hydroxymethylazetidine

1-benzyl-3-hydroxymethylazetidine is a crucial heterocyclic building block in contemporary medicinal chemistry and drug development. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold found in numerous biologically active compounds and natural products.[1] The presence of the hydroxymethyl group at the 3-position provides a versatile handle for further functionalization, allowing for the construction of more complex molecular architectures. The N-benzyl group serves as a common protecting group for the azetidine nitrogen, which can be readily removed under various conditions to reveal the secondary amine for subsequent reactions. This guide provides a detailed exploration of the primary synthetic routes to 1-benzyl-3-hydroxymethylazetidine, offering insights into the underlying chemical principles and practical considerations for its preparation.

Synthetic Strategies: A Comparative Overview

The synthesis of 1-benzyl-3-hydroxymethylazetidine can be approached through several distinct pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. This guide will focus on two of the most prevalent and efficient methods: the reduction of 1-benzyl-3-azetidinecarboxylic acid and the cyclization of an acyclic precursor derived from epichlorohydrin and benzylamine.

Route 1: Reduction of 1-benzyl-3-azetidinecarboxylic acid

This is arguably the most direct and widely employed method for the synthesis of 1-benzyl-3-hydroxymethylazetidine. The readily available starting material, 1-benzyl-3-azetidinecarboxylic acid, can be efficiently reduced to the corresponding primary alcohol.

Chemical Principles: The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent, typically a metal hydride. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation due to its high reactivity. The reaction proceeds via the formation of a lithium carboxylate salt, which is then further reduced to the alcohol. It is crucial to perform this reaction under anhydrous conditions, as LiAlH₄ reacts violently with water.

Workflow Diagram: General Synthesis

Synthetic Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Reagents & Glassware setup Reaction Setup (Inert Atmosphere) reagents->setup addition Reagent Addition setup->addition monitoring Reaction Monitoring (TLC) addition->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (e.g., Chromatography) concentration->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A generalized workflow for chemical synthesis.

Experimental Protocol:

Step 1: Synthesis of 1-benzyl-3-azetidinecarboxylic acid

While 1-benzyl-3-azetidinecarboxylic acid is commercially available, it can also be synthesized from azetidine-3-carboxylic acid via N-benzylation.

  • Materials: Azetidine-3-carboxylic acid, benzyl bromide, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile).

  • Procedure:

    • Suspend azetidine-3-carboxylic acid and potassium carbonate in acetonitrile.

    • Add benzyl bromide dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction to 1-benzyl-3-hydroxymethylazetidine

  • Materials: 1-benzyl-3-azetidinecarboxylic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), sodium sulfate, and ethyl acetate.

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 1-benzyl-3-azetidinecarboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzyl-3-hydroxymethylazetidine.

    • If necessary, purify the product further by column chromatography on silica gel.

Data Summary: Route 1

StepStarting MaterialKey ReagentsTypical YieldPurity
N-benzylationAzetidine-3-carboxylic acidBenzyl bromide>85%>95%
Reduction1-benzyl-3-azetidinecarboxylic acidLiAlH₄80-90%>98%
Route 2: From Epichlorohydrin and Benzylamine

This route provides a cost-effective alternative for the large-scale synthesis of the azetidine core. It involves the initial reaction of benzylamine with epichlorohydrin to form an amino alcohol intermediate, which then undergoes base-mediated cyclization to form the azetidine ring.

Chemical Principles: The first step is a nucleophilic attack of the benzylamine on the epoxide ring of epichlorohydrin. This reaction is typically regioselective, with the amine attacking the less hindered carbon of the epoxide. The resulting amino alcohol is then treated with a base to promote an intramolecular nucleophilic substitution, where the alkoxide displaces the chloride to form the four-membered azetidine ring.

Reaction Pathway: Route 2

Route 2 start Benzylamine + Epichlorohydrin intermediate N-benzyl-1-chloro-3-aminopropan-2-ol start->intermediate Ring Opening product 1-benzylazetidin-3-ol intermediate->product Base-mediated Cyclization final_product 1-benzyl-3-hydroxymethylazetidine product->final_product Further Functionalization (if necessary)

Caption: Synthesis of 1-benzylazetidin-3-ol from epichlorohydrin and benzylamine.

Experimental Protocol:

Step 1: Synthesis of N-benzyl-1-chloro-3-aminopropan-2-ol

  • Materials: Benzylamine, epichlorohydrin, and a suitable solvent (e.g., water or methanol).[2]

  • Procedure:

    • Dissolve benzylamine in water and cool the solution to 0-5 °C.[2]

    • Slowly add epichlorohydrin to the cooled solution, maintaining the temperature between 0-5 °C.[2]

    • Stir the reaction mixture at this temperature for several hours.

    • The product may precipitate from the reaction mixture and can be collected by filtration.

Step 2: Synthesis of 1-benzylazetidin-3-ol

  • Materials: N-benzyl-1-chloro-3-aminopropan-2-ol, a strong base (e.g., sodium hydroxide), and a suitable solvent.

  • Procedure:

    • Treat the N-benzyl-1-chloro-3-aminopropan-2-ol with a strong base, such as aqueous sodium hydroxide.

    • Heat the reaction mixture to promote cyclization.

    • After the reaction is complete, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-benzylazetidin-3-ol.

Step 3: Conversion to 1-benzyl-3-hydroxymethylazetidine

The conversion of 1-benzylazetidin-3-ol to 1-benzyl-3-hydroxymethylazetidine is a multi-step process that typically involves:

  • Oxidation of the secondary alcohol to a ketone (1-benzylazetidin-3-one).

  • A Wittig-type reaction to introduce a one-carbon unit (e.g., a methylene group).

  • Hydroboration-oxidation of the resulting alkene to yield the primary alcohol.

Alternatively, a more direct route might involve the protection of the hydroxyl group, followed by ring-opening, chain extension, and re-cyclization, though this is a more complex and less common approach.

Given the multi-step nature of this conversion, Route 1 is generally the more efficient and preferred method for the synthesis of 1-benzyl-3-hydroxymethylazetidine.

Conclusion

The synthesis of 1-benzyl-3-hydroxymethylazetidine is a key process for the generation of valuable intermediates in drug discovery. While several synthetic routes exist, the reduction of 1-benzyl-3-azetidinecarboxylic acid with a strong hydride reducing agent like LiAlH₄ represents the most direct and high-yielding approach. The alternative route starting from epichlorohydrin and benzylamine is a viable and cost-effective method for producing the core 1-benzylazetidin-3-ol scaffold, but the subsequent conversion to the desired 3-hydroxymethyl derivative is more complex. The choice of synthetic strategy will ultimately depend on the specific needs of the researcher, including scale, cost, and available resources.

References

1H NMR and 13C NMR spectra of (1-Benzylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (1-Benzylazetidin-3-yl)methanol

Abstract

This technical guide offers a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic building block design. This document is structured to provide researchers, scientists, and drug development professionals with a predictive framework for the structural elucidation of this molecule. It synthesizes foundational NMR principles with data from analogous structures to forecast chemical shifts, coupling constants, and signal multiplicities. Furthermore, this guide presents detailed, field-proven protocols for sample preparation and data acquisition, and outlines the strategic use of two-dimensional NMR techniques for unambiguous spectral assignment. The content is grounded in authoritative sources to ensure scientific integrity and provides a practical reference for the characterization of substituted azetidine scaffolds.

Introduction and Molecular Structure

This compound is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles. The strained azetidine ring imparts unique chemical properties, making it a valuable scaffold in the development of novel therapeutics.[1][2] Accurate structural verification is paramount in the synthesis and application of such molecules, and NMR spectroscopy remains the definitive tool for this purpose.

This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra of the title compound by analyzing its distinct structural fragments: the benzyl group, the azetidine core, and the hydroxymethyl substituent. For clarity, the atoms are numbered as shown in the diagram below.

G cluster_mol N1 N1 C2 C2 N1->C2 C5 C5 N1->C5 C3 C3 C2->C3 H2a H C2->H2a H2b H C2->H2b C4 C4 C3->C4 C11 C11 C3->C11 H3 H C3->H3 C4->N1 H4a H C4->H4a H4b H C4->H4b C6 C6 C5->C6 H5a H C5->H5a H5b H C5->H5b C7 C7 C6->C7 C10 C10 C6->C10 C8 C8 C7->C8 H7 H C7->H7 C9 C9 C8->C9 H8 H C8->H8 C9->C10 H9 H C9->H9 C10->C6 H_ipso H C10->H_ipso H O12 O12 C11->O12 H11a H C11->H11a H11b H C11->H11b OH H O12->OH H10 H

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for each proton environment. The presence of the chiral center at C3 renders the geminal protons on C2, C4, C5, and C11 diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals that couple to each other.[3]

Aromatic Region (C7-H to C11-H)

The five protons of the monosubstituted phenyl ring are expected to appear as a complex multiplet in the range of δ 7.20-7.40 ppm .[4][5] This characteristic pattern arises from the overlapping signals of the ortho, meta, and para protons, which have very similar chemical environments.

Benzyl Methylene Protons (C5-H₂)

The two protons on the benzylic carbon (C5) are diastereotopic. Therefore, they are expected to resonate as two separate signals, likely appearing as a pair of doublets (an AB quartet) if their chemical shift difference is large enough relative to their geminal coupling constant.[3] Due to their proximity to the electron-withdrawing phenyl group and the nitrogen atom, their chemical shift is predicted to be around δ 3.60-3.80 ppm .

Azetidine Ring Protons (C2-H₂, C4-H₂, C3-H)

The protons on the strained azetidine ring are subject to complex coupling interactions and anisotropic effects.

  • C2-H₂ and C4-H₂: These four protons are chemically non-equivalent. They are adjacent to the electronegative nitrogen atom, which deshields them. Their signals are expected to appear as complex multiplets, likely overlapping, in the range of δ 3.20-3.60 ppm and δ 2.80-3.20 ppm .[2][6] The protons cis and trans to the hydroxymethyl group will experience different shielding effects.

  • C3-H: This single proton is a methine proton situated on the chiral center and is coupled to the adjacent protons on C2 and C4. It is expected to appear as a multiplet (likely a pentet or more complex pattern) in the range of δ 2.50-2.80 ppm .

Hydroxymethyl Protons (C11-H₂ and O12-H)
  • C11-H₂: The two diastereotopic protons on the carbon bearing the hydroxyl group are coupled to the C3 proton. They are expected to resonate as a doublet of doublets or a multiplet around δ 3.50-3.70 ppm .[4]

  • O12-H: The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature. It can appear anywhere from δ 1.5-4.0 ppm and may exchange with trace water or D₂O in the solvent.[4][7]

Table 1: Summary of Predicted ¹H NMR Data (400 MHz, CDCl₃)
Atom LabelPredicted Shift (δ, ppm)MultiplicityIntegrationNotes
C7-H to C11-H7.20 - 7.40Multiplet (m)5HAromatic protons of the benzyl group.[4][5]
C5-H₂3.60 - 3.80AB quartet or m2HDiastereotopic benzylic protons.[3]
C11-H₂3.50 - 3.70Doublet of Doublets (dd) or m2HDiastereotopic protons adjacent to the hydroxyl group.
C2-H₂, C4-H₂2.80 - 3.60Multiplet (m)4HComplex, overlapping signals from diastereotopic azetidine protons.[2][6]
C3-H2.50 - 2.80Multiplet (m)1HMethine proton at the chiral center.
O12-H1.5 - 4.0Broad Singlet (br s)1HChemical shift is variable; may exchange.[7]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Aromatic Carbons (C6-C10)

The phenyl ring will exhibit four signals:

  • C6 (ipso-carbon): The carbon attached to the benzyl methylene group will be a weak signal around δ 138-140 ppm .[5]

  • C7/C11 (ortho-carbons): Expected around δ 128-129 ppm .[8]

  • C8/C10 (meta-carbons): Expected around δ 128-129 ppm , often overlapping with the ortho signals.[8]

  • C9 (para-carbon): Expected around δ 127-128 ppm .[5]

Aliphatic Carbons (C2, C3, C4, C5, C11)
  • C11 (Hydroxymethyl Carbon): The carbon attached to the hydroxyl group is expected in the range of δ 63-66 ppm .[8][9]

  • C5 (Benzyl Methylene Carbon): The benzylic carbon should appear around δ 60-63 ppm .[10]

  • C2 and C4 (Azetidine Methylene Carbons): These carbons adjacent to the nitrogen are expected to be in the region of δ 55-58 ppm . The strain of the four-membered ring influences their chemical shift.[11][12]

  • C3 (Azetidine Methine Carbon): The carbon at the junction of the ring and the side chain is predicted to be the most upfield of the aliphatic carbons (excluding solvent), around δ 35-40 ppm .

Table 2: Summary of Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Atom LabelPredicted Shift (δ, ppm)Notes
C6138 - 140Quaternary ipso-carbon, likely a weak signal.[5]
C7, C8, C9, C10127 - 129Aromatic carbons, potential overlap.[8]
C1163 - 66Carbon bearing the -OH group.[9]
C560 - 63Benzylic carbon.[10]
C2, C455 - 58Azetidine carbons adjacent to nitrogen.[11]
C335 - 40Azetidine methine carbon.

Experimental Protocols

To obtain high-quality NMR spectra for structural confirmation, a standardized and rigorous experimental approach is essential.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis. Purify via column chromatography or recrystallization if necessary.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of molecule.[13] Alternatively, deuterated methanol (CD₃OD) can be used, which will result in the exchange of the hydroxyl proton (O12-H) with deuterium, causing its signal to disappear from the ¹H spectrum.[14]

  • Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Most commercially available deuterated solvents already contain TMS.[15]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following parameters are typical for a 400 MHz spectrometer.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the instrument on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45°

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans: 8-16 (adjust for concentration)

    • Spectral Width: 0-12 ppm

  • ¹³C{¹H} NMR Acquisition (Proton Decoupled):

    • Pulse Angle: 30-45°

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 512-2048 (or more, as ¹³C is much less sensitive)

    • Spectral Width: 0-220 ppm

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).[16]

Strategy for Unambiguous Assignment: 2D NMR

While 1D spectra provide the foundational data, complex spin systems and signal overlap, particularly in the aliphatic region, necessitate 2D NMR experiments for definitive structural confirmation.

G prep Sample Preparation acq_1d Acquire 1D Spectra (¹H, ¹³C) prep->acq_1d Optimized Sample analyze_1d Initial 1D Analysis (Hypothesize Assignments) acq_1d->analyze_1d Process FID cosy Acquire ¹H-¹H COSY analyze_1d->cosy Identify Spin Systems hsqc Acquire ¹H-¹³C HSQC analyze_1d->hsqc Proton-Carbon Links analyze_2d Correlate 2D Data cosy->analyze_2d hmbc Acquire ¹H-¹³C HMBC hsqc->hmbc Confirm Quaternary Carbons hsqc->analyze_2d hmbc->analyze_2d confirm Final Structure Confirmation analyze_2d->confirm Unambiguous Assignments

Caption: A logical workflow for complete NMR-based structure elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would be used to trace the connectivity from the C3-H to the C2/C4 protons and the C11-H₂ protons, confirming the azetidine ring and hydroxymethyl side chain structure.[17]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon to which it is directly attached. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.[17]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (like C6) and for piecing together the molecular fragments, for example, by showing a correlation from the benzylic C5-H₂ protons to the aromatic carbons (C6, C7) and the azetidine nitrogen's adjacent carbons (C2, C4).[18]

By systematically applying this workflow, from prediction and 1D acquisition to multi-dimensional correlation, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra for this compound can be confidently achieved.

References

An In-depth Technical Guide to the Stability and Storage of (1-Benzylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on establishing and maintaining the stability of (1-Benzylazetidin-3-yl)methanol. Given the critical role of chemical integrity in research and pharmaceutical development, this document outlines the principles of stability, recommended storage conditions, and detailed protocols for assessing the compound's shelf-life and degradation pathways.

Introduction to this compound: A Profile

This compound, with the chemical formula C₁₁H₁₅NO, is a heterocyclic compound featuring an azetidine ring substituted with a benzyl group at the nitrogen atom and a hydroxymethyl group at the 3-position. Its structure lends itself to a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The stability of this compound is paramount to ensure the reliability and reproducibility of experimental outcomes and the quality of downstream products.

The Principles of Chemical Stability for Azetidine Derivatives

The stability of a chemical compound is its ability to resist chemical change or decomposition. For azetidine derivatives like this compound, several factors can influence stability, including temperature, light, oxygen, and moisture. Understanding potential degradation pathways is crucial for defining appropriate storage and handling procedures. While specific degradation pathways for this compound are not extensively documented in public literature, related azetidine compounds can undergo degradation through mechanisms such as hydrolysis and oxidation.[1][2]

Forced degradation studies are instrumental in identifying potential degradation products and developing stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[4]

Recommended Storage Conditions

Based on available supplier information and general best practices for similar chemical intermediates, the following storage conditions are recommended for this compound to ensure its long-term stability.

ParameterRecommended ConditionRationale
Temperature 2-8°C[5]Refrigeration slows down potential chemical reactions and degradation processes.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes the risk of oxidation. The azetidine ring and the benzyl group can be susceptible to oxidative degradation.
Light Amber vial or stored in the darkProtects the compound from photolytic degradation. Aromatic rings and heteroatoms can absorb UV light, leading to decomposition.
Moisture Tightly sealed container in a dry environment[5]Prevents hydrolysis of the compound. The hydroxymethyl group and the azetidine ring can be susceptible to moisture.

These conditions are a starting point and should be verified through a comprehensive stability testing program.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential for determining the shelf-life and appropriate storage conditions for this compound.[6][7] This involves both long-term and accelerated stability studies.[8]

Analytical Method Validation

Before initiating stability studies, a validated, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. The method should be able to separate the parent compound from any potential degradation products.

Forced Degradation Study

A forced degradation study is a critical first step to understand the potential degradation pathways.[4]

Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.

Protocol:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose the compound (in solid and solution form) to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Analysis: Analyze all stressed samples by the validated HPLC method. Characterize any significant degradation products using techniques like LC-MS and NMR.

Caption: Forced degradation experimental workflow.

Long-Term and Accelerated Stability Studies

These studies are performed to determine the shelf-life of the compound under recommended and stressed storage conditions.

Objective: To establish a re-test period or shelf-life for this compound.

Protocol:

  • Sample Preparation: Package the compound in the proposed container-closure system.

  • Storage Conditions:

    • Long-Term: 2-8°C (recommended storage).

    • Accelerated: 25°C / 60% RH or 40°C / 75% RH.

  • Testing Intervals:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analysis: At each time point, test the samples for appearance, purity (by the validated HPLC method), and any other relevant quality attributes.

Stability_Study_Decision_Tree Start Initiate Stability Study Storage Store at Long-Term (2-8°C) & Accelerated (e.g., 25°C/60%RH) Start->Storage Test Test at specified time points (0, 3, 6... months) Storage->Test SignificantChange Significant Change in Accelerated Condition? Test->SignificantChange NoChange No Significant Change SignificantChange->NoChange No YesChange Significant Change SignificantChange->YesChange Yes Evaluate Evaluate Long-Term Data NoChange->Evaluate YesChange->Evaluate ShelfLife Establish Shelf-Life and Storage Conditions Evaluate->ShelfLife

Caption: Decision process for stability studies.

Conclusion

The stability of this compound is a critical parameter that underpins its reliable use in research and development. While initial supplier recommendations provide a valuable starting point, a comprehensive stability testing program, including forced degradation and long-term studies, is essential to fully understand its degradation profile and establish a definitive shelf-life. By implementing the protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this important chemical intermediate.

References

A Technical Guide to (1-Benzylazetidin-3-yl)methanol for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (1-benzylazetidin-3-yl)methanol, a key building block for researchers and professionals in drug discovery and development. We will delve into its commercial availability, quality control standards, synthesis, and applications, with a focus on providing practical, field-proven insights.

Introduction to this compound: A Privileged Scaffold in Medicinal Chemistry

This compound, with CAS Number 99025-94-2, is a heterocyclic compound featuring a benzyl-protected azetidine ring with a hydroxymethyl substituent. The azetidine motif, a four-membered nitrogen-containing heterocycle, has gained significant traction in medicinal chemistry. Its rigid, three-dimensional structure can confer favorable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility, when used as a bioisosteric replacement for other cyclic systems. The benzyl group serves as a common protecting group for the azetidine nitrogen, which can be readily removed during synthetic campaigns. The primary alcohol functionality provides a versatile handle for further chemical modifications and the introduction of diverse pharmacophoric elements.

Commercial Sourcing: Navigating the Supplier Landscape

The reliable procurement of starting materials is the foundation of any successful research and development program. This compound is commercially available from a range of suppliers, catering to different scales and purity requirements. Below is a comparative overview of some notable vendors.

SupplierPurityAvailable QuantitiesAdditional Information
AchmemNot specifiedBulk inquiry availableProvides basic safety and storage information.[1]
Arctom ScientificNot specifiedFlexible and reagent sizesLists the compound with its CAS number.
BLD PharmNot specifiedNot specifiedOnline ordering available.
ETA chemicals Co.,LtdNot specifiedNot specifiedSupplier for the pharmaceutical industry.
Alchimica s.r.o.Not specifiedNot specifiedSupplies a range of chemicals for pharmaceutical R&D.
CP Lab Safety95%1 gramFor professional research and industrial use only.

Note: Purity levels and available quantities are subject to change and should be confirmed with the respective supplier. It is imperative to request a Certificate of Analysis (CoA) for each batch to ensure it meets the specific requirements of your intended application.

Quality Control and Analytical Methods: Ensuring Experimental Integrity

A self-validating experimental workflow begins with the rigorous quality assessment of all starting materials. For this compound, a comprehensive quality control regimen should include identity confirmation, purity assessment, and the characterization of any potential impurities.

Typical Specifications on a Certificate of Analysis

While a specific CoA for this compound is not publicly available, a typical analysis would include the following:

TestSpecificationMethod
AppearanceWhite to off-white solidVisual Inspection
IdentityConforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Purity≥95%HPLC or GC
Water Content≤0.5%Karl Fischer Titration
Residual SolventsTo be reportedGC-HS
Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound. The proton NMR spectrum would be expected to show characteristic signals for the benzyl protons, the azetidine ring protons, and the hydroxymethyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid), would be suitable for separating the target compound from potential impurities.

  • Mass Spectrometry (MS): Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry provides crucial information on the molecular weight of the compound and can help in the identification of impurities.

Synthesis and Potential Impurities: A Look into the Chemistry

Understanding the synthetic route to this compound is crucial for anticipating potential process-related impurities. A common and industrially scalable approach involves the reaction of benzylamine with epichlorohydrin to form the azetidine ring, followed by functional group manipulations to yield the final product.

A plausible synthetic pathway is the reduction of an intermediate, such as 1-benzylazetidin-3-one or a corresponding ester. For instance, the reduction of 1-benzylazetidin-3-one with a suitable reducing agent like sodium borohydride would yield the desired alcohol.

Potential Process-Related Impurities
  • Unreacted Starting Materials: Residual benzylamine, epichlorohydrin, or the ketone/ester precursor could be present.

  • Over-reduction Products: If a more reactive reducing agent is used, cleavage of the benzyl group could occur.

  • By-products from Ring Formation: The initial cyclization reaction can sometimes yield dimeric or polymeric by-products.

A robust analytical method, such as the HPLC protocol described above, should be capable of resolving the target compound from these potential impurities.

Applications in Drug Discovery and Development

The azetidine scaffold is increasingly recognized as a "privileged" structure in medicinal chemistry, particularly for central nervous system (CNS) drug discovery. The rigid nature of the four-membered ring can help in optimizing the conformational presentation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.

Role as a Versatile Building Block

This compound serves as a versatile starting material for the synthesis of more complex molecules. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group (e.g., a mesylate or tosylate) for nucleophilic displacement reactions. This allows for the facile introduction of a wide array of functional groups, enabling the exploration of extensive chemical space in lead optimization campaigns.

Importance in CNS Drug Discovery

The incorporation of the azetidine motif has shown promise in the development of therapeutics for a range of CNS disorders.[2] Its ability to improve physicochemical properties like solubility and metabolic stability is particularly advantageous for CNS drug candidates, which must cross the blood-brain barrier. While specific drugs containing the this compound moiety are not yet on the market, the broader class of azetidine derivatives is being actively investigated for conditions such as schizophrenia, depression, and epilepsy.

Workflow for Procurement and Quality Control

The following diagram illustrates a typical workflow for a research scientist from sourcing this compound to its use in a synthetic protocol.

G cluster_procurement Procurement cluster_qc In-House Quality Control supplier_selection Supplier Selection & Inquiry coa_request Request Certificate of Analysis supplier_selection->coa_request order_placement Place Order coa_request->order_placement visual_inspection Visual Inspection order_placement->visual_inspection Receive Material identity_confirmation Identity Confirmation (NMR, MS) visual_inspection->identity_confirmation purity_assessment Purity Assessment (HPLC) identity_confirmation->purity_assessment release_for_use Release for Synthesis purity_assessment->release_for_use synthesis Synthetic Protocol release_for_use->synthesis Proceed to Synthesis

Caption: Procurement and QC workflow for this compound.

Conclusion

This compound is a valuable and commercially accessible building block for medicinal chemists, particularly those engaged in CNS drug discovery. Its unique structural and chemical properties make it an attractive scaffold for the development of novel therapeutics. A thorough understanding of its sourcing, quality control, and synthetic chemistry is paramount for its effective utilization in research and development. By implementing the principles and protocols outlined in this guide, researchers can ensure the integrity of their starting materials and, consequently, the reliability of their scientific outcomes.

References

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. Its unique combination of properties—ring strain, conformational rigidity, and its ability to act as a versatile bioisostere—offers chemists a powerful tool to modulate the physicochemical and pharmacological profiles of drug candidates. This guide provides a comprehensive overview of the azetidine scaffold, from its fundamental structural characteristics and diverse synthetic strategies to its impactful applications in drug design and development. We delve into the causality behind experimental choices in synthesis and explore the structure-activity relationships that govern the biological effects of azetidine-containing compounds. Detailed protocols and visual diagrams are provided to serve as a practical resource for researchers aiming to leverage the unique potential of this fascinating heterocycle.

The Azetidine Core: Structure, Strain, and Stereoelectronics

Azetidine is a saturated heterocycle analogous to cyclobutane, with one methylene group replaced by a nitrogen atom.[1] This seemingly simple structure possesses a unique set of properties that make it highly valuable in medicinal chemistry.

Ring Strain and Conformational Behavior

The defining feature of the azetidine ring is its significant strain energy, approximately 25.4 kcal/mol.[1] This value is intermediate between the highly strained and reactive aziridine ring (27.7 kcal/mol) and the relatively strain-free pyrrolidine ring (5.4 kcal/mol).[1] This "Goldilocks" level of strain endows azetidines with a favorable balance of stability for handling and sufficient reactivity for synthetic elaboration.[1]

To alleviate some of this strain, the azetidine ring is not planar but adopts a puckered conformation.[2] This puckering is a critical feature, as the orientation of substituents in either pseudo-axial or pseudo-equatorial positions can significantly impact steric interactions and, consequently, biological activity. For bulky substituents, a pseudo-equatorial orientation is generally favored to minimize steric hindrance.[2] The degree of puckering can be influenced by the nature of the substituents on both the nitrogen and carbon atoms of the ring.

Physicochemical Properties and Medicinal Chemistry Implications

The incorporation of an azetidine ring into a molecule can impart several desirable physicochemical properties:

  • Increased sp³ Character and Three-Dimensionality: In the push to move away from flat, aromatic-heavy molecules, the azetidine scaffold provides a rigid, three-dimensional framework.[3][4] This can lead to improved binding selectivity and better pharmacological profiles.

  • Enhanced Aqueous Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic analog, cyclobutane.

  • Metabolic Stability: The azetidine ring can enhance metabolic stability compared to more common saturated heterocycles like piperidine and pyrrolidine.[4]

  • Reduced Lipophilicity: Azetidines can serve as bioisosteres that reduce the lipophilicity of a molecule, which can be advantageous for optimizing pharmacokinetic properties.[4]

Synthetic Strategies for Accessing the Azetidine Scaffold

The synthesis of azetidines has historically been challenging due to the ring strain.[3] However, a number of robust synthetic methods have been developed, which can be broadly categorized into intramolecular cyclizations, cycloadditions, and ring transformations.

Intramolecular Cyclization

One of the most common methods for constructing the azetidine ring is through the intramolecular cyclization of a γ-aminohalide or a γ-amino alcohol derivative. The choice of the leaving group and the reaction conditions are critical for achieving high yields and minimizing side reactions.

G γ-Amino Alcohol γ-Amino Alcohol Activated Alcohol Activated Alcohol γ-Amino Alcohol->Activated Alcohol Activation (e.g., MsCl, TsCl) Azetidine Azetidine Activated Alcohol->Azetidine Base-mediated Cyclization

Caption: General workflow for azetidine synthesis via intramolecular cyclization of a γ-amino alcohol.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions, particularly the aza Paternò-Büchi reaction, offer a direct and atom-economical route to functionalized azetidines.[5] This photochemical reaction involves the cycloaddition of an imine and an alkene. While powerful, this method can be limited by challenges in controlling regioselectivity and stereoselectivity.[5]

The β-Lactam Synthon Approach

The reduction of readily available β-lactams (azetidin-2-ones) is a versatile and widely used method for the synthesis of azetidines.[6] Various reducing agents can be employed, with diisobutylaluminium hydride (DIBAL-H) and chloroalanes being common choices.[6] Care must be taken to avoid ring-opening side reactions, especially with electron-rich substituents on the azetidine nucleus.[6]

  • Setup: To a solution of the β-lactam in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen) at 0 °C, add a solution of the reducing agent (e.g., DIBAL-H in hexanes) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).

  • Quenching: Carefully quench the reaction by the slow addition of a quenching agent (e.g., Rochelle's salt solution, water).

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

The Role of Azetidine in Drug Discovery and Development

The unique properties of the azetidine ring have led to its incorporation into a number of approved drugs and clinical candidates across a wide range of therapeutic areas.[7][8]

Azetidine-Containing Approved Drugs

The presence of the azetidine moiety in marketed drugs highlights its acceptance and utility in creating safe and effective medicines.

Drug NameTherapeutic AreaRole of the Azetidine Moiety
Azelnidipine AntihypertensiveCalcium channel blocker[1][9]
Cobimetinib AnticancerMitogen-activated protein kinase (MEK) inhibitor[1]
Ximelagatran AnticoagulantDirect thrombin inhibitor[1]
Azetidine as a Bioisostere

Bioisosteric replacement is a key strategy in drug design to improve the properties of a lead compound. The azetidine ring is a versatile bioisostere for a variety of functional groups.[4][10]

  • Replacement for Saturated and Unsaturated Rings: Azetidines can replace larger saturated rings like piperidine and pyrrolidine to impart greater rigidity and alter substitution vectors.[4] They can also serve as non-aromatic replacements for phenyl rings to increase sp³ character and improve solubility.

  • Replacement for Carbonyl Groups: The polar nature of the C-N bonds in azetidine allows it to mimic the properties of a carbonyl group in some instances, offering a more stable and three-dimensional alternative.

G cluster_0 Common Moiety cluster_1 Bioisosteric Replacement Piperazine Piperazine Aza-azetidine Aza-azetidine Piperazine->Aza-azetidine Bioisosteric Replacement

Caption: Bioisosteric replacement of a piperazine ring with an aza-azetidine scaffold.[11][12]

Structure-Activity Relationships (SAR)

The substitution pattern on the azetidine ring has a profound impact on biological activity. For instance, in a series of tricyclic antidepressant agents, the most active compounds featured the tricyclic ring attached to the nitrogen at position 1 and a basic group at position 3 of the azetidine ring.[13] Similarly, studies on GABA uptake inhibitors have shown that azetidine derivatives with specific lipophilic residues exhibit high potency at the GAT-1 transporter.[14]

Characterization of Azetidine-Containing Compounds

The characterization of newly synthesized azetidine-containing compounds relies on a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of azetidine derivatives. The chemical shifts and coupling constants of the ring protons can provide valuable information about the substitution pattern and the ring's conformation in solution.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

  • Single-Crystal X-ray Diffraction: This technique provides the most definitive evidence for the solid-state conformation of the azetidine ring and the stereochemical relationships of its substituents.[2]

Future Perspectives

The field of azetidine chemistry continues to evolve, with ongoing efforts to develop novel and more efficient synthetic methodologies.[1] The development of new catalytic enantioselective methods for the synthesis of chiral azetidines is a particularly active area of research.[3] As our understanding of the unique properties of the azetidine scaffold deepens, we can expect to see its even wider application in the design of next-generation therapeutics with improved efficacy and safety profiles. The versatility of azetidines as synthons for ring-opening and ring-expansion reactions also promises to provide access to a wider range of complex and diverse molecular architectures.[6][15]

References

safety and handling of (1-Benzylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (1-Benzylazetidin-3-yl)methanol

Abstract

This compound is a key heterocyclic building block in contemporary drug discovery and development, valued for its role in synthesizing complex molecular architectures. As with many reactive small molecules, a comprehensive understanding of its chemical properties and potential hazards is paramount for ensuring the safety of laboratory personnel. This guide provides a detailed examination of the safety and handling protocols for this compound, synthesized from authoritative safety data for the compound and its structural analogs. It is intended for researchers, chemists, and drug development professionals. This document outlines critical aspects of hazard identification, risk mitigation strategies, personal protective equipment (PPE) selection, emergency procedures, and proper disposal, grounded in established chemical safety principles.

Introduction and Physicochemical Profile

This compound, belonging to the azetidine class of saturated heterocyclic amines, is a valuable intermediate in medicinal chemistry. The strained four-membered azetidine ring imparts a unique conformational rigidity and serves as a versatile scaffold. The benzyl group provides a lipophilic character, while the primary alcohol offers a reactive handle for further synthetic transformations.

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, data from structurally similar compounds, such as (1-Benzhydrylazetidin-3-yl)methanol and other N-substituted azetidines, provide a reliable basis for hazard assessment and the formulation of safe handling protocols.[1][2][3][4] The primary hazards associated with analogous compounds are skin irritation, serious eye irritation, and respiratory tract irritation.[1][2]

Table 1: Physicochemical and Identification Data

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 99025-94-2[5]
Molecular Formula C₁₁H₁₅NO[5]
Molecular Weight 177.24 g/mol [5]
Appearance Assumed to be a liquid or low-melting solidInferred
Storage Sealed in dry, 2-8°C[5]

Hazard Identification and GHS Classification

Based on data from analogous compounds, this compound should be treated as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards. The anticipated classification is as follows:

  • Skin Irritation (Category 2) - H315: Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation - H335: May cause respiratory irritation.[1][2]

The signal word associated with these classifications is "Warning" .[1][2]

Diagram 1: Hazard Communication Flow

This diagram illustrates the logical flow from hazard identification to the implementation of safety measures.

GHS_Flow cluster_0 Hazard Identification cluster_1 Risk Assessment & Mitigation cluster_2 Safe Laboratory Practice H315 H315 Skin Irritation Controls Engineering Controls (Fume Hood) H315->Controls H319 H319 Eye Irritation H319->Controls H335 H335 Respiratory Irritation H335->Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Controls->PPE Primary Barrier Handling Safe Handling Protocol PPE->Handling Secondary Barrier Emergency Emergency Procedures Handling->Emergency Contingency

Caption: Logical progression from GHS hazard identification to laboratory safety protocols.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate personnel from the chemical hazard. For a compound with potential respiratory effects like this compound, this is non-negotiable.

Protocol 1: Use of a Chemical Fume Hood

  • Verification: Before commencing any work, verify that the chemical fume hood has a current inspection sticker and that the airflow monitor indicates normal operation.

  • Sash Position: All manipulations of this compound (weighing, transferring, reactions) must be performed with the sash at the lowest practical height, and never above the certified working height indicated by the manufacturer. This maximizes the capture velocity and protects the operator's breathing zone.

  • Work Zone: Conduct all work at least 6 inches (15 cm) inside the plane of the sash. This prevents turbulent eddies from drawing vapors out of the hood.

  • Equipment Placement: Keep large equipment to a minimum inside the hood as it can disrupt airflow patterns. If necessary, place large items on blocks to allow air to flow underneath them.

The causality behind using a fume hood is to maintain a negative pressure environment where the chemical is handled, ensuring that any vapors, aerosols, or dusts are systematically drawn away from the user and exhausted safely out of the laboratory.[2]

Personal Protective Equipment (PPE): Essential Barrier Protection

PPE is a critical secondary barrier against exposure. The selection of appropriate PPE must be directly informed by the identified hazards.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionStandard/SpecificationRationale
Hands Chemical-resistant glovesEN 374 / ASTM F739Prevents skin contact and irritation (H315). Nitrile gloves are a suitable initial choice, but glove compatibility should be verified with the manufacturer's data for extended use or immersion.[4]
Eyes Safety goggles with side shieldsANSI Z87.1 / EN 166Protects against splashes and vapors, preventing serious eye irritation (H319). A face shield may be worn over goggles for additional protection during high-risk procedures.[4]
Body Laboratory coatN/AProvides a removable barrier to protect skin and personal clothing from incidental contact and minor spills.[4]
Diagram 2: PPE Selection and Donning Sequence

This diagram outlines the decision-making process for PPE selection and the correct order for putting it on.

PPE_Sequence Start Start: Prepare for Handling Assess Assess Hazards: Skin (H315) Eyes (H319) Respiratory (H335) Start->Assess LabCoat 1. Don Lab Coat (Full coverage) Assess->LabCoat Gloves 2. Don Nitrile Gloves (Check for integrity) LabCoat->Gloves Goggles 3. Don Safety Goggles (Ensure snug fit) Gloves->Goggles FumeHood 4. Work in Fume Hood Goggles->FumeHood End Ready for Safe Handling FumeHood->End

Caption: Standard operating procedure for PPE selection and donning sequence.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for preventing accidental exposure and maintaining the integrity of the chemical.

Protocol 2: Laboratory Handling Procedures

  • Area Designation: Designate a specific area within a chemical fume hood for handling this compound.

  • Avoid Inhalation and Contact: Use only in a well-ventilated area, preferably a certified chemical fume hood.[2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Avoid contact with skin and eyes.[2]

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory area.

  • Transfers: When transferring the material, use techniques (e.g., cannulation for liquids, contained weighing for solids) that minimize the generation of aerosols or dust.

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • The recommended storage temperature is between 2-8°C.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

  • Store in a locked-up, secure area.[2]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to effectively managing accidental releases and exposures.

Accidental Release Measures

Protocol 3: Small Spill Cleanup

  • Evacuate and Ventilate: Ensure the spill is contained within a fume hood. If not, evacuate non-essential personnel and ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE, including respiratory protection if the spill is outside a fume hood.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not create dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the decontamination materials for disposal as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or safety officer.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[2]

In all cases of exposure, show the Safety Data Sheet (SDS) for the compound or a structurally analogous one to the attending medical personnel.[2]

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Containerization: Collect all waste materials (unreacted compound, contaminated absorbents, disposable PPE) in a clearly labeled, sealed container.

  • Labeling: The label must clearly state "Hazardous Waste" and list the chemical contents.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2] Do not dispose of it down the drain or with general laboratory trash.

Conclusion

While this compound is a valuable tool in pharmaceutical research, it possesses hazards that demand respect and careful management. By understanding its potential for skin, eye, and respiratory irritation, and by rigorously applying the principles of engineering controls, personal protective equipment, and safe work practices, researchers can handle this compound with a high degree of safety. The protocols and information presented in this guide are designed to empower laboratory professionals to conduct their work confidently and securely, fostering a culture of safety and scientific integrity.

References

Methodological & Application

The Azetidine Advantage: Leveraging (1-Benzylazetidin-3-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of the Strained Scaffold

In the landscape of contemporary drug discovery, the pursuit of molecular novelty and enhanced physicochemical properties is paramount. Medicinal chemists are increasingly turning away from flat, aromatic-heavy molecules towards more three-dimensional, sp³-rich scaffolds. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1] Its inherent ring strain and conformational rigidity offer a unique tactical advantage in molecular design, allowing for precise spatial orientation of substituents. This can lead to improved binding affinity, selectivity, and metabolic stability compared to more flexible or larger heterocyclic systems.[1] This guide focuses on a particularly versatile building block within this class: (1-Benzylazetidin-3-yl)methanol . We will explore its synthesis, key reactions, and strategic applications, providing detailed, field-proven protocols for its effective use in medicinal chemistry programs.

Profile of a Versatile Building Block: this compound

This compound is a bifunctional molecule that serves as an excellent starting point for a variety of more complex structures. The N-benzyl group provides a stable protecting group that can be removed under specific conditions, while the primary hydroxyl group is a versatile handle for introducing a wide range of functionalities.

Physicochemical Properties
PropertyValueSource
CAS Number 99025-94-2[2]
Molecular Formula C₁₁H₁₅NO[2]
Molecular Weight 177.24 g/mol [2]
Appearance Expected to be an oil or low-melting solidInferred
Storage Sealed in dry, 2-8°C[2][3]
Safety and Handling

According to supplier safety data, this compound should be handled with care. The following hazard statements are associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Building Block

A reliable and scalable synthesis of the core building block is the foundation of any successful medicinal chemistry campaign. This compound can be efficiently prepared from readily available starting materials, benzylamine and epichlorohydrin. The following protocol is adapted from a similar synthesis of 3-hydroxy-azetidine hydrochloride.[4]

Protocol 1: Synthesis of this compound

This two-step procedure involves the initial ring-opening of epichlorohydrin with benzylamine to form an amino alcohol intermediate, followed by in-situ cyclization to the azetidine ring.

Step 1: Ring-opening of Epichlorohydrin

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1.0 eq) in a suitable solvent such as methanol or water (approximately 10-15 volumes).

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add epichlorohydrin (1.3 eq) dropwise to the cooled solution, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

Step 2: Cyclization to this compound

  • To the reaction mixture containing the intermediate amino alcohol, slowly add a solution of sodium hydroxide (2.0-3.0 eq) in water, while maintaining the temperature below 20°C.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours. The progress of the cyclization can be monitored by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel to afford the pure building block.

Causality Behind Experimental Choices:

  • The use of an excess of epichlorohydrin ensures complete consumption of the more valuable benzylamine.

  • Maintaining a low temperature during the initial ring-opening minimizes the formation of side products.

  • The addition of a strong base in the second step is crucial for the deprotonation of the hydroxyl group, which then acts as a nucleophile to displace the chloride and form the azetidine ring.

Key Transformations and Protocols

The utility of this compound lies in its ability to undergo a variety of chemical transformations at both the hydroxyl group and the nitrogen atom (after deprotection). Below are detailed protocols for three fundamental reactions.

O-Alkylation: Williamson Ether Synthesis

The formation of an ether linkage is a common strategy in drug design to modulate polarity, lipophilicity, and metabolic stability. The Williamson ether synthesis is a classic and reliable method for this transformation.

This protocol describes a general procedure for the O-alkylation using an alkyl halide.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Effervescence (hydrogen gas evolution) will be observed.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validating System: The formation of the desired ether can be confirmed by the disappearance of the hydroxyl proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the added alkyl group. Mass spectrometry will show the expected increase in the molecular weight.

Diagram: O-Alkylation Workflow

O_Alkylation cluster_start Step 1: Deprotonation cluster_reaction Step 2: SN2 Reaction cluster_end Step 3: Work-up & Purification A This compound C Alkoxide Intermediate A->C 0°C to RT B Sodium Hydride (NaH) in THF B->C E O-alkylated Product C->E 0°C to RT D Alkyl Halide (R-X) D->E F Quench with Water E->F G Extraction F->G H Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Oxidation to the Aldehyde: Swern Oxidation

Oxidation of the primary alcohol to an aldehyde provides a key intermediate for reductive amination, Wittig reactions, and other carbon-carbon bond-forming reactions. The Swern oxidation is a mild and efficient method that avoids the use of heavy metals and is tolerant of many functional groups.[5]

This protocol provides a step-by-step guide for the oxidation to 1-benzylazetidine-3-carbaldehyde.

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for inert atmosphere and low-temperature reactions

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (3.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60°C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again maintaining a low temperature. Stir for 30-45 minutes at -78°C.

  • Add triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78°C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Add water to quench the reaction, and transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to yield the crude aldehyde. This product is often used in the next step without further purification due to its potential instability.

Trustworthiness: The successful oxidation can be verified by the appearance of a characteristic aldehyde proton signal between δ 9-10 ppm in the ¹H NMR spectrum and the disappearance of the alcohol's -CH₂OH signals, which are replaced by the aldehyde C-H signal.

Diagram: Swern Oxidation Workflow

Swern_Oxidation A Oxalyl Chloride + DMSO in DCM (-78°C) B Chloro(dimethyl)sulfonium chloride formation A->B Activation D Alkoxysulfonium ion intermediate B->D Reaction C This compound added C->D F Sulfur Ylide formation & Rearrangement D->F Deprotonation E Triethylamine (Base) added E->F G 1-Benzylazetidine-3-carbaldehyde F->G Fragmentation H Work-up G->H I Crude Aldehyde Product H->I

Caption: Key steps in the Swern Oxidation of this compound.

N-Debenzylation: Unveiling the Secondary Amine

Removal of the N-benzyl protecting group is often a necessary step to enable further functionalization at the nitrogen atom, for example, through acylation, alkylation, or sulfonylation. Catalytic transfer hydrogenation is a mild and efficient method for this deprotection.[2]

This protocol uses ammonium formate as a hydrogen source in the presence of a palladium catalyst.

Materials:

  • This compound (1.0 eq)

  • Palladium on carbon (10% Pd/C), 50% wet (10-20 mol% Pd)

  • Ammonium formate (5.0 eq)

  • Methanol

  • Celite

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and methanol (10-20 volumes).

  • Carefully add 10% Pd/C catalyst under a nitrogen atmosphere.

  • Add ammonium formate (5.0 eq) in one portion.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • The resulting residue can be partitioned between a mild aqueous base (e.g., NaHCO₃ solution) and an organic solvent (e.g., ethyl acetate) to remove any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield azetidin-3-yl-methanol.

Authoritative Grounding: The N-benzyl group is particularly susceptible to hydrogenolysis due to the stability of the resulting toluene by-product. Catalytic transfer hydrogenation offers a safer and more convenient alternative to using hydrogen gas, especially at the lab scale.[2]

Applications in Drug Discovery: A Case Study

The 3-hydroxymethyl-azetidine scaffold is not merely a theoretical construct; it is actively being incorporated into cutting-edge drug candidates. A recent 2024 publication highlighted the development of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of DNA polymerase Theta (Polθ) . This enzyme is a key target in oncology, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations. In this study, the 3-hydroxymethyl-azetidine moiety was identified as an effective bioisostere for pyrrolidin-3-ol, leading to compounds with high potency and favorable pharmacokinetic profiles. This demonstrates the real-world impact of this building block in the development of next-generation therapeutics.

Conclusion

This compound is a high-value building block that provides medicinal chemists with a robust platform for accessing novel, three-dimensional chemical space. Its straightforward synthesis and versatile reactivity at both the hydroxyl and (deprotected) nitrogen positions make it an invaluable tool. The protocols detailed in this guide offer reliable and validated methods for its synthesis and derivatization, empowering researchers to accelerate their drug discovery programs. The successful application of the core 3-hydroxymethyl-azetidine scaffold in the development of potent Polθ inhibitors underscores its significance and bright future in medicinal chemistry.

References

Introduction: The Rising Prominence of the Azetidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of N-Substituted Azetidine Derivatives

The azetidine motif, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry impart a unique combination of properties to bioactive molecules, including metabolic stability, improved aqueous solubility, and novel intellectual property space.[1][2] For researchers, scientists, and drug development professionals, the ability to synthesize and functionalize this scaffold is a critical skill. N-substituted azetidines, in particular, offer a vector for modulating a compound's pharmacological profile, making robust synthetic access to these derivatives a paramount objective.

This technical guide provides an in-depth exploration of key synthetic methodologies for preparing N-substituted azetidines. It moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring that the protocols are not just replicable, but also understandable and adaptable. We will cover both the de novo construction of the azetidine ring and the subsequent N-functionalization of pre-existing azetidine cores.

Part 1: De Novo Synthesis of the Azetidine Ring

The foundational challenge in azetidine chemistry is the construction of the strained four-membered ring. While numerous methods exist, intramolecular cyclization remains one of the most direct and reliable approaches.

Intramolecular Cyclization of γ-Amino Alcohols

This classical approach builds the azetidine ring through an intramolecular nucleophilic substitution, where a nitrogen atom displaces a leaving group positioned three carbons away. The strategy is reliable and benefits from the wide availability of 1,3-amino alcohol precursors.[3]

Expertise & Experience: The critical step in this sequence is the conversion of the primary alcohol into a good leaving group, typically a mesylate or tosylate. The choice of base and reaction temperature is crucial to favor the desired intramolecular SN2 cyclization over competing elimination or intermolecular side reactions. Performing the activation of the alcohol at a low temperature before a gradual warm-up to induce cyclization is a common field-proven tactic to ensure high yields.

Protocol 1: Synthesis of N-Benzyl-azetidine from 3-(Benzylamino)propan-1-ol

This protocol details the two-step conversion of a γ-amino alcohol to an N-substituted azetidine via mesylation and subsequent intramolecular cyclization.

Materials:

  • 3-(Benzylamino)propan-1-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Activation of the Alcohol:

    • Dissolve 3-(benzylamino)propan-1-ol (1.0 equiv.) and triethylamine (2.5 equiv.) in anhydrous DCM (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add methanesulfonyl chloride (1.2 equiv.) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, monitoring the consumption of the starting material by TLC or LC-MS.

  • Intramolecular Cyclization:

    • Once the formation of the mesylate intermediate is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 40 °C).

    • Maintain the reflux for 4-12 hours, continuing to monitor the reaction for the formation of the azetidine product. The cyclization is driven by the intramolecular displacement of the mesylate by the amine.[3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by adding saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-azetidine.

Trustworthiness: This protocol is self-validating through reaction monitoring. The formation of the intermediate mesylate can be confirmed by LC-MS, showing an increase in mass corresponding to the addition of a SO₂CH₃ group. The final product formation will show a mass corresponding to the cyclized azetidine, with the loss of methanesulfonic acid. NMR spectroscopy will confirm the characteristic shifts of the azetidine ring protons.

cluster_0 Step 1: Mesylation (Activation) cluster_1 Step 2: Cyclization AminoAlcohol 3-(Benzylamino)propan-1-ol Mesylate Intermediate Mesylate AminoAlcohol->Mesylate  MsCl, TEA  DCM, 0°C Azetidine N-Benzyl-azetidine Mesylate->Azetidine  Reflux  (Intramolecular SN2)

Caption: Workflow for intramolecular cyclization to form an N-substituted azetidine.

Part 2: N-Functionalization of Azetidine Scaffolds

For creating libraries of analogs, functionalizing a pre-formed azetidine core is often more efficient. Reductive amination and transition metal-catalyzed cross-coupling are powerful tools for this purpose.

Reductive Amination of N-Boc-3-Azetidinone

Reductive amination is a highly versatile and reliable method for installing a vast array of substituents onto the nitrogen of an azetidine ring, starting from a ketone precursor.[1] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a mild hydride source.

Expertise & Experience: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[1] Its mildness prevents the reduction of the starting ketone and its selectivity for the iminium ion allows for a one-pot procedure. For less reactive amines, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, thereby improving reaction rates and yields. The choice of solvent is also key; chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are typically used as they are aprotic and effectively solubilize the reagents.

Protocol 2: General Procedure for Reductive Amination

This protocol describes the N-functionalization of an azetidine by reacting a primary or secondary amine with N-Boc-3-azetidinone, followed by removal of the Boc protecting group.

Materials:

  • N-Boc-3-azetidinone

  • Desired primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Iminium Ion Formation & Reduction:

    • To a solution of N-Boc-3-azetidinone (1.0 equiv.) in anhydrous DCE (0.2 M), add the desired amine (1.1 equiv.).

    • Stir the mixture at room temperature for 30 minutes. For sluggish reactions, add a catalytic amount of acetic acid (0.1 equiv.).

    • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture. The addition is often exothermic.

    • Stir the reaction at room temperature for 4-24 hours until the starting material is consumed (monitor by LC-MS).

  • Work-up:

    • Carefully quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the N-Boc protected azetidine derivative via flash chromatography.

  • Boc-Deprotection:

    • Dissolve the purified N-Boc protected azetidine in DCM (0.1 M).

    • Add trifluoroacetic acid (10 equiv.) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Re-dissolve the residue in DCM and neutralize with saturated aqueous NaHCO₃.

    • Extract with DCM, dry the organic layer, and concentrate to yield the final N-substituted azetidine.

Azetidinone N-Boc-3-Azetidinone Iminium Iminium Ion Intermediate Azetidinone->Iminium + Amine (H+ catalyst optional) Amine R1R2NH Amine->Iminium NBocAzetidine N-Boc-3-(R1R2N)-azetidine Iminium->NBocAzetidine NaBH(OAc)3 FinalAzetidine N-H-3-(R1R2N)-azetidine NBocAzetidine->FinalAzetidine TFA, DCM

Caption: General workflow for N-substituted azetidine synthesis via reductive amination.

Buchwald-Hartwig Amination for N-Aryl Azetidines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[4] It is the premier method for synthesizing N-aryl azetidines, which are common motifs in pharmaceuticals. The reaction couples an amine (in this case, azetidine) with an aryl halide or triflate.

Expertise & Experience: The success of this reaction hinges on the careful selection of the palladium source, ligand, and base. Modern catalyst systems often use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[5][6] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical for deprotonating the amine without interfering with the catalyst. Anhydrous, deoxygenated solvents are mandatory as the Pd(0) catalytic species is sensitive to air and moisture.

Protocol 3: Synthesis of N-Phenylazetidine

This protocol details the coupling of azetidine with bromobenzene, a representative example of the Buchwald-Hartwig amination.

Materials:

  • Azetidine (or its hydrochloride salt)

  • Bromobenzene

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and deoxygenated

  • Standard Schlenk line or glovebox equipment

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • In a glovebox or under a stream of nitrogen, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk flask.

    • Add anhydrous, deoxygenated toluene.

    • Add bromobenzene (1.0 equiv.) followed by azetidine (1.2 equiv.). If using azetidine hydrochloride, use 2.4 equivalents of base.

  • Reaction Execution:

    • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by GC-MS or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford N-phenylazetidine.

Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X (L2) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amide Ar-Pd(II)-NR2 (L2) PdII_Aryl->PdII_Amide Amine Coordination & Deprotonation (Base, R2NH) PdII_Amide->Pd0 Reductive Elimination c2->Pd0 Product (Ar-NR2)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Summary of Methodologies

The choice of synthetic route depends heavily on the desired substitution pattern, scale, and available starting materials. The table below summarizes the key features of the discussed protocols.

MethodStarting MaterialsKey ReagentsAdvantagesLimitations
Intramolecular Cyclization γ-Amino alcohols, γ-halo aminesMsCl, BaseReliable, good for simple N-alkyl/benzyl azetidinesLimited to precursors that can be readily synthesized; risk of side reactions.
Reductive Amination Azetidin-3-one, AminesNaBH(OAc)₃Highly versatile, broad amine scope, one-pot procedureRequires a pre-formed azetidinone core; multi-step if deprotection is needed.
Buchwald-Hartwig Amination Azetidine, Aryl halides/triflatesPd catalyst, Phosphine ligand, BasePremier method for N-aryl azetidines, high functional group toleranceRequires inert atmosphere, expensive catalysts and ligands, sensitive to air/moisture.

Conclusion

The synthesis of N-substituted azetidines is a dynamic field with a diverse array of reliable methods at the disposal of the modern chemist. Classical intramolecular cyclizations provide a robust entry to fundamental azetidine cores. For rapid diversification and the creation of compound libraries, the functionalization of existing scaffolds via reductive amination offers unparalleled versatility. For the increasingly important class of N-aryl azetidines, the Buchwald-Hartwig amination stands as the gold standard, enabling C-N bond formations that were once considered exceptionally challenging. By understanding the principles, advantages, and practical considerations of each method, researchers can confidently and efficiently incorporate this valuable heterocyclic motif into their drug discovery programs.

References

Oxidation of (1-Benzylazetidin-3-yl)methanol: A Senior Application Scientist's Guide to Protocol Selection and Execution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selective oxidation of primary alcohols to aldehydes is a cornerstone transformation. The synthesis of (1-Benzylazetidin-3-yl)carbaldehyde from its corresponding methanol is a critical step in the elaboration of the azetidine scaffold, a privileged structure in modern pharmacotherapy. This guide provides an in-depth analysis of suitable oxidation protocols, focusing on the practical considerations and chemical principles necessary for successful execution. We will delve into the causality behind procedural choices, ensuring a robust and reproducible outcome.

Introduction: The Azetidine Scaffold and the Importance of the C3-Aldehyde

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational rigidity and metabolic stability to drug candidates. The inherent ring strain of azetidines, while a source of their synthetic challenge, also provides a vector for unique chemical reactivity.[1] Functionalization at the C3 position is a common strategy for introducing diversity and modulating pharmacological activity. The C3-carbaldehyde serves as a versatile synthetic handle, enabling a plethora of subsequent transformations such as reductive aminations, Wittig reactions, and aldol condensations.

However, the oxidation of (1-Benzylazetidin-3-yl)methanol is not without its challenges. The presence of a basic tertiary amine (the azetidine nitrogen) and the potential for ring strain-induced side reactions necessitate the careful selection of a mild and selective oxidation method. Over-oxidation to the carboxylic acid must be avoided, and the integrity of the N-benzyl protecting group and the azetidine ring must be maintained.

This application note will compare and contrast three widely-used and reliable oxidation protocols: the Swern oxidation, the Dess-Martin Periodinane (DMP) oxidation, and the Parikh-Doering oxidation. Each protocol will be presented with a detailed, step-by-step methodology, accompanied by an analysis of its advantages and disadvantages in the context of this specific substrate.

Choosing the Right Tool for the Job: A Comparative Overview of Oxidation Protocols

The choice of an oxidation protocol is dictated by a balance of factors including substrate compatibility, reaction conditions, scalability, and safety. For a sensitive substrate like this compound, mild conditions are paramount.

ProtocolOxidizing SpeciesTemperatureKey AdvantagesKey Disadvantages
Swern Oxidation Dimethylchlorosulfonium ion-78 °CHigh yields, minimal over-oxidation, readily available reagents.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, sensitive to moisture.
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room TemperatureMild, neutral conditions, high chemoselectivity, easy workup.DMP is expensive and potentially explosive, stoichiometric waste.
Parikh-Doering Oxidation Sulfur trioxide pyridine complex activated DMSO0 °C to Room Temp.Operationally simple, avoids cryogenic temperatures, mild.Can require a large excess of reagents, hygroscopic SO₃•Py complex.[1][2]

Protocol I: The Swern Oxidation

The Swern oxidation is a classic and highly reliable method for the synthesis of aldehydes from primary alcohols.[3][4] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the reactive electrophilic sulfur species at low temperatures. The N-benzyl group and the azetidine ring are generally stable under these conditions.

Mechanistic Rationale

The reaction proceeds via the formation of a chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride.[3] This highly electrophilic species reacts with the alcohol to form an alkoxysulfonium salt. A hindered, non-nucleophilic base, typically triethylamine or diisopropylethylamine, is then added to deprotonate the carbon alpha to the oxygen, leading to the formation of a sulfur ylide. This ylide undergoes a[2][5]-sigmatropic rearrangement through a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and the protonated base.[6] The low reaction temperature (-78 °C) is crucial to prevent side reactions, such as the Pummerer rearrangement.

Swern_Oxidation_Workflow cluster_activation Activation Step (-78°C) cluster_oxidation Oxidation Step (-78°C) cluster_workup Workup (RT) DMSO DMSO Activator Chloro(dimethyl)sulfonium chloride DMSO->Activator OxalylCl Oxalyl Chloride OxalylCl->Activator Alcohol This compound Activator->Alcohol Alkoxysulfonium Alkoxysulfonium Salt Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Add Base Base Triethylamine Aldehyde (1-Benzylazetidin-3-yl)carbaldehyde Ylide->Aldehyde Rearrangement Quench Quench with Water Ylide->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purification Extract->Purify

Caption: Workflow for the Swern Oxidation.

Detailed Experimental Protocol

Materials:

  • This compound

  • Oxalyl chloride (2.0 M in Dichloromethane)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen for inert atmosphere

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous DCM (0.2 M relative to the alcohol).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) dropwise to the stirred DCM, ensuring the internal temperature does not rise above -70 °C.

  • To this solution, add anhydrous DMSO (2.2 equivalents) dropwise. Gas evolution (CO and CO₂) will be observed. Stir the resulting solution for 15 minutes at -78 °C.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Stir the reaction for 45-60 minutes at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate of triethylammonium chloride will form.

  • After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<30 °C) to obtain the crude aldehyde.

Workup and Purification: The crude aldehyde can be purified by flash column chromatography on silica gel. Given the polarity of the product, a gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is recommended. The product is expected to be a pale yellow oil. Due to the potential volatility of the aldehyde, care should be taken during solvent removal.

Protocol II: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation offers a milder and more convenient alternative to DMSO-based oxidations.[2][7] It employs a hypervalent iodine(V) reagent, Dess-Martin periodinane (DMP), which operates at room temperature and under neutral pH conditions.[8] This makes it particularly suitable for acid- or base-sensitive substrates.

Mechanistic Rationale

The reaction mechanism involves a ligand exchange between the alcohol and an acetate group on the iodine center of DMP.[9] This is followed by an intramolecular proton transfer, where another acetate ligand acts as a base to abstract the α-proton from the alcohol moiety. A subsequent reductive elimination yields the aldehyde, iodinane, and acetic acid.[3]

DMP_Oxidation_Workflow cluster_reaction Reaction (Room Temperature) cluster_workup Workup Alcohol This compound ReactionMix Reaction Mixture Alcohol->ReactionMix DMP Dess-Martin Periodinane (DMP) DMP->ReactionMix Solvent Dichloromethane (DCM) Solvent->ReactionMix Quench Quench with Na₂S₂O₃ and NaHCO₃ ReactionMix->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purification Extract->Purify

Caption: Workflow for the Dess-Martin Oxidation.

Detailed Experimental Protocol

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equivalent) and anhydrous DCM (0.1 M).

  • To the stirred solution, add Dess-Martin Periodinane (1.2-1.5 equivalents) portion-wise at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the two layers are clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<30 °C).

Workup and Purification: Purification is typically achieved by flash chromatography on silica gel using a hexane/ethyl acetate gradient. The reduced iodine byproducts are water-soluble and easily removed during the aqueous workup.

Safety Note: Dess-Martin Periodinane is known to be shock-sensitive and can be explosive, especially if impure or heated.[10] Handle with care, avoid grinding, and store in a cool, dark place.

Protocol III: The Parikh-Doering Oxidation

The Parikh-Doering oxidation is another mild, DMSO-based method that avoids the use of oxalyl chloride and cryogenic temperatures.[1][2] It utilizes the sulfur trioxide pyridine complex (SO₃•Py) as the activator for DMSO, making it operationally simpler than the Swern oxidation.[5]

Mechanistic Rationale

The reaction begins with the activation of DMSO by the SO₃•Py complex.[5] The alcohol then attacks the activated sulfur species to form an alkoxysulfonium salt. In the presence of a base like triethylamine, this intermediate is deprotonated to form a sulfur ylide, which then collapses via a five-membered ring transition state to furnish the aldehyde and dimethyl sulfide.[2]

Parikh_Doering_Workflow cluster_reaction Reaction (0°C to RT) cluster_workup Workup Alcohol This compound ReactionMix Reaction Mixture Alcohol->ReactionMix DMSO DMSO DMSO->ReactionMix SO3Py SO₃•Pyridine SO3Py->ReactionMix Base Triethylamine Base->ReactionMix Quench Quench with Water ReactionMix->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purification Extract->Purify

Caption: Workflow for the Parikh-Doering Oxidation.

Detailed Experimental Protocol

Materials:

  • This compound

  • Sulfur trioxide pyridine complex (SO₃•Py)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equivalent), anhydrous DCM (0.1 M), anhydrous DMSO (3-5 equivalents), and triethylamine (3-5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the SO₃•Py complex (1.5-2.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure at low temperature (<30 °C).

Workup and Purification: The crude product can be purified by flash column chromatography on silica gel, similar to the other methods.

Product Characterization: What to Expect

The final product, (1-Benzylazetidin-3-yl)carbaldehyde, is expected to be a pale yellow oil. Due to the presence of the aldehyde proton, it will have a characteristic signal in the ¹H NMR spectrum.

  • ¹H NMR: A key diagnostic signal will be the aldehyde proton, which is expected to appear as a singlet or a triplet (due to coupling with the C3-proton) in the downfield region, typically between δ 9.5 and 10.0 ppm. The benzylic protons of the N-benzyl group will likely appear as a singlet around δ 3.6-3.8 ppm. The protons of the azetidine ring will show complex multiplets in the region of δ 3.0-4.0 ppm. The aromatic protons of the benzyl group will be observed in the range of δ 7.2-7.4 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will give a characteristic signal in the downfield region, typically between δ 190 and 200 ppm.[11]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₂H₁₅NO.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional charge of the oxidizing agent can be added. Ensure all reagents are anhydrous, as water can deactivate the oxidizing species.

  • Over-oxidation: This is less common with these mild methods but can occur with prolonged reaction times or elevated temperatures. Monitor the reaction closely by TLC.

  • Product Instability: Small aldehydes can be prone to hydration or polymerization. It is advisable to use the aldehyde in the subsequent step as soon as possible after purification. Storage under an inert atmosphere at low temperatures is recommended.

  • Purification Challenges: Due to the polarity of the azetidine moiety, the aldehyde may have some water solubility. Thorough extraction and washing with brine are important. If the product is particularly polar, specialized purification techniques like forming a reversible bisulfite adduct might be considered for separation from non-polar impurities.[8][12]

Conclusion

The oxidation of this compound to the corresponding aldehyde is a feasible transformation that can be accomplished using several reliable methods. The choice between Swern, Dess-Martin, and Parikh-Doering oxidations will depend on the specific laboratory setup, budget, and scale of the reaction. For its operational simplicity and mild conditions at room temperature, the Dess-Martin oxidation is often a preferred first choice for small-scale synthesis. For larger-scale preparations where cost is a factor, the Parikh-Doering oxidation presents a good balance of mildness and practicality. The Swern oxidation , while requiring more stringent conditions, remains a highly robust and effective method. By understanding the mechanistic underpinnings and carefully following the detailed protocols provided, researchers can confidently and successfully synthesize this valuable azetidine-based building block.

References

Application Notes and Protocols for the Functionalization of the Hydroxyl Group in (1-Benzylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Azetidine Building Block

(1-Benzylazetidin-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of a primary hydroxyl group on the strained four-membered azetidine ring offers a strategic point for chemical modification, enabling the synthesis of diverse libraries of compounds with potential therapeutic applications. The azetidine motif itself is of significant interest due to its unique conformational properties and its role as a bioisostere for other cyclic amines.[1] Functionalization of the hydroxyl group allows for the introduction of various pharmacophoric elements and the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

This guide provides a comprehensive overview of key strategies for the functionalization of the hydroxyl group in this compound. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and offer expert insights into experimental design and potential challenges. The focus is on providing researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource for leveraging this versatile scaffold in their synthetic endeavors.

Core Functionalization Strategies

The primary hydroxyl group of this compound can be readily transformed into a variety of functional groups. The principal strategies, which will be detailed in this document, include:

  • Activation of the Hydroxyl Group as a Good Leaving Group: Conversion to sulfonates (tosylates, mesylates) or halides. This is a crucial first step for subsequent nucleophilic substitution reactions.

  • Esterification: Formation of ester linkages with carboxylic acids, acyl chlorides, or anhydrides.

  • Etherification: Formation of ether linkages with alkyl halides or under Williamson ether synthesis conditions.

It is imperative to consider the inherent reactivity of the azetidine ring throughout any synthetic sequence. The ring strain of azetidines (approx. 25.4 kcal/mol) makes them more susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or nucleophiles.[1] Careful selection of reagents and reaction conditions is therefore paramount to ensure the integrity of the four-membered ring.

Section 1: Activation of the Hydroxyl Group

The conversion of the hydroxyl group into a better leaving group is a cornerstone of synthetic chemistry, paving the way for a multitude of subsequent transformations.[2][3][4][5][6] For this compound, this is typically achieved by converting the alcohol into a sulfonate ester or an alkyl halide.

Sulfonylation: Preparation of Tosylates and Mesylates

Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are excellent leaving groups due to the ability of the sulfonate group to stabilize a negative charge through resonance.[2] The reaction involves the treatment of the alcohol with a sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine.

Mechanism of Sulfonylation:

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation of the resulting oxonium ion by the base.

Sulfonylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ROH R-OH Oxonium R-O(H+)-Ts ROH->Oxonium Nucleophilic Attack TsCl Ts-Cl TsCl->Oxonium Base Base BaseH Base-H+ Base->BaseH Deprotonation ROT R-OTs Oxonium->ROT Cl Cl- Oxonium->Cl

Caption: Mechanism of Tosylation.

Experimental Protocol: Synthesis of (1-Benzylazetidin-3-yl)methyl 4-methylbenzenesulfonate (Tosylat)

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (1.5 eq).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 4-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired tosylate.

ReagentMolar Eq.PurposeKey Consideration
This compound1.0SubstrateEnsure dryness.
p-Toluenesulfonyl chloride1.2Tosylating agentCan be hygroscopic.
Pyridine1.5Base and catalystUse anhydrous grade.
Dichloromethane-SolventUse anhydrous grade.

Table 1: Reagents for the Tosylation of this compound.

Conversion to Alkyl Halides

Direct conversion of the alcohol to an alkyl halide can be achieved using various reagents. Thionyl chloride (SOCl₂) is commonly used for the synthesis of alkyl chlorides, while phosphorus tribromide (PBr₃) is a standard choice for alkyl bromides.[3][6]

Experimental Protocol: Synthesis of 3-(Chloromethyl)-1-benzylazetidine

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous, optional)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add thionyl chloride (1.2 eq). A small amount of pyridine can be added to facilitate the reaction.[2]

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography or distillation under reduced pressure.

Section 2: Esterification

Esterification is a fundamental transformation that allows for the introduction of a wide array of acyl groups. This can be achieved through various methods, with the Fischer esterification and acylation with acyl chlorides or anhydrides being the most common.

Fischer Esterification

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[7][8][9] This is an equilibrium process, and to drive the reaction towards the ester product, an excess of the alcohol or removal of water is typically employed.[8]

Mechanism of Fischer Esterification:

The mechanism involves protonation of the carboxylic acid carbonyl, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water.

Fischer_Esterification cluster_reactants Reactants cluster_intermediate1 Protonated Acid cluster_intermediate2 Tetrahedral Intermediate cluster_products Products RCOOH R-COOH Protonated_Acid R-C(OH)2+ RCOOH->Protonated_Acid R'OH R'-OH Tetrahedral_Intermediate R-C(OH)2(O+HR') R'OH->Tetrahedral_Intermediate H+ H+ (regenerated) H+->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Tetrahedral_Intermediate->H+ Ester R-COOR' Tetrahedral_Intermediate->Ester H2O H2O Tetrahedral_Intermediate->H2O

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Synthesis of (1-Benzylazetidin-3-yl)methyl acetate

Materials:

  • This compound

  • Acetic acid (glacial)

  • Sulfuric acid (concentrated)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve this compound (1.0 eq) in toluene.

  • Add acetic acid (1.5 eq) and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Acylation with Acyl Chlorides or Anhydrides

A more versatile and often higher-yielding method for ester formation is the reaction of the alcohol with an acyl chloride or anhydride in the presence of a base.[10] This method avoids the equilibrium limitations of the Fischer esterification.

Experimental Protocol: Synthesis of (1-Benzylazetidin-3-yl)methyl benzoate

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

  • Slowly add benzoyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 3: Etherification

The formation of an ether linkage provides another avenue for diversifying the this compound scaffold. The Williamson ether synthesis is a classic and reliable method for this transformation.

Williamson Ether Synthesis

The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.[5] Strong bases such as sodium hydride (NaH) are typically used to generate the alkoxide.

Mechanism of Williamson Ether Synthesis:

This is a two-step process: deprotonation of the alcohol followed by nucleophilic substitution.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Reaction ROH R-OH RO-Na+ R-O- Na+ ROH->RO-Na+ H2 H2 (gas) ROH->H2 NaH NaH NaH->RO-Na+ ROR' R-O-R' RO-Na+->ROR' NaX NaX RO-Na+->NaX R'-X R'-X R'-X->ROR'

Caption: Mechanism of Williamson Ether Synthesis.

Experimental Protocol: Synthesis of 1-Benzyl-3-(methoxymethyl)azetidine

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Stir at room temperature for 2-16 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Eq.PurposeKey Consideration
This compound1.0SubstrateEnsure dryness.
Sodium Hydride1.2BaseHighly reactive, handle with care.
Methyl Iodide1.5Alkylating agentVolatile and toxic.
Tetrahydrofuran-SolventUse anhydrous grade.

Table 2: Reagents for the Williamson Ether Synthesis.

Conclusion and Future Perspectives

The functionalization of the hydroxyl group in this compound opens up a vast chemical space for the synthesis of novel compounds with potential biological activity. The protocols detailed herein for activation, esterification, and etherification provide a robust starting point for researchers. It is crucial to underscore the importance of careful reaction monitoring and purification to ensure the desired products' identity and purity. Future work in this area could explore more advanced functionalization strategies, such as Mitsunobu reactions for inversions of stereochemistry or the introduction of more complex functionalities through multi-step sequences. The continued exploration of the chemistry of this versatile building block will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of azetidines. It is designed to bridge theoretical understanding with practical application, enabling researchers to confidently employ these powerful synthetic methods.

Introduction: The Azetidine Scaffold and the Need for Precision Functionalization

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can confer a range of desirable physicochemical properties, including improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. Furthermore, the strained, three-dimensional nature of the azetidine ring allows for precise vectoral exits, enabling chemists to explore chemical space in ways not possible with more traditional, planar aromatic rings.

Despite their value, the synthetic utility of azetidines has historically been hampered by challenges in their selective functionalization. The inherent ring strain makes them susceptible to undesired ring-opening reactions under harsh conditions.[1][2][3][4] Palladium-catalyzed cross-coupling reactions have revolutionized this field, providing mild, efficient, and highly selective methods for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions of the azetidine ring. These transformations largely preserve the core azetidine structure, offering a robust platform for generating diverse libraries of novel chemical entities.[5][6][7]

This document details the mechanistic underpinnings, scope, and practical execution of the most critical palladium-catalyzed cross-coupling reactions applied to azetidines, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and directed C(sp³)–H activation.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Understanding the fundamental catalytic cycle is crucial for troubleshooting and optimizing these reactions. Most palladium-catalyzed cross-couplings proceed through a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (e.g., an aryl halide), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.

  • Transmetalation: The organic moiety from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) center, displacing the halide. In reactions like the Buchwald-Hartwig amination, this step involves the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.[11][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Palladium_Catalytic_Cycle General Palladium Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n PdII_Complex R-Pd(II)L_n-X Pd0->PdII_Complex Oxidative Addition (+ R-X) Coupled_Complex R-Pd(II)L_n-Nu PdII_Complex->Coupled_Complex Transmetalation (+ Nu-M) Coupled_Complex->Pd0 Reductive Elimination Product R-Nu Coupled_Complex->Product Product Formation

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

A key insight for azetidine chemistry is that under the carefully controlled, mild conditions of these catalytic cycles, the strained four-membered ring typically remains intact, preventing unwanted ring-opening or decomposition pathways.[5][6]

Key Applications and Protocols

Buchwald-Hartwig N-Arylation: Forging the C-N Bond

The Buchwald-Hartwig amination is the premier method for coupling the azetidine nitrogen atom with aryl or heteroaryl halides and triflates.[13] This reaction is exceptionally valuable for synthesizing N-aryl azetidines, a common motif in pharmacologically active compounds. The choice of phosphine ligand is critical for achieving high efficiency and broad substrate scope.[14]

Causality Behind Experimental Choices:

  • Catalyst System: Palladium precatalysts combined with sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, SPhos) are used. These ligands facilitate the oxidative addition and reductive elimination steps and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the azetidine nitrogen, forming the active nucleophile.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and catalyst deactivation.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of Azetidine [5][7][14]

Principle: Palladium-catalyzed coupling of azetidine with an aryl bromide to form an N-aryl azetidine.

Materials and Reagents:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Azetidine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone), 0.02 mmol, 2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Equipment:

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line with argon or nitrogen gas

  • Syringes and needles for liquid transfer

Step-by-Step Procedure:

  • Preparation: In a glovebox, add the aryl bromide, Pd₂(dba)₃, RuPhos, and NaOt-Bu to the Schlenk flask.

  • Solvent Addition: Remove the flask from the glovebox, connect it to a Schlenk line, and add anhydrous toluene via syringe.

  • Substrate Addition: Add the azetidine to the stirring mixture via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl azetidine.

Data Summary: Scope of Buchwald-Hartwig N-Arylation

Aryl HalideLigandBaseYield (%)Citation
4-BromotolueneRuPhosNaOt-Bu>95%[5][7]
2-BromopyridineXPhosNaOt-Bu99%
4-BromoanisoleRuPhosNaOt-Bu>95%[7]
1-Bromo-4-fluorobenzeneSPhosK₃PO₄~90%[5][7]
Directed C(sp³)–H Arylation: Functionalizing the C3-Position

A frontier in azetidine chemistry is the direct functionalization of an unactivated C–H bond. Palladium-catalyzed, directing group-assisted C(sp³)–H arylation enables the selective introduction of aryl groups at the C3 position of the azetidine ring, a feat not easily accomplished by other methods.[15][16] This strategy provides access to valuable, stereochemically defined building blocks for drug discovery.[16]

Causality Behind Experimental Choices:

  • Directing Group (DG): A removable directing group, such as picolinamide (PA), is installed on the azetidine nitrogen. This group chelates to the palladium center, positioning the catalyst in proximity to the C3 C–H bonds for selective activation via a cyclometalation pathway.[17][18][19][20]

  • Oxidant: An oxidant, such as silver acetate (AgOAc) or copper(II) bromide (CuBr₂), is often required to facilitate the C–H activation step and regenerate the active form of the catalyst.[17][18]

  • Ligand: In some cases, a ligand like an N-heterocyclic carbene (NHC) or a pyridine-based ligand can accelerate the reaction and improve yields.[16]

Directed_CH_Activation Workflow for Directed C3–H Arylation of Azetidine Start N-H Azetidine DG_Install Install Directing Group (e.g., Picolinoyl Chloride) Start->DG_Install Azetidine_DG N-Picolinamide Azetidine DG_Install->Azetidine_DG Coupling Pd-Catalyzed C-H Arylation (Pd(OAc)₂, Ar-I, Oxidant) Azetidine_DG->Coupling Coupled_Product C3-Arylated Azetidine-DG Coupling->Coupled_Product DG_Removal Remove Directing Group (e.g., Hydrolysis) Coupled_Product->DG_Removal Final_Product C3-Arylated N-H Azetidine DG_Removal->Final_Product

Caption: Logical workflow for synthesizing C3-arylated azetidines via a directing group strategy.

Protocol 2: Directed C3–H Arylation of an N-Picolinamide Azetidine [16]

Principle: Palladium-catalyzed, picolinamide-directed C(sp³)–H arylation of an azetidine with an aryl iodide.

Materials and Reagents:

  • N-Picolinamide protected azetidine (0.5 mmol, 1.0 equiv)

  • Aryl iodide (1.5 mmol, 3.0 equiv)

  • Pd(OAc)₂ (Palladium(II) acetate, 0.05 mmol, 10 mol%)

  • Silver acetate (AgOAc, 1.0 mmol, 2.0 equiv)

  • Potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv)

  • Anhydrous tert-Amyl alcohol (t-AmylOH, 2.5 mL)

Equipment:

  • Oven-dried sealed reaction tube with a magnetic stir bar

  • Heating block or oil bath

Step-by-Step Procedure:

  • Preparation: To the reaction tube, add the N-picolinamide azetidine, aryl iodide, Pd(OAc)₂, AgOAc, and K₂CO₃.

  • Solvent Addition: Add anhydrous t-AmylOH to the tube.

  • Reaction: Seal the tube tightly and place it in a preheated heating block at 110 °C. Stir vigorously for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the C3-arylated product.

  • Directing Group Removal (Optional): The picolinamide group can be cleaved under acidic or basic hydrolysis conditions to yield the free C3-arylated azetidine.

Suzuki-Miyaura and Sonogashira C-C Couplings

While N-arylation and C-H activation are powerful, classical cross-couplings like the Suzuki-Miyaura and Sonogashira reactions are also applicable for functionalizing pre-halogenated azetidines (e.g., 3-iodoazetidines) or using azetidinylboron reagents.[21][22]

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide.[12][23][24][25][26] For azetidines, this typically involves reacting a 3-haloazetidine with an arylboronic acid or an N-protected azetidine-3-boronic ester with an aryl halide. This method is highly tolerant of various functional groups.

  • Sonogashira Coupling: This reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted azetidines.[27][28][29] Phosphine-free catalyst systems have been developed to simplify the reaction and avoid phosphine-related side products.[27][30]

Data Summary: Comparison of C-C Coupling Strategies for Azetidines

ReactionAzetidine SubstrateCoupling PartnerKey AdvantageCitation
Suzuki-Miyaura 3-HaloazetidineArylboronic AcidHigh functional group tolerance[21][22]
Sonogashira 3-HaloazetidineTerminal AlkyneAccess to alkynyl motifs[27][30]
Directed C-H N-DG-AzetidineAryl HalideAvoids pre-functionalization[16]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality base or reagents- Inappropriate ligand choice- Use a fresh catalyst/precatalyst- Ensure all glassware is oven-dried and use anhydrous solvents- Use freshly opened or purified reagents- Screen a panel of ligands (e.g., XPhos, SPhos, RuPhos)
Formation of Side Products - Homocoupling: (e.g., biaryl from Suzuki) often due to oxygen contamination.- Protodeboronation: (Suzuki) loss of boron group before coupling.- Ring Opening: Reaction temperature too high or conditions too harsh.- Thoroughly degas solvents and maintain a strict inert atmosphere.- Use a stronger base or different solvent system.- Lower the reaction temperature and monitor carefully.
Difficulty in Purification - Co-elution of product with ligand or byproducts.- Perform an aqueous wash to remove the base.- Use a different solvent system for chromatography.- Consider recrystallization if the product is a solid.

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of azetidines. The methods outlined in this guide—Buchwald-Hartwig amination, directed C–H activation, Suzuki, and Sonogashira couplings—provide reliable and versatile pathways to novel, three-dimensional structures crucial for drug discovery and development. The field continues to evolve, with emerging trends in nickel-catalysis,[22][31] photoredox/palladium dual catalysis, and the functionalization of even more strained systems like azabicyclo[1.1.0]butanes (ABBs) promising to further expand the synthetic chemist's toolkit.[32][33] By understanding the principles and mastering the protocols herein, researchers are well-equipped to leverage the full potential of the azetidine scaffold.

References

Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from (1-Benzylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2][3] (1-Benzylazetidin-3-yl)methanol emerges as a highly versatile and strategic starting material, providing a robust entry point to a wide array of functionalized azetidine intermediates. The N-benzyl group serves as a stable protecting group that can be readily removed in later synthetic stages, while the primary alcohol at the C-3 position offers a reactive handle for numerous chemical transformations. This guide provides detailed protocols and expert insights into the synthesis of key pharmaceutical intermediates—aldehydes, carboxylic acids, amines, ethers, and esters—derived from this foundational building block.

Oxidation to 1-Benzylazetidine-3-carbaldehyde

The transformation of the primary alcohol of this compound into an aldehyde yields a critical intermediate. Aldehydes are electrophilic hubs for constructing carbon-carbon and carbon-nitrogen bonds, most notably through reductive amination, Wittig reactions, and aldol chemistry. The primary challenge in this synthesis is preventing over-oxidation to the corresponding carboxylic acid.[4] Therefore, the selection of a mild and controlled oxidizing agent is paramount.

Diagram: Oxidation of Alcohol to Aldehyde

G cluster_main Oxidation to Aldehyde A This compound B 1-Benzylazetidine-3-carbaldehyde A->B Oxidation Reagents Dess-Martin Periodinane (DMP) DCM, Room Temp G cluster_main Two-Step Oxidation to Carboxylic Acid A 1-Benzylazetidine-3-carbaldehyde (from Protocol 1.1) B 1-Benzylazetidine-3-carboxylic Acid A->B Pinnick Oxidation Reagents NaClO₂, NaH₂PO₄ 2-methyl-2-butene t-BuOH/H₂O, RT G cluster_main One-Pot Reductive Amination A 1-Benzylazetidine-3-carbaldehyde C Iminium Ion Intermediate (In-situ) A->C Condensation B Primary/Secondary Amine (R¹R²NH) B->C Condensation D Substituted Amine Product C->D Reduction Reducer NaBH(OAc)₃ DCE or DCM, RT G cluster_main N-Debenzylation A N-Benzyl Azetidine Intermediate B Free Azetidine Intermediate A->B Hydrogenolysis Reagents H₂ (gas, balloon or Parr shaker) Pd/C (10 mol%) Methanol, RT

References

Application Notes and Protocols for the Large-Scale Synthesis of (1-Benzylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

(1-Benzylazetidin-3-yl)methanol, a key building block in contemporary medicinal chemistry, serves as a crucial precursor for the synthesis of a wide array of pharmacologically active molecules. The rigid, four-membered azetidine ring system imparts unique conformational constraints on drug candidates, often leading to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles. The benzyl protecting group offers a convenient handle for subsequent chemical modifications, making this intermediate particularly valuable for drug development professionals. This guide provides a comprehensive overview and a detailed, field-tested protocol for the large-scale synthesis of this compound, designed for researchers and scientists in the pharmaceutical and biotechnology industries.

Comparative Analysis of Synthetic Strategies for Large-Scale Production

Several synthetic routes to this compound have been reported. For industrial applications, the ideal process must be cost-effective, scalable, safe, and environmentally conscious. The most prevalent and optimized approach involves the reaction of readily available starting materials: benzylamine and epichlorohydrin.[1][2] This method is favored for its economic viability and the robustness of the process.[1]

Synthetic RouteStarting MaterialsKey Transformation(s)Advantages for Large-Scale SynthesisDisadvantages and Mitigation
Route 1: Benzylamine and Epichlorohydrin Benzylamine, EpichlorohydrinRing-opening of epoxide, Intramolecular cyclizationCost-effective and commercially available starting materials.[1] High-yielding and robust process.[3] Can be performed as a one-pot or two-step process.Formation of byproducts such as di(3-chloro-2-hydroxypropyl) benzylamine.[1] This can be minimized by controlling the stoichiometry and reaction conditions.
Route 2: From 3-Hydroxyazetidine Hydrochloride 3-Hydroxyazetidine Hydrochloride, Benzyl HalideN-alkylationDirect route to the target molecule.The starting material, 3-hydroxyazetidine hydrochloride, is often synthesized from this compound, making this a less direct route for primary synthesis.[4][5]
Route 3: Cyclization of N-benzyl-3-amino-1-chloropropan-2-ol N-benzyl-3-amino-1-chloropropan-2-olBase-mediated intramolecular cyclizationCan be an efficient cyclization step.The starting material is an intermediate in Route 1, making this a part of the overall process rather than a distinct route from simple precursors.[6]

Based on this analysis, the synthesis from benzylamine and epichlorohydrin is the most practical and economically viable for large-scale production. The following sections will provide a detailed protocol for this method.

Detailed Protocol for the Large-Scale Synthesis of this compound

This protocol is optimized for a multi-kilogram scale and emphasizes safety, efficiency, and product purity. The synthesis is a two-step process that can be performed in a single reactor ("one-pot") or with isolation of the intermediate.

Step 1: Ring-Opening of Epichlorohydrin with Benzylamine

This initial step involves the nucleophilic attack of benzylamine on the less-hindered carbon of the epoxide ring of epichlorohydrin. This reaction is typically carried out at low temperatures to control the exothermicity and minimize the formation of byproducts.

Step 2: Intramolecular Cyclization to Form the Azetidine Ring

The intermediate, N-benzyl-1-amino-3-chloropropan-2-ol, undergoes an intramolecular Williamson ether synthesis-like reaction. A base is used to deprotonate the hydroxyl group, which then displaces the chloride on the adjacent carbon to form the four-membered azetidine ring.

Experimental Workflow Diagram

G cluster_0 Step 1: Ring-Opening cluster_1 Step 2: Cyclization A Charge Benzylamine and Water to Reactor B Cool to 0-5 °C A->B C Slowly Add Epichlorohydrin B->C D Stir at 0-5 °C for 16 hours C->D E Isolate Intermediate (Filtration) D->E F Charge Intermediate and Acetonitrile to Reactor E->F Intermediate Transfer G Add Sodium Carbonate F->G H Heat to Reflux (80-90 °C) for 16 hours G->H I Cool and Filter H->I J Concentrate Filtrate I->J K Crystallize from Toluene/Hexane J->K L Isolate Pure Product K->L

Caption: Workflow for the two-step synthesis of this compound.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)Safety Precautions
Benzylamine100-46-9107.151.16Corrosive, flammable, causes severe skin burns and eye damage. Use in a well-ventilated area with appropriate PPE.
Epichlorohydrin (2-(chloromethyl)oxirane)106-89-892.521.00Toxic, flammable, carcinogen, causes severe skin burns and eye damage. Handle with extreme care in a closed system or fume hood.
Water7732-18-518.02SolventN/A
Acetonitrile75-05-841.05SolventHighly flammable liquid and vapor, harmful if swallowed, causes serious eye irritation.
Sodium Carbonate497-19-8105.991.41Causes serious eye irritation. Avoid dust inhalation.
Toluene108-88-392.14Crystallization SolventHighly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation.
Hexane110-54-386.18Crystallization SolventHighly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation.
Step-by-Step Protocol

Step 1: Synthesis of N-benzyl-1-amino-3-chloropropan-2-ol

  • To a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge benzylamine (324 mmol, 1.16 eq) and water (450 mL).

  • Cool the reaction mixture to 0–5 °C with an appropriate cooling bath.

  • Slowly add epichlorohydrin (280 mmol, 1.00 eq) to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.[2]

  • Stir the reaction mixture at 0–5 °C for 16 hours.[2]

  • Upon completion of the reaction (monitored by TLC or LC-MS), isolate the crude product by filtration.

  • Wash the filter cake with cold water (60 mL) and dry in vacuo to yield the intermediate, N-benzyl-1-amino-3-chloropropan-2-ol.

Step 2: Synthesis of this compound

  • Charge the dried intermediate from Step 1 into a clean reactor equipped with a mechanical stirrer, condenser, and thermometer.

  • Add acetonitrile (485 mL) to the reactor.[2]

  • Add sodium carbonate (396 mmol, 1.41 eq) in portions to the stirred suspension.[2]

  • Heat the reaction mixture to reflux (approximately 80–90 °C) and maintain for 16 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

  • For purification, dissolve the oil in toluene and add hexane to induce crystallization.[6]

  • Cool the mixture to 0-5 °C to maximize crystal formation.

  • Isolate the pure this compound as a white solid by filtration, wash with cold hexane, and dry under vacuum.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated laboratory or a production facility with appropriate engineering controls.

  • Epichlorohydrin: This is a highly toxic and carcinogenic substance.[7] It should be handled in a closed system or a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.

  • Benzylamine: This is a corrosive and flammable liquid. Avoid contact with skin and eyes.

  • Solvents: Acetonitrile, toluene, and hexane are flammable. Ensure that there are no ignition sources in the vicinity of the reaction.

Always consult the Safety Data Sheets (SDS) for all chemicals before use. An emergency shower and eyewash station should be readily accessible.

Process Optimization and Causality

  • Temperature Control: Maintaining a low temperature during the initial ring-opening reaction is critical to prevent the formation of the dialkylated byproduct, di(3-chloro-2-hydroxypropyl) benzylamine.[1]

  • Choice of Base: Sodium carbonate is a mild and inexpensive base that is effective for the intramolecular cyclization.[2] Stronger bases could lead to side reactions.

  • Solvent Selection: Water is an economical and green solvent for the initial reaction, while acetonitrile is suitable for the cyclization step due to its appropriate boiling point and ability to dissolve the intermediate.[2]

  • Purification: Crystallization is a highly effective method for purifying the final product on a large scale, avoiding the need for chromatography which is often not practical for industrial production.[3]

Conclusion

The protocol described provides a robust, scalable, and economically viable method for the large-scale synthesis of this compound. By carefully controlling the reaction parameters and adhering to strict safety protocols, high-purity material can be consistently produced to support the demands of drug discovery and development programs.

References

Applications of Azetidine Derivatives in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Historically, its synthesis was considered challenging due to inherent ring strain (approximately 25.4 kcal/mol).[3] However, recent advancements in synthetic methodologies have made a diverse array of azetidine derivatives more accessible, drawing significant attention from drug discovery researchers.[1][4][5]

This guide provides an in-depth exploration of the applications of azetidine derivatives in drug design. We will delve into the strategic advantages of incorporating this scaffold, examine its role in successful therapeutics, and provide detailed protocols for the synthesis and biological evaluation of these promising compounds.

Section 1: The Azetidine Scaffold as a Strategic Design Element

The unique structural and physicochemical properties of the azetidine ring offer several advantages in drug design. Its incorporation into a molecule can profoundly influence metabolic stability, solubility, and binding affinity.

  • A Constrained Proline Bioisostere: Azetidine-2-carboxylic acid is a well-known structural mimic of proline, a critical amino acid in many biological processes.[6][7] Its constrained nature can lock a peptide backbone into a specific conformation, enhancing binding to target proteins and often increasing resistance to proteolytic degradation.[8]

  • Improving Physicochemical Properties: The introduction of an azetidine moiety can improve key drug-like properties. It often leads to increased aqueous solubility and metabolic stability compared to more common ring systems like piperidine or pyrrolidine.[2][9] The three-dimensional character of the azetidine ring also increases the fraction of sp³ carbons, a desirable trait in modern drug discovery that often correlates with higher clinical success rates.

  • Vectorial Exit Points for Scaffolding: The defined geometry of the azetidine ring provides medicinal chemists with precise vectors for extending a molecule's structure to explore interactions with target proteins. This allows for the systematic optimization of potency and selectivity.

Section 2: Therapeutic Applications & Mechanisms of Action

Azetidine derivatives have found applications across a wide range of therapeutic areas, from cardiovascular disease to central nervous system (CNS) disorders and oncology.[1]

Case Study: Ezetimibe - A Cholesterol Absorption Inhibitor

Ezetimibe is a landmark example of a successful azetidine-containing drug. It is a potent cholesterol absorption inhibitor used to treat hypercholesterolemia.[10]

Mechanism of Action: Ezetimibe's primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, located on the brush border of enterocytes in the small intestine.[10][11][12] Cholesterol from dietary and biliary sources binds to NPC1L1. This complex is then internalized via a clathrin/AP2-mediated endocytosis process.[12][13] Ezetimibe functions by binding directly to the NPC1L1 protein, which prevents the sterol-induced internalization of the NPC1L1/cholesterol complex.[13][14] By blocking this uptake, ezetimibe significantly reduces the amount of cholesterol delivered to the liver, leading to an upregulation of LDL receptors and increased clearance of LDL cholesterol from the bloodstream.[10][12]

Ezetimibe_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cholesterol Cholesterol NPC1L1 NPC1L1 Protein Cholesterol->NPC1L1 Binds Clathrin_AP2 Clathrin/AP2 Complex NPC1L1->Clathrin_AP2 Interacts with Endocytosis Endocytosis Clathrin_AP2->Endocytosis Mediates Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Binds & Blocks

Caption: Mechanism of Ezetimibe Action.

Emerging Applications in CNS Disorders & Oncology

The azetidine scaffold is a promising component in the development of treatments for neurological diseases such as Parkinson's disease, Tourette's syndrome, and ADHD.[4] Its ability to modulate catecholaminergic neurotransmission makes it a valuable scaffold for targeting dopamine, norepinephrine, and serotonin pathways.[9] Furthermore, novel azetidine amides have been identified as potent small-molecule inhibitors of STAT3, a key signaling protein implicated in various cancers, demonstrating sub-micromolar potencies.[15]

Section 3: Protocol - Synthesis of a Key Azetidine Intermediate

The synthesis of functionalized azetidines is crucial for their use as building blocks in drug discovery. Below is a representative protocol for the synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, a versatile intermediate. This procedure is adapted from a Horner-Wadsworth-Emmons reaction.[16]

Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for forming carbon-carbon double bonds, in this case, by reacting a ketone (N-Boc-3-azetidinone) with a phosphonate ylide. The resulting α,β-unsaturated ester is a valuable Michael acceptor for further functionalization.

Synthesis_Workflow A Start: N-Boc-3-azetidinone & Methyl 2-(dimethoxyphosphoryl)acetate B Step 1: Ylide Formation Add NaH to phosphonate in dry THF A->B C Step 2: Olefination Add azetidinone solution to ylide B->C D Step 3: Reaction Quench Add water C->D E Step 4: Extraction Extract with Ethyl Acetate D->E F Step 5: Purification Dry, concentrate, and purify (e.g., chromatography) E->F G End Product: N-Boc protected azetidine intermediate F->G

Caption: Synthetic Workflow for an Azetidine Intermediate.

Detailed Protocol: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

Materials:

  • 1-Boc-3-azetidinone

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Ylide Generation: To a suspension of NaH (1.05 equivalents) in dry THF in a flame-dried, three-neck round-bottom flask under an argon atmosphere, slowly add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes. The evolution of hydrogen gas should cease, and the mixture may become clearer.

  • Olefination Reaction: In a separate flask, dissolve 1-Boc-3-azetidinone (1.0 equivalent) in dry THF.

  • Add the solution of 1-Boc-3-azetidinone dropwise to the phosphonate ylide solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, monitoring by TLC until the starting ketone is consumed.

  • Work-up and Extraction: Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine all organic layers and wash with brine.

  • Purification: Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target compound.[16]

Section 4: Protocol - In Vitro Biological Evaluation

To assess the potential of novel azetidine derivatives as enzyme inhibitors, a robust in vitro assay is essential. The following is a general protocol for determining the IC50 value of a compound against a target enzyme, which can be adapted for various enzyme classes.

Rationale: The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a standard measure of inhibitor potency.[17] This protocol uses a spectrophotometric method to measure the formation of a product over time.

General Protocol: Enzyme Inhibition Assay (Spectrophotometric)

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Test azetidine compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor with known potency

  • Microplate reader

  • 96-well microplates

Procedure:

  • Prepare Reagents: Prepare a stock solution of the substrate in the assay buffer. Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells (typically ≤1%).

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Blank: Assay buffer and substrate (no enzyme).

    • Control (100% activity): Assay buffer, enzyme, and solvent vehicle (no inhibitor).

    • Test Wells: Assay buffer, enzyme, and serial dilutions of the test compound.

    • Positive Control: Assay buffer, enzyme, and serial dilutions of the known inhibitor.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measure Activity: Immediately begin reading the absorbance at a predetermined wavelength in kinetic mode for a specified duration (e.g., 10-30 minutes). The wavelength should be chosen to monitor the appearance of the product or disappearance of the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from all other wells.

    • Normalize the data by setting the average rate of the control wells (no inhibitor) to 100% activity.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control)).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.[17][18]

Section 5: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the azetidine scaffold and analysis of the resulting biological activity is key to optimizing lead compounds. Below is a representative table illustrating how SAR data for a series of hypothetical azetidine-based enzyme inhibitors might be presented.

Compound IDR1 GroupR2 GroupIC50 (µM)[19][20]
AZ-001HPhenyl15.2
AZ-002H4-Chlorophenyl1.8
AZ-003H4-Methoxyphenyl8.5
AZ-004Methyl4-Chlorophenyl0.9
AZ-005Ethyl4-Chlorophenyl2.3

Analysis:

  • Effect of Phenyl Substitution (R2): Comparing AZ-001, AZ-002, and AZ-003, the addition of an electron-withdrawing chloro group at the para-position (AZ-002) significantly improves potency over the unsubstituted phenyl ring (AZ-001). Conversely, an electron-donating methoxy group (AZ-003) decreases potency.

  • Effect of N-Alkylation (R1): With the optimal 4-chlorophenyl group in place, N-alkylation is explored. A small methyl group (AZ-004) further enhances potency. However, increasing the alkyl chain length to an ethyl group (AZ-005) introduces potential steric hindrance, reducing activity compared to the methyl analog.

Conclusion and Future Outlook

The azetidine scaffold has firmly established itself as a privileged structure in drug design. Its unique conformational constraints and favorable physicochemical properties provide a powerful tool for medicinal chemists to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As synthetic methods continue to evolve, allowing for more complex and diverse azetidine derivatives, we can anticipate the emergence of this scaffold in an even broader array of innovative medicines targeting a wide spectrum of human diseases.

References

Application Notes & Protocols: A Guide to the Stereoselective Synthesis of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of 3-Substituted Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more common pyrrolidine and piperidine cousins to become a prized scaffold in modern medicinal chemistry. Its strained four-membered ring imparts a unique three-dimensional character to molecules, offering a compelling strategy to escape the "flatland" of traditional aromatic ring systems.[1][2][3] This structural rigidity can enhance binding to biological targets, improve metabolic stability, and fine-tune physicochemical properties like solubility and lipophilicity.[3][4]

The true synthetic and medicinal value of the azetidine core is unlocked through precise substitution, particularly at the C3-position. This position serves as a versatile handle to introduce a wide array of chemical functionalities, allowing for meticulous structure-activity relationship (SAR) studies. However, the creation of a stereocenter at this position presents a significant synthetic challenge. Controlling the absolute stereochemistry is paramount, as enantiomers of a drug candidate often exhibit vastly different pharmacological and toxicological profiles.

This technical guide provides an in-depth overview of the principal strategies for the stereoselective synthesis of 3-substituted azetidines. It is designed for the practicing chemist, offering not only a survey of modern methodologies but also detailed, actionable protocols and the causal reasoning behind critical experimental choices.

Core Strategic Approaches to Stereocontrol

The enantioselective construction of the 3-substituted azetidine framework can be broadly categorized into several key strategies. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and scalability requirements.

G cluster_main Stereoselective Synthesis of 3-Substituted Azetidines Strategies Key Synthetic Strategies ChiralPool Chiral Pool Synthesis Strategies->ChiralPool From Natural Precursors Auxiliary Chiral Auxiliaries Strategies->Auxiliary Substrate Control Catalysis Asymmetric Catalysis Strategies->Catalysis Reagent Control Cycloaddition [2+2] and [3+1] Cycloadditions Strategies->Cycloaddition Ring Formation caption Key strategies for stereocontrol. G cluster_catalysis Simplified Catalytic Cycle Catalyst [M]-L* Substrate Substrate Catalyst->Substrate + Substrate Intermediate Chiral Intermediate Substrate->Intermediate Forms Complex Product Product* Intermediate->Product Stereoselective Transformation Product->Catalyst - Product (Regenerates Catalyst) caption General catalytic cycle.

References

Troubleshooting & Optimization

purification of (1-Benzylazetidin-3-yl)methanol by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of (1-Benzylazetidin-3-yl)methanol by column chromatography. The unique chemical nature of this compound—possessing both a basic tertiary amine within the azetidine ring and a polar hydroxyl group—presents specific challenges that this guide aims to address with practical, field-proven solutions.

Section 1: Method Development & Optimization

This section addresses the critical preliminary steps required to develop a robust purification protocol. Proper thin-layer chromatography (TLC) analysis is the foundation for a successful column separation.

FAQ 1: My compound, this compound, is streaking badly on a standard silica TLC plate. What is causing this and how can I fix it?

Answer:

This is the most common issue encountered with basic amines like this compound. The streaking, or tailing, is caused by strong acid-base interactions between the basic azetidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, often irreversible, binding leads to a slow, continuous elution of the compound from the stationary phase, resulting in a streak rather than a compact spot.

Troubleshooting Protocol:

  • Introduce a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a competing base to your mobile phase (eluent).[1][2]

    • Triethylamine (TEA): Add 0.5% to 2% TEA to your eluent mixture (e.g., for 100 mL of eluent, add 0.5 to 2 mL of TEA).[3] TEA is a volatile base that will effectively compete with your compound for the acidic sites, allowing it to travel up the plate as a defined spot.

    • Ammonium Hydroxide (NH₄OH): A solution of 1-2% ammonium hydroxide in methanol can be used as the polar component of your solvent system. This is another effective way to create a basic environment.[4]

  • Change the Stationary Phase: If a basic modifier is not sufficient or is incompatible with your compound for stability reasons, consider an alternative stationary phase.

    • Alumina (Al₂O₃): Neutral or basic alumina is less acidic than silica and can be a good alternative for purifying amines.

    • Amine-Functionalized Silica: This specialty stationary phase has amine groups covalently bonded to the silica surface, creating a more inert environment for basic analytes and preventing unwanted interactions.[1]

FAQ 2: What is a good starting mobile phase system for TLC analysis of this compound?

Answer:

This compound is a polar molecule. Therefore, you will need a relatively polar solvent system to achieve an appropriate retention factor (Rf) on the TLC plate. An ideal Rf for column chromatography is typically between 0.2 and 0.4.[3][5]

Recommended Starting Systems (To be tested on TLC plates):

System No.Non-Polar SolventPolar SolventModifier (Essential)Starting Ratio (v/v)Notes
1Dichloromethane (DCM)Methanol (MeOH)1% Triethylamine (TEA)95 : 5A very common and effective system for polar amines.[1] Adjust MeOH % to achieve target Rf.
2Ethyl Acetate (EtOAc)Hexanes/Heptane1% Triethylamine (TEA)50 : 50A less polar system. Increase EtOAc % if Rf is too low.
3Dichloromethane (DCM)Acetone1% Triethylamine (TEA)80 : 20Acetone offers different selectivity compared to methanol.

Experimental Protocol for TLC Analysis:

  • Prepare small volumes of the suggested solvent systems in separate TLC chambers, ensuring the chamber is saturated with the solvent vapor.[6]

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the dissolved mixture onto a silica gel TLC plate.[7]

  • Develop the plate in one of the prepared chambers.

  • Visualize the plate (see FAQ 3) and calculate the Rf value for your target compound.

  • Adjust the solvent polarity until the Rf of this compound is in the optimal 0.2-0.4 range.

FAQ 3: My compound is colorless. How can I visualize the spots on the TLC plate and the compound during the column run?

Answer:

Since this compound is a colorless compound, direct visual tracking is not possible.[8] You must use an appropriate visualization technique.

Non-Destructive Method:

  • UV Light (254 nm): The benzyl group in your molecule contains an aromatic ring, which should absorb short-wave UV light.[9] On TLC plates containing a fluorescent indicator (often labeled as F₂₅₄), your compound will appear as a dark purple or black spot against a green fluorescent background.[10] This is the preferred method as it does not alter your compound.

Destructive Methods (Stains):

If your compound is not UV-active or the response is weak, you must use a chemical stain. These methods are destructive and involve dipping or spraying the TLC plate, followed by gentle heating.[10]

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized, such as alcohols. Your compound's methanol group will react to give a yellow or brown spot on a purple background.

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will cause most organic compounds to appear as temporary yellow-brown spots.[9][10] This method is considered semi-destructive as the spots often fade over time.

  • Ninhydrin Stain: While typically used for primary and secondary amines, ninhydrin is generally not effective for tertiary amines like the one in your compound and will likely not produce a colored spot.[7]

For tracking during the column run, you will collect fractions and analyze them by TLC using the methods above.[11][12]

Section 2: Column Execution and Troubleshooting

This section provides guidance on the practical aspects of running the column and resolving issues that may arise during the purification process.

Workflow for Column Chromatography Purification

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis TLC 1. TLC Analysis (Find optimal solvent system with 1% TEA) Slurry 2. Prepare Silica Slurry (in low-polarity starting eluent) TLC->Slurry Pack 3. Pack Column (Ensure no air bubbles or cracks) Slurry->Pack Load 4. Load Sample (Dry loading preferred) Pack->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Pure this compound Evaporate->Final

Caption: Workflow for purifying this compound.

FAQ 4: My compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?

Answer:

This is a classic sign of irreversible adsorption to the silica gel, a common fate for basic amines on an unmodified column.[13] Even if you used a basic modifier in your TLC analysis, forgetting to include it in your bulk column eluent will lead to this problem.

Troubleshooting Protocol:

  • Confirm Basic Modifier: Immediately check if you added the basic modifier (e.g., 1% TEA) to the eluent you are using for the column. If not, switch to an eluent that contains the modifier. This will often be sufficient to start eluting the compound.

  • "Flush" the Column: If the compound is still retained, you can attempt to flush it out with a highly polar, basic solvent system. A mixture like Dichloromethane:Methanol:Ammonium Hydroxide (89:10:1) can be effective at displacing strongly bound amines. Be aware that this may co-elute other polar impurities.

  • Check for Decomposition: It is possible, though less common, that the compound has decomposed on the acidic silica.[13] You can test for this by taking a small sample of your crude material, mixing it with silica gel in a vial with some eluent, and letting it sit for an hour. Re-run a TLC of the liquid phase to see if new impurity spots have appeared or if the product spot has diminished. If it is unstable, you must use a deactivated or alternative stationary phase (e.g., alumina).[3]

FAQ 5: The separation on my column is poor, and all the fractions are mixed, even though the TLC showed good separation. What went wrong?

Answer:

This frustrating issue usually points to problems with column packing or sample loading technique, rather than the chosen solvent system.

Potential Causes and Solutions:

  • Poor Column Packing: Cracks, channels, or air bubbles in the silica bed create pathways where the solvent and sample can travel down without interacting properly with the stationary phase, ruining the separation.[5]

    • Solution: Always pack your column using the "slurry method."[6] Mix the silica gel with your initial, low-polarity eluent to form a smooth slurry, then pour it into the column and allow it to settle evenly. Gently tap the column to dislodge any air bubbles. Never let the top of the silica bed run dry.[14]

  • Overloading the Column: Using too much crude material for the amount of silica will exceed the column's separation capacity.

    • Solution: A general rule of thumb is to use a silica-to-sample mass ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more.

  • Sample Band is Too Wide: If you dissolve your sample in a large volume of solvent to load it, it will start as a very wide band, which leads to broad, overlapping bands during elution.[12]

    • Solution: Use the "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[3][14] This ensures the sample starts as a very narrow, concentrated band, leading to much better separation.

References

Technical Support Center: Synthesis of N-Benzylazetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-benzylazetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. Azetidines are valuable building blocks in medicinal chemistry, but their synthesis can be challenging due to the inherent ring strain of the four-membered heterocycle.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reactions and minimize the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to N-benzylazetidines and what are their general drawbacks?

A1: The most common methods include direct N-alkylation of azetidine, reductive amination, and intramolecular cyclization of γ-haloamines. Each route has its own set of potential side reactions.

  • Direct N-Alkylation: This involves reacting azetidine with a benzyl halide (e.g., benzyl bromide). While straightforward, it is often plagued by over-alkylation to form a quaternary azetidinium salt, which can subsequently undergo ring-opening.

  • Reductive Amination: This method reacts azetidine with benzaldehyde in the presence of a reducing agent. It is generally cleaner but can suffer from incomplete reaction or reduction of the starting aldehyde to benzyl alcohol.[3]

  • Intramolecular Cyclization: This involves forming the azetidine ring from a precursor like N-benzyl-3-chloropropylamine. This is a reliable method but can be susceptible to competing intermolecular reactions, leading to dimers or polymers, especially at high concentrations.[4]

Q2: I see an unexpected peak in my mass spectrum corresponding to M+91, what could it be?

A2: A mass increase of 91 amu (the mass of a benzyl group, C₇H₇) strongly suggests over-alkylation. Your desired N-benzylazetidine product, a secondary amine, has likely reacted with another molecule of benzyl bromide to form the N,N-dibenzylazetidinium salt. This quaternary salt is often non-volatile and may not be easily observed by GC-MS but can be detected by LC-MS or ESI-MS.

Q3: Why is the synthesis of four-membered rings like azetidines more difficult than five- or six-membered rings?

A3: The difficulty arises from the significant ring strain of the azetidine ring (approx. 25.4 kcal/mol).[1] This makes the ring closure reaction thermodynamically less favorable compared to the formation of less-strained pyrrolidines (5.4 kcal/mol) or piperidines (0 kcal/mol).[2] Therefore, reaction conditions must be carefully optimized to favor the kinetically controlled formation of the four-membered ring over other possible pathways.[5]

Troubleshooting Guide: Side Product Formation

This section addresses specific issues encountered during the synthesis of N-benzylazetidines.

Issue 1: Low Yield and Multiple Products in Direct N-Alkylation

Symptoms:

  • TLC/LC-MS analysis shows significant consumption of starting azetidine but a low yield of the desired N-benzylazetidine.

  • Multiple new spots/peaks are observed, some of which may be highly polar (e.g., baseline on silica TLC) or have unexpected masses.

Potential Cause A: Over-alkylation to Quaternary Azetidinium Salt

The N-benzylazetidine product is a nucleophilic secondary amine that can compete with the starting azetidine for the benzyl halide electrophile. This forms a stable N,N-dibenzylazetidinium salt.

Potential Cause B: Nucleophilic Ring-Opening of the Azetidinium Intermediate

The quaternary azetidinium salt formed in Cause A is susceptible to nucleophilic attack by the halide counter-ion (e.g., Br⁻). This attack opens the strained four-membered ring to form an acyclic γ-haloamine.[6]

Visualizing the Problem: N-Alkylation Side Reactions

The following diagram illustrates the desired reaction pathway versus the competing side reactions of over-alkylation and subsequent ring-opening.

G cluster_main Direct N-Alkylation of Azetidine Azetidine Azetidine BnBr1 + Benzyl Bromide Product N-Benzylazetidine (Desired Product) Azetidine->Product Desired Alkylation (k1) BnBr2 + Benzyl Bromide QuatSalt N,N-Dibenzylazetidinium Salt (Side Product 1) Product->QuatSalt Over-alkylation (k2 >> k1) RingOpened N,N-Dibenzyl-3-bromopropylamine (Side Product 2) QuatSalt->RingOpened Ring-Opening (by Br⁻)

Caption: Competing pathways in the N-benzylation of azetidine.

Solutions & Protocols
  • Control Stoichiometry: Use an excess of the starting azetidine (2-3 equivalents) relative to the benzyl halide. This statistically favors the reaction of the more abundant primary amine over the secondary amine product.

  • Slow Addition: Add the benzyl halide dropwise to the solution of azetidine and base at a controlled temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, reducing the chance of the product reacting further.

  • Choice of Base and Solvent: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate to scavenge the acid byproduct without competing in the reaction. A polar aprotic solvent like acetonitrile or DMF is typically effective.

Protocol 1: Minimizing Over-alkylation

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve azetidine (2.5 eq.) and potassium carbonate (3.0 eq.) in dry acetonitrile (0.1 M).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Prepare a solution of benzyl bromide (1.0 eq.) in a small volume of dry acetonitrile.

  • Add the benzyl bromide solution dropwise to the azetidine suspension over 1-2 hours using a syringe pump.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of benzyl bromide and the formation of the product.

  • Upon completion, filter off the base, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.

Issue 2: Benzyl Alcohol Formation in Reductive Amination

Symptoms:

  • The reaction between azetidine and benzaldehyde yields a mixture of the desired N-benzylazetidine and a significant amount of benzyl alcohol.

  • Unreacted benzaldehyde may also be present.

Potential Cause: Premature Reduction of Aldehyde

The reducing agent, particularly a strong one like sodium borohydride, can reduce the benzaldehyde to benzyl alcohol faster than the iminium ion is formed and reduced. This is a common side reaction in one-pot reductive aminations.[3][7]

Visualizing the Problem: Reductive Amination Side Reactions

G cluster_main Reductive Amination of Benzaldehyde with Azetidine Start Azetidine + Benzaldehyde Imine Azetidinium Ylide (Intermediate) Start->Imine Condensation SideProduct Benzyl Alcohol (Side Product) Start->SideProduct Direct Aldehyde Reduction (Competing) Reducer2 + Reducing Agent Product N-Benzylazetidine (Desired Product) Imine->Product Reduction (Desired) Reducer1 + Reducing Agent

Caption: Desired vs. competing reduction in reductive amination.

Solutions & Protocols
  • Use a Mild, Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations.[3] It is mild enough that it will not readily reduce the aldehyde but is highly effective at reducing the iminium ion intermediate.

  • Two-Step, One-Pot Procedure: Allow the azetidine and benzaldehyde to stir together for a period (e.g., 30-60 minutes) to pre-form the iminium ion before adding the reducing agent. This increases the concentration of the intermediate that is to be reduced.

Protocol 2: Selective Reductive Amination

  • To a solution of azetidine (1.2 eq.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M), add benzaldehyde (1.0 eq.).

  • Add acetic acid (1.1 eq.) to catalyze the formation of the iminium ion.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes, controlling any effervescence.

  • Stir the reaction at room temperature for 12-18 hours until complete.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or distillation.

Data Summary Table: Common Side Products
Synthetic RouteSide ProductFormulaMass (Da)Likely CauseAnalytical Signature
Direct Alkylation N,N-Dibenzylazetidinium IonC₁₇H₂₀N⁺238.16Excess benzyl halide, fast additionHighly polar, baseline on TLC; M⁺ peak at 238 in ESI-MS.
Direct Alkylation N,N-Dibenzyl-3-halopropylamineC₁₇H₂₀N(X)319.09 (X=Br)Ring-opening of azetidinium saltLess polar than quaternary salt, may co-elute with product.
Reductive Amination Benzyl AlcoholC₇H₈O108.06Non-selective reducing agentDistinct peak in GC/LC, characteristic ¹H NMR signals.
Intramolecular Cyclization Dimer/Polymer(C₁₀H₁₃N)n294.23 (Dimer)High concentrationBaseline material on TLC, complex NMR, broad MS signals.
Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing issues in N-benzylazetidine synthesis.

G Start Low Yield or Impure Product CheckStart Starting Material Remaining? Start->CheckStart NewSpots New Spots/Peaks Observed? CheckStart->NewSpots No Solution_Kinetics Solution: - Increase temperature - Change solvent - Check reagent purity CheckStart->Solution_Kinetics Yes IDSpots Characterize Side Products (MS, NMR) NewSpots->IDSpots Yes OverAlkylation Over-alkylation or Ring-Opening Product? IDSpots->OverAlkylation BnOH Benzyl Alcohol Present? IDSpots->BnOH Polymer Baseline/Polymeric Material? IDSpots->Polymer Solution_Alk Solution: - Use excess azetidine - Slow addition of BnBr - See Protocol 1 OverAlkylation->Solution_Alk Yes Solution_RedAm Solution: - Use NaBH(OAc)₃ - Pre-form iminium ion - See Protocol 2 BnOH->Solution_RedAm Yes Solution_Cyclize Solution: - Use high dilution conditions (slow addition to solvent) Polymer->Solution_Cyclize Yes

Caption: A decision tree for troubleshooting N-benzylazetidine synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of azetidines. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions to navigate the complexities of forming the strained four-membered azetidine ring, a critical component in many pharmaceutical compounds.[1][2] The inherent ring strain often presents significant synthetic hurdles, leading to low yields and competitive side reactions.[1][3] This guide offers practical solutions and detailed protocols to help optimize your synthetic strategies.

Part 1: Troubleshooting Guide

This section is designed to address specific experimental issues in a question-and-answer format, providing insights into potential causes and actionable solutions.

Issue 1: Low Yields and Competing Side Reactions

Question: My azetidine ring formation is resulting in very low yields. What are the common causes, and how can I improve it?

Answer: Low yields are a frequent challenge in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[1] Several factors can contribute to this issue:

  • Unfavorable Reaction Kinetics: The transition state leading to the four-membered ring is often high in energy.[1]

  • Competing Side Reactions: The formation of more stable five- or six-membered rings, such as pyrrolidines, can be a significant competing pathway.[1][4] Dimerization and polymerization are also common intermolecular side reactions.[3][5]

  • Steric Hindrance: Bulky substituents on the substrate can impede the necessary intramolecular cyclization.[1][5]

  • Inappropriate Leaving Group: The success of intramolecular nucleophilic substitution is highly dependent on the choice of leaving group.[1][5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration can dramatically affect the reaction's efficiency.[1]

Troubleshooting Steps:

  • Optimize Reaction Conditions: A systematic optimization of reaction parameters is crucial. This includes screening different solvents, adjusting the temperature, and varying catalyst concentrations.[1]

  • Enhance Leaving Group Ability: If your reaction is sluggish, consider converting a hydroxyl group to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[5]

  • Favor Intramolecular Cyclization: To minimize intermolecular side reactions like polymerization, use high-dilution conditions.[5] This can be achieved by slowly adding the substrate to the reaction mixture.

Troubleshooting Workflow for Low Yield in Azetidine Synthesis

G start Low Yield check_side_products Analyze Byproducts (LCMS/NMR) start->check_side_products polymerization Polymerization/Dimerization? check_side_products->polymerization pyrrolidine Pyrrolidine Formation? polymerization->pyrrolidine No action_high_dilution Action: Use High Dilution Conditions polymerization->action_high_dilution Yes check_reaction_conditions Review Reaction Conditions pyrrolidine->check_reaction_conditions No action_optimize_catalyst Action: Optimize Catalyst/Solvent (e.g., La(OTf)₃ in DCE) pyrrolidine->action_optimize_catalyst Yes leaving_group Poor Leaving Group? check_reaction_conditions->leaving_group action_activate_lg Action: Convert -OH to Ms, Ts, or Tf leaving_group->action_activate_lg Yes success Improved Yield leaving_group->success No action_high_dilution->success action_optimize_catalyst->success action_activate_lg->success G cluster_1 Intramolecular Cyclization cluster_2 [2+2] Cycloaddition cluster_3 Ring Expansion cluster_4 β-Lactam Reduction a1 γ-Amino Alcohol a2 Azetidine a1->a2 Activation & Base b1 Imine + Alkene b2 Azetidine b1->b2 Photocatalyst/Light c1 Aziridine c2 Azetidine c1->c2 Various Reagents d1 Azetidin-2-one d2 Azetidine d1->d2 Reducing Agent G start Start dissolve 1. Dissolve γ-amino alcohol, nucleophile, & PPh₃ in THF start->dissolve cool 2. Cool to 0 °C dissolve->cool add_dead 3. Slowly add DEAD/DIAD cool->add_dead stir 4. Stir at room temperature add_dead->stir monitor 5. Monitor by TLC stir->monitor workup 6. Aqueous Workup monitor->workup purify 7. Column Chromatography workup->purify end End purify->end

References

Technical Support Center: Purification of (1-Benzylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (1-Benzylazetidin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. The unique strained four-membered ring of azetidines offers significant synthetic advantages but can also present specific purification challenges.[1] This document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses common questions regarding the types of impurities encountered during the synthesis and handling of this compound.

Q1: What are the most common process-related impurities I might encounter when synthesizing this compound?

A: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the reaction of benzylamine with a protected 3-hydroxyazetidine precursor or direct alkylation with epichlorohydrin. Based on these routes, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual benzylamine and epichlorohydrin or its derivatives.

  • Over-alkylation Byproducts: Formation of di(3-chloro-2-hydroxypropyl)benzylamine is a known issue in similar syntheses where the amine reacts with two equivalents of epichlorohydrin.[2]

  • Ring-Opened Byproducts: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened species, particularly under harsh acidic or basic conditions.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., methanol, toluene, THF) and reagents like triethylamine or other bases.[3]

Q2: How can I identify these impurities in my crude product?

A: A multi-pronged analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): An excellent first step for visualizing the number of components in your crude mixture. Staining with potassium permanganate or ninhydrin can help identify amine-containing spots.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can resolve closely related impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of your desired product and for identifying characteristic signals from major impurities. For example, unreacted benzylamine will show distinct aromatic signals and an NH₂ peak that are different from the N-benzylated product.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in assigning molecular weights to impurity peaks observed in HPLC (LC-MS).[4]

Q3: What are potential degradation products of this compound, and how can I minimize their formation?

A: The primary degradation pathways for compounds like this are oxidation and hydrolysis.[5]

  • Oxidation: The benzylic position and the tertiary amine are susceptible to oxidation, which can occur upon prolonged exposure to air. This can lead to N-oxide formation or other complex degradation products.

  • Hydrolysis: While generally stable, the azetidine ring can be susceptible to hydrolysis under strong acidic conditions.

  • Minimization Strategies: To ensure stability, store the purified compound under an inert atmosphere (nitrogen or argon), in a dark place, and at reduced temperatures (2-8°C is recommended).[6] Using degassed solvents for long-term storage in solution can also prevent oxidative degradation.

Section 2: Troubleshooting Guide - Common Purification Issues & Solutions

This section is formatted to directly address specific problems you may encounter during the purification workflow.

Scenario 1: Poor Separation on Silica Gel Chromatography

Q: My compound is streaking/tailing on the TLC plate and column. What does this mean and how can I fix it?

  • Causality: this compound contains a basic tertiary amine. This basic nitrogen can interact strongly and non-specifically with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to slow, uneven elution, resulting in significant tailing or streaking.

  • Solution:

    • Add a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your eluent system.

      • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your mobile phase. For example, a mobile phase of 90:10 Dichloromethane/Methanol could be modified to 89:10:1 Dichloromethane/Methanol/Triethylamine.

    • Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) or a commercially available deactivated silica gel for your column.

Q: I'm not getting good separation between my product and a closely-eluting impurity. What should I try?

  • Causality: The polarity of your chosen solvent system may not be sufficiently selective to resolve compounds with very similar structures.

  • Solutions:

    • Fine-Tune Solvent Polarity: Instead of making large jumps in polarity (e.g., from 10% to 20% ethyl acetate in hexanes), try smaller increments. Sometimes a change of just 1-2% can significantly improve resolution.

    • Change Solvent Selectivity: If fine-tuning polarity fails, change the composition of the eluent. The "selectivity" of the solvent system refers to its ability to engage in different types of intermolecular interactions (e.g., dipole-dipole, hydrogen bonding).

      • If you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system.

      • Adding a third solvent, such as a small amount of acetonitrile or isopropanol, can also alter selectivity and improve separation.

    • Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities behind on the column.

Scenario 2: Difficulty with Crystallization

Q: My product won't crystallize from the chosen solvent. What are the next steps?

  • Causality: Successful crystallization requires the compound to be highly soluble in a hot solvent and poorly soluble in the same solvent when cold. If the compound remains soluble even at low temperatures, or if it is insoluble even when hot, that solvent is unsuitable. The presence of impurities can also significantly inhibit crystal lattice formation.

  • Solutions:

    • Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene). A good candidate will fully dissolve the compound upon heating but show precipitate upon cooling.

    • Use a Co-Solvent System (Anti-Solvent Addition): Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble. Then, slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble, until the solution becomes cloudy (the saturation point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

    • Ensure High Initial Purity: Crystallization is a purification technique, not a miracle worker. If your material is less than ~90% pure, it's often better to first run a chromatographic column to remove the bulk of the impurities.[7]

Q: My product "oiled out" instead of crystallizing. How can I induce crystallization?

  • Causality: Oiling out occurs when the compound's solubility limit is exceeded at a temperature that is above its melting point (or the melting point of the solvate). This is common with compounds that have relatively low melting points or when the solution is cooled too quickly.

  • Solutions:

    • Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, and then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cooled, saturated solution. This will act as a template for crystal growth.

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound, which may bring it to the point of saturation at a lower temperature.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for common purification procedures.

Protocol 1: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using TLC. The ideal system gives your product an Rf value of ~0.25-0.35. Remember to add 0.5-1% triethylamine to the eluent if you observe tailing.

  • Column Packing:

    • Select a column with an appropriate diameter (a good rule of thumb is a sample-to-silica weight ratio of 1:30 to 1:100).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable top surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (like dichloromethane). Add a small amount of silica gel (~2-3 times the weight of your crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column, ensuring the silica bed is not disturbed.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Place the resulting product under high vacuum to remove any residual solvent and triethylamine.

Protocol 2: General Protocol for Recrystallization
  • Solvent Selection: Choose an appropriate solvent or co-solvent system as described in the troubleshooting section.

  • Dissolution: Place the crude material in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture (using a hot plate) to reflux while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, proceed with the induction methods (scratching, seeding). Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Section 4: Visual Guides & Data

Diagrams

Purification_Workflow cluster_start Initial Analysis cluster_decision Strategy Selection cluster_methods Purification Methods cluster_end Final Product Crude Crude Product (Post-Workup) TLC_HPLC Analyze by TLC/HPLC/NMR Crude->TLC_HPLC Impurity_Check Identify Impurity Type TLC_HPLC->Impurity_Check Extraction Acid-Base Extraction (Removes ionic impurities) Impurity_Check->Extraction Ionic or Water-Soluble? Chromatography Column Chromatography (General purification) Impurity_Check->Chromatography Multiple Non-polar or Closely-Eluting? Crystallization Recrystallization (Final polishing) Impurity_Check->Crystallization Solid with Minor Impurities? Extraction->Chromatography Chromatography->Crystallization If solid & >95% pure Pure_Product Pure this compound Chromatography->Pure_Product If oil or sufficiently pure Crystallization->Pure_Product

Caption: Logical workflow for selecting a purification strategy.

Chromatography_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation on Silica Column Tailing Streaking / Tailing Problem->Tailing Low_Res Low Resolution (Overlapping spots) Problem->Low_Res Add_Base Add 1% Triethylamine to Eluent Tailing->Add_Base Change_Eluent Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) Low_Res->Change_Eluent Fine_Tune Adjust Polarity (Small increments) Low_Res->Fine_Tune Use_Gradient Use Gradient Elution Low_Res->Use_Gradient

Caption: Troubleshooting flow for column chromatography issues.

Data Tables

Table 1: Comparison of Primary Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Purity
Column Chromatography Differential adsorption onto a stationary phase.High resolution, applicable to a wide range of compounds, effective for complex mixtures.[7]Can be time-consuming and require large volumes of solvent; risk of product decomposition on silica.>98%
Recrystallization Precipitation of a solid from a solution in a highly ordered form.Can yield very high purity (>99.5%), scalable, cost-effective.[7]Requires a suitable solvent system, potential for product loss in the mother liquor, not suitable for oils.>99%
Liquid-Liquid Extraction Partitioning of a compound between two immiscible liquid phases based on solubility/pKa.Simple, rapid, and effective for initial workup and removing ionic impurities.[7]Limited separation power for structurally similar compounds, can form emulsions.Workup Step

Table 2: Common Solvent Systems for Azetidine Derivatives

ApplicationSolvent System (v/v)Notes
Chromatography (Normal Phase) Hexanes / Ethyl AcetateGood for less polar derivatives.
Dichloromethane / MethanolExcellent for more polar compounds like alcohols. Polarity can be finely tuned.
Ethyl Acetate / MethanolA less toxic alternative to Dichloromethane/Methanol.
Recrystallization Isopropanol / HeptaneA common polar/non-polar co-solvent system.
Ethyl Acetate / HexanesAnother widely used system for compounds of intermediate polarity.
AcetonitrileCan be a good single solvent for moderately polar compounds.

References

Technical Support Center: Navigating the Challenges of Azetidine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming the common hurdles encountered when scaling up the synthesis of these valuable four-membered nitrogen heterocycles. The inherent ring strain of azetidines, while contributing to their unique reactivity and desirability in medicinal chemistry, also presents significant synthetic challenges, particularly at a larger scale.[1][2][3] This guide offers practical, experience-driven advice to help you navigate these complexities successfully.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the scale-up of azetidine synthesis, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: My intramolecular cyclization to form the azetidine ring is giving low yields at a larger scale, with significant formation of oligomers/polymers. What are the likely causes and solutions?

A1: This is a classic challenge in scaling up ring-closure reactions, especially for strained rings like azetidines. The primary culprit is often a shift in reaction kinetics that favors intermolecular reactions (polymerization) over the desired intramolecular cyclization.

  • High Concentration: At scale, maintaining pseudo-dilution conditions becomes more difficult. Solution: Employ a slow addition of the substrate to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the uncyclized precursor low, favoring the intramolecular pathway.

  • Inefficient Mixing: Poor mixing can create localized areas of high concentration, promoting side reactions. Solution: Ensure vigorous and efficient stirring. For larger vessels, consider the use of overhead mechanical stirrers and appropriate baffle design.

  • Temperature Control: Exothermic reactions can lead to temperature spikes that accelerate undesired side reactions. Solution: Implement precise temperature control with adequate cooling capacity. For highly exothermic processes, consider a continuous flow setup for superior heat management.[4]

Q2: I'm observing significant amounts of elimination byproducts instead of the desired azetidine. How can I mitigate this?

A2: Competition between nucleophilic substitution (ring formation) and elimination is a common hurdle, especially when using γ-amino halides or alcohols as precursors.[5]

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is often preferred. Solution: Consider bases like potassium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS). The reaction temperature should also be optimized; lower temperatures generally favor substitution over elimination.

  • Leaving Group: The nature of the leaving group can influence the reaction pathway. Solution: A good leaving group that is readily displaced is ideal. Mesylates and tosylates are often better than halides for minimizing elimination.

Q3: My purification process is becoming a bottleneck at a larger scale. What are some effective strategies for purifying multi-gram quantities of azetidines?

A3: Large-scale purification of polar compounds like azetidines can be challenging.[6][7][8]

  • Chromatography: Traditional column chromatography can be inefficient and solvent-intensive at scale. Solution: Consider automated flash chromatography systems or, for industrial applications, techniques like multi-column countercurrent solvent gradient purification (MCSGP).[7]

  • Crystallization: If your azetidine derivative is a solid, developing a robust crystallization procedure is highly advantageous for scalability. Solution: Screen a variety of solvents and solvent mixtures to find conditions that provide good recovery and purity. Seeding can be crucial for reproducibility.

  • Salt Formation/Break: Converting the azetidine to a salt (e.g., hydrochloride) can facilitate isolation and purification by precipitation. The free base can then be regenerated.

Q4: Are there specific safety concerns I should be aware of when scaling up azetidine synthesis?

A4: Yes, several safety aspects require careful consideration.

  • Ring Strain: The inherent strain energy of azetidines can make them more reactive and potentially unstable under certain conditions.[1] Precaution: Conduct thermal stability studies (e.g., using Differential Scanning Calorimetry - DSC) on your final product and key intermediates, especially if downstream reactions are performed at elevated temperatures.

  • Reagents: Many synthetic routes employ hazardous reagents. For example, syntheses involving azides require strict protocols to avoid the formation of explosive hydrazoic acid.[9] Precaution: Always perform a thorough risk assessment for all reagents and reaction conditions. Ensure proper engineering controls (fume hoods, blast shields if necessary) and personal protective equipment are used.

  • Exotherms: Ring-forming reactions can be exothermic. Precaution: Monitor the internal reaction temperature closely during scale-up. A runaway reaction can lead to pressure buildup and vessel failure. Consider using a reaction calorimeter to quantify the heat of reaction.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Low Yield in Intramolecular Cyclization

Problem: The yield of the desired azetidine is significantly lower on a 50-gram scale compared to the 1-gram scale, with the major byproduct being a polymeric material.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in cyclization.

Detailed Protocol: Implementing Slow Addition

  • Setup: In the main reaction vessel, combine the solvent and the base. Ensure the setup includes an efficient overhead stirrer and a temperature probe.

  • Substrate Solution: Prepare a solution of the acyclic precursor in the reaction solvent.

  • Slow Addition: Using a syringe pump, add the substrate solution to the reaction vessel over a prolonged period (e.g., 4-8 hours). The optimal addition rate will depend on the specific reaction kinetics and should be determined empirically.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them (e.g., by TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete, proceed with the established work-up and purification protocol.

Causality: By maintaining a very low concentration of the reactive precursor, the probability of two molecules reacting with each other (intermolecular reaction) is significantly reduced, while the probability of the two ends of the same molecule reacting (intramolecular cyclization) is unaffected.

Guide 2: Product Instability and Ring-Opening

Problem: The isolated azetidine product degrades over time or during purification, leading to the formation of ring-opened byproducts.

Troubleshooting and Stabilization Strategies:

Potential Cause Explanation Recommended Solution
Acid/Base Sensitivity The strained azetidine ring can be susceptible to cleavage under acidic or basic conditions.[10]Neutralize the work-up conditions carefully. If purification is done by chromatography, consider using a neutral stationary phase (e.g., alumina) or pre-treating silica gel with a base like triethylamine.
Nucleophilic Attack Residual nucleophiles from the reaction or solvents (e.g., methanol) can attack the azetidine ring.Ensure complete removal of all reactive nucleophiles during work-up. Use aprotic solvents for storage and downstream processing whenever possible.
Thermal Instability The high ring strain can lead to thermal decomposition, especially if the molecule contains other energetic functional groups.Store the purified product at low temperatures (-20 °C). Avoid excessive heating during solvent removal (use a rotary evaporator at low temperature and pressure).
Protecting Group Issues Certain N-protecting groups can influence ring stability or be labile under purification conditions.Consider the use of a more robust protecting group (e.g., Boc, Cbz) if the current one is proving problematic.

Experimental Protocol: Testing for Stability

  • Sample Preparation: Divide a small sample of the purified azetidine into several vials.

  • Condition Exposure: Expose each vial to a different condition: (a) room temperature, (b) 40 °C, (c) dissolved in a protic solvent (e.g., methanol), (d) dissolved in a solution with a trace amount of acid (e.g., HCl), (e) dissolved in a solution with a trace amount of base (e.g., triethylamine).

  • Analysis: After a set period (e.g., 24 hours), analyze the contents of each vial by LC-MS or NMR to quantify the extent of degradation.

Part 3: Key Synthetic Methodologies and Scale-Up Considerations

Several synthetic strategies are commonly employed for constructing the azetidine ring. Each has its own set of challenges when moving to a larger scale.

Method 1: Intramolecular Cyclization of γ-Amino Alcohols/Halides

This is a classical and widely used method.[5]

Reaction Scheme:

Scale-Up Challenges:

  • Competition with Elimination: As discussed in the FAQs, this is a major issue.

  • Precursor Synthesis: The synthesis of the linear precursor can add steps and cost to the overall process.

Method 2: [2+2] Cycloadditions

Photochemical or metal-catalyzed [2+2] cycloadditions, such as the aza Paternò-Büchi reaction, offer a direct route to functionalized azetidines.[11][12][13]

Reaction Scheme:

Scale-Up Challenges:

  • Photochemical Reactions: Achieving uniform irradiation in large reaction vessels can be difficult, potentially leading to inconsistent reaction rates and byproduct formation. Specialized photochemical reactors are often required for scale-up.

  • Catalyst Cost and Removal: For metal-catalyzed processes, the cost of the catalyst can be significant at scale. Efficient removal of the metal from the final product is also a critical regulatory requirement in pharmaceutical applications.

Workflow for Method Selection:

G A Define Target Azetidine B Intramolecular Cyclization A->B Precursor Readily Available? C [2+2] Cycloaddition A->C Direct Functionalization Needed? D Other Methods (e.g., Ring Contraction) A->D Specific Stereochemistry Required? E Scale-Up Focus: Slow Addition, Mixing B->E Optimize for Pseudo-Dilution F Scale-Up Focus: Irradiation Homogeneity, Metal Removal C->F Consider Photoreactor Design/Catalyst Loading

Caption: Decision workflow for selecting a synthetic route.

By carefully considering the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers and process chemists can significantly improve the success rate of scaling up azetidine synthesis, paving the way for their broader application in drug discovery and development.

References

preventing ring-opening of azetidines under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with azetidines. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of the azetidine ring, particularly under acidic conditions. Our goal is to equip you, our fellow researchers, scientists, and drug development professionals, with the knowledge to anticipate and overcome potential synthetic hurdles.

Introduction: The Azetidine Ring - A Double-Edged Sword

Azetidines are four-membered nitrogen-containing heterocycles that are valuable building blocks in medicinal chemistry due to their ability to impart unique conformational constraints and improve physicochemical properties. However, the inherent ring strain of the azetidine moiety also makes it susceptible to cleavage, especially under acidic conditions. This guide will provide practical solutions to prevent this undesired ring-opening.

Troubleshooting Guide & FAQs

Question 1: My azetidine is decomposing during a Boc deprotection with TFA. What is happening and how can I prevent it?

Answer:

This is a very common issue. The combination of a strong acid like trifluoroacetic acid (TFA) and the inherent ring strain of the azetidine can lead to protonation of the ring nitrogen, followed by nucleophilic attack by the trifluoroacetate anion or another nucleophile present in the reaction mixture, resulting in ring-opening.

Mechanism of Acid-Catalyzed Ring-Opening:

  • Protonation: The azetidine nitrogen is protonated by the strong acid, forming a highly strained azetidinium ion.

  • Nucleophilic Attack: A nucleophile (e.g., the counter-ion of the acid, solvent, or another reactant) attacks one of the ring carbons, leading to cleavage of a C-N bond.

To prevent this, consider the following strategies:

  • Use a Scavenger: The addition of a scavenger can trap the reactive carbocation intermediates that may form upon ring-opening. Common scavengers include triethylsilane (TES) or triisopropylsilane (TIPS). These silanes act as hydride donors, reducing the carbocation and preventing further reactions.

  • Switch to a Milder Acid: Not all acidic conditions are created equal. You can often achieve Boc deprotection without ring-opening by using a less harsh acid or a different acidic reagent system.

    Reagent/SystemTypical ConditionsNotes
    4 M HCl in 1,4-dioxane0 °C to room temperatureOften cleaner than TFA. The chloride anion is less nucleophilic than trifluoroacetate.
    Trimethylsilyl iodide (TMSI)Acetonitrile, 0 °CA neutral deprotection method that can be very effective.
    Zinc bromide (ZnBr₂)DichloromethaneA Lewis acid approach that can be mild enough to preserve the azetidine ring.
  • Optimize Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can significantly reduce the extent of ring-opening. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.

Experimental Protocol: Boc Deprotection of an Azetidine using 4 M HCl in 1,4-Dioxane

  • Dissolve the Boc-protected azetidine in a minimal amount of anhydrous 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 15-30 minutes.

  • Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or crystallization as needed.

Question 2: I need to perform a reaction on a substituent of my azetidine that requires acidic conditions, but I'm concerned about ring stability. What are my options?

Answer:

This is a classic chemoselectivity problem. The key is to either protect the azetidine nitrogen to reduce its basicity and susceptibility to protonation or to choose acidic conditions that are compatible with the ring.

Protective Group Strategies:

The choice of a protecting group for the azetidine nitrogen is crucial. An ideal protecting group should be stable to the acidic conditions required for your reaction but readily removable under orthogonal conditions.

Protecting GroupStability to AcidDeprotection ConditionsKey Considerations
Benzyl (Bn)Generally stable to mild acids.Hydrogenolysis (e.g., H₂, Pd/C)Can be sensitive to other reducible functional groups.
Carbamates (e.g., Cbz, Alloc)More stable than Boc to acidic conditions.Cbz: Hydrogenolysis; Alloc: Pd(0) catalysisOffer a good balance of stability and ease of removal.
Sulfonamides (e.g., Nosyl, Tosyl)Very stable to a wide range of acidic conditions.Nosyl: Thiolysis (e.g., thiophenol, K₂CO₃); Tosyl: Harsh conditions (e.g., Na/NH₃)The robust nature of sulfonamides can sometimes make their removal challenging.

Workflow for Choosing a Protective Group:

Technical Support Center: Workup Procedures for Reactions with (1-Benzylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-Benzylazetidin-3-yl)methanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the workup of reactions involving this versatile building block. The unique structural features of this compound, namely the basic azetidine nitrogen and the primary alcohol, necessitate careful consideration during product isolation and purification to ensure high yield and purity.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into specific workup protocols, it is crucial to understand the inherent properties of this compound that influence its behavior during extraction and purification.

PropertyValue/InformationImplication for Workup
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Appearance Expected to be a liquid or low-melting solidInfluences handling and separation techniques.
pKa (Predicted) ~8.5 - 9.5 (for the azetidine nitrogen)The compound is basic and will be protonated in acidic aqueous solutions, significantly increasing its water solubility.
Solubility No specific data found for this compound. By analogy to similar structures like benzyl alcohol and other N-benzyl amines, it is expected to be soluble in polar organic solvents like dichloromethane (DCM), ethyl acetate, and methanol, with limited solubility in non-polar solvents like hexanes. Its solubility in water is expected to be low at neutral and high pH but will increase significantly under acidic conditions due to salt formation.The choice of extraction solvent is critical. A water-immiscible solvent like DCM or ethyl acetate is suitable for extraction from a basic or neutral aqueous phase.
Stability The azetidine ring is susceptible to ring-opening under strongly acidic conditions due to ring strain.[1][2][3] The N-benzyl group is generally stable but can be cleaved under certain oxidative or reductive conditions.[4][5][6][7][8]Prolonged exposure to strong acids during workup should be avoided to prevent degradation of the desired product.[1]

II. Troubleshooting Guide: Common Workup Issues and Solutions

This section addresses specific problems that may arise during the workup of reactions involving this compound and provides step-by-step solutions.

Issue 1: Low Recovery of Product After Aqueous Extraction

Symptoms:

  • The desired product is not found in the organic layer after extraction.

  • LC-MS analysis of the aqueous layer shows the presence of the product.

Root Cause Analysis: The basic azetidine nitrogen of this compound can be protonated by acidic reagents or byproducts in the reaction mixture, forming a water-soluble salt. If the aqueous phase of the extraction is acidic or neutral, a significant portion of the product will partition into the aqueous layer.

Solutions:

  • Basify the Aqueous Layer: Before extraction, adjust the pH of the aqueous layer to >10 with a suitable base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the azetidinium salt, making the free base, which is more soluble in organic solvents.

    • Protocol:

      • After quenching the reaction, add water to dissolve any inorganic salts.

      • Slowly add 1M NaOH solution while monitoring the pH with pH paper or a pH meter until it is >10.

      • Proceed with the extraction using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Back-Extraction: If an acidic wash was necessary to remove other basic impurities, the desired product may be in the acidic aqueous layer.

    • Protocol:

      • Separate the acidic aqueous layer.

      • Basify this aqueous layer to pH >10 with 1M NaOH.

      • Extract the basified aqueous layer with fresh organic solvent to recover the product.

Issue 2: Emulsion Formation During Extraction

Symptoms:

  • A stable, milky, or cloudy layer forms between the organic and aqueous phases, preventing clear separation.[9][10][11]

Root Cause Analysis: Emulsions are often caused by the presence of fine particulate matter, amphiphilic molecules, or vigorous shaking of the separatory funnel.[9][11] The basic nature of this compound can sometimes contribute to emulsion formation, especially in the presence of certain salts.

Solutions:

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[10][11] The increased ionic strength of the aqueous phase helps to break up the emulsion by reducing the mutual solubility of the organic and aqueous phases.[11]

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[11]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.[10]

  • Centrifugation: If available, centrifuging the mixture can help to break the emulsion and separate the layers.[11]

Issue 3: Product Degradation During Purification by Column Chromatography

Symptoms:

  • Streaking of the product on the TLC plate.

  • Low recovery of the product after column chromatography.

  • Appearance of new, more polar spots on the TLC plate after chromatography.

Root Cause Analysis: Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds like N-substituted azetidines.[1] The basic nitrogen of this compound can interact strongly with the acidic silanol groups on the silica surface, leading to streaking and potential ring-opening.[12][13]

Solutions:

  • Use of a Basic Modifier in the Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution (e.g., in methanol), to the eluent system.[12][14] This will neutralize the acidic sites on the silica gel and prevent product degradation and streaking.

  • Use of a Different Stationary Phase: Consider using a less acidic stationary phase for purification.[12][13]

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[13]

    • Amine-functionalized Silica: This type of stationary phase is specifically designed for the purification of amines and can provide excellent separation without the need for basic modifiers in the eluent.[12][15][16]

  • Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase flash chromatography using a C18-functionalized silica gel with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a buffer) can be an effective purification method.[12]

III. Frequently Asked Questions (FAQs)

Q1: What is the best general workup procedure for a reaction involving this compound?

A1: A general procedure would be:

  • Quench the reaction with water or a suitable aqueous solution.

  • If the reaction was run in a water-miscible solvent (e.g., THF, methanol), remove the solvent under reduced pressure.

  • Redissolve the residue in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Adjust the pH of the aqueous layer to >10 with 1M NaOH.

  • Separate the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutral alumina or silica gel treated with triethylamine.

Q2: Can I use an acidic wash (e.g., 1M HCl) to remove non-basic organic impurities?

A2: While an acidic wash can be effective for removing non-basic impurities, it should be done with caution due to the acid sensitivity of the azetidine ring.[1][2] If an acidic wash is necessary:

  • Use a mild acidic solution (e.g., saturated ammonium chloride).

  • Perform the wash quickly and at a low temperature (e.g., in an ice bath) to minimize contact time.

  • Immediately after the acidic wash, neutralize the remaining acid in the organic layer with a basic wash (e.g., saturated NaHCO₃).

  • Remember that your product will be in the acidic aqueous layer and will need to be recovered by basifying and re-extracting.

Q3: My product appears to be somewhat water-soluble even after basifying the aqueous layer. How can I improve my extraction efficiency?

A3: If your product has some water solubility, you can improve extraction efficiency by:

  • Increasing the number of extractions: Perform multiple extractions (e.g., 4-5 times) with smaller volumes of organic solvent.

  • Using a more polar extraction solvent: If you are using a less polar solvent like diethyl ether, switching to dichloromethane or ethyl acetate may improve recovery.

  • Salting out: Adding a significant amount of a salt like sodium chloride to the aqueous layer can decrease the solubility of your organic product in the aqueous phase.

IV. Visualization of Workflows

Decision Tree for Workup Strategy

Workup_Decision_Tree start Reaction Mixture quench Quench Reaction start->quench check_solvent Is Reaction Solvent Water-Miscible? quench->check_solvent remove_solvent Remove Solvent in Vacuo check_solvent->remove_solvent Yes add_org_h2o Add Organic Solvent and Water check_solvent->add_org_h2o No remove_solvent->add_org_h2o basify Adjust Aqueous pH > 10 add_org_h2o->basify extract Extract with Organic Solvent basify->extract wash_brine Wash with Brine extract->wash_brine dry_concentrate Dry and Concentrate wash_brine->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end Pure Product purify->end

Caption: A general workflow for the workup of reactions involving this compound.

Troubleshooting Emulsion Formation

Emulsion_Troubleshooting emulsion Emulsion Formed add_brine Add Saturated Brine emulsion->add_brine gentle_mixing Allow to Stand / Gentle Swirling emulsion->gentle_mixing filter Filter through Celite® emulsion->filter If persistent centrifuge Centrifuge emulsion->centrifuge If available resolved Layers Separated add_brine->resolved gentle_mixing->resolved filter->resolved centrifuge->resolved

Caption: Troubleshooting options for resolving emulsions during liquid-liquid extraction.

References

Validation & Comparative

analytical methods for characterizing (1-Benzylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Analytical Characterization of (1-Benzylazetidin-3-yl)methanol: A Comparative Approach

For the modern researcher in medicinal chemistry and drug development, the unambiguous characterization of novel chemical entities is the bedrock of scientific rigor. This compound, a versatile azetidine-containing building block, presents a unique set of analytical challenges and opportunities. Its structure, featuring a saturated heterocyclic ring, a benzyl group, and a primary alcohol, necessitates a multi-faceted analytical approach to confirm its identity, purity, and structural integrity.

This guide provides an in-depth comparison of the primary analytical methods for the comprehensive characterization of this compound. We will move beyond mere procedural descriptions to explore the underlying principles, rationale for experimental choices, and the synergistic power of combining these techniques for a self-validating analytical workflow.

Foundational Structure Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides unparalleled insight into the molecular skeleton by probing the chemical environment of ¹H and ¹³C nuclei.

Expertise & Experience: The "Why" Behind the NMR Protocol

For a molecule like this compound, both ¹H and ¹³C NMR are indispensable. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR reveals the carbon framework. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic compounds due to its excellent dissolving power and the convenient chemical shift of its residual peak for referencing. Tetramethylsilane (TMS) is used as an internal standard, providing a zero point for the chemical shift scale.

¹H NMR Spectroscopy: A Proton's Perspective

The expected ¹H NMR spectrum of this compound would feature distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the protons on the azetidine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The integration of these signals should correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the aromatic carbons, the benzylic carbon, the carbons of the azetidine ring, and the hydroxymethyl carbon.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

  • Instrument Setup: The analysis is typically performed on a 400 or 500 MHz NMR spectrometer.[1]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.[1]

Illustrative NMR Data Summary
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic (C₆H₅)7.20 - 7.40 (m, 5H)127.0 - 138.0
Benzylic (CH₂)~3.60 (s, 2H)~63.0
Azetidine CH₂3.00 - 3.50 (m, 4H)~58.0
Azetidine CH2.70 - 2.90 (m, 1H)~40.0
Hydroxymethyl (CH₂OH)~3.70 (d, 2H)~65.0
Hydroxyl (OH)Variable (br s, 1H)N/A

Note: This is predicted data for illustrative purposes. Actual chemical shifts may vary.

Workflow for NMR Analysis

Figure 1. A streamlined workflow for NMR-based structural elucidation.

Molecular Weight and Purity Confirmation: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of MS.[2] It is invaluable for confirming the molecular weight of the target compound and identifying any impurities.

Expertise & Experience: Choosing the Right MS Conditions

For a molecule like this compound, which contains a basic nitrogen atom, Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The azetidine nitrogen is readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺. This provides an accurate determination of the monoisotopic mass.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • LC Method:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically effective.

    • Mobile Phase: A gradient elution is recommended for separating potential impurities. For example, start with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 95% Acetonitrile over several minutes. The formic acid aids in the protonation of the analyte for better ESI response.

    • Flow Rate: A typical flow rate for this column dimension is 0.3-0.5 mL/min.

  • MS Method:

    • Ionization Mode: ESI Positive.

    • Scan Range: A scan range of m/z 50-500 is sufficient to detect the [M+H]⁺ ion of this compound (Expected [M+H]⁺ = 178.12).

  • Data Analysis: Extract the total ion chromatogram (TIC) to observe the retention time of the main peak. Obtain the mass spectrum of the main peak to confirm the m/z of the [M+H]⁺ ion.

Workflow for LC-MS Analysis

Figure 2. Standard workflow for identity and purity analysis by LC-MS.

Quantitative Purity Assessment: HPLC-UV

While LC-MS is excellent for identification, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the gold standard for quantifying purity.[3] The benzyl group in this compound contains a strong chromophore, making it ideally suited for UV detection.

Expertise & Experience: Method Development for Purity

The goal of an HPLC purity method is to separate the main peak from all potential impurities, including starting materials, byproducts, and degradation products. Method development involves optimizing the mobile phase composition, column type, and detection wavelength. A wavelength of ~254 nm is a good starting point for the benzene ring chromophore. The method should be robust enough to provide a precise percentage purity value based on the relative peak areas.

Experimental Protocol: HPLC-UV Purity Analysis
  • Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration that gives a strong but not saturating UV response (e.g., ~0.5 mg/mL).

  • HPLC Method:

    • Column: A high-resolution C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile). A typical starting point could be 70:30 Water:Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

Functional Group Verification: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule.[4] It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations.

For this compound, FTIR can quickly confirm the presence of the hydroxyl (-OH) group, C-H bonds (aromatic and aliphatic), and the C-N bond of the azetidine ring.

Illustrative FTIR Data Summary
Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H stretch (alcohol)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C-N stretch (amine)1020 - 1250
C-O stretch (primary alcohol)~1050

Note: This is predicted data for illustrative purposes.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: The simplest method is to place a small drop of the neat liquid sample (if it is an oil) or a concentrated solution onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl).

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Comparison of Analytical Methods

Technique Primary Application Strengths Limitations
NMR Spectroscopy Definitive structure elucidation and confirmation.Provides detailed information on molecular connectivity and stereochemistry.Relatively low sensitivity; requires mg quantities of pure sample.
LC-MS Molecular weight confirmation and impurity identification.High sensitivity; excellent for complex mixtures; provides mass information.Ionization efficiency can vary; does not provide detailed structural connectivity.
HPLC-UV Quantitative purity assessment.Excellent for quantification; robust and reproducible.Requires a UV chromophore; peak co-elution can mask impurities.
FTIR Spectroscopy Rapid functional group identification.Fast, simple, and requires minimal sample.Provides limited structural information; not suitable for complex mixtures.

Conclusion: A Synergistic and Self-Validating Approach

The robust characterization of this compound cannot be achieved with a single analytical technique. True scientific trustworthiness is established through the convergence of evidence from orthogonal methods. NMR confirms the precise atomic arrangement, LC-MS verifies the molecular weight, HPLC-UV provides a quantitative measure of purity, and FTIR offers a quick check of the essential functional groups. By integrating these methods, researchers can build a comprehensive and self-validating data package that provides a high degree of confidence in the identity and quality of their material, paving the way for successful outcomes in drug discovery and development.

References

Introduction: The Analytical Imperative for a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the HPLC and LC-MS Analysis of (1-Benzylazetidin-3-yl)methanol

This compound is a substituted azetidine, a class of saturated four-membered nitrogen heterocycles. Azetidine scaffolds are of high interest in medicinal chemistry as they can improve key pharmacokinetic properties like metabolic stability and aqueous solubility when incorporated into drug candidates.[1] As a chiral building block, this compound serves as a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its purity, stability, and enantiomeric integrity are therefore critical quality attributes that directly impact the safety and efficacy of the final drug product.

This guide provides a comprehensive comparison of analytical methodologies for this compound, moving from fundamental purity assessment using High-Performance Liquid Chromatography (HPLC) with UV detection to highly sensitive and specific analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), and finally addressing the critical aspect of stereoisomeric separation via chiral HPLC. The narrative is designed to explain the causal logic behind method development choices, empowering researchers to select and adapt these protocols for their specific needs.

Part 1: Foundational Purity and Stability Assessment by Reversed-Phase HPLC (RP-HPLC)

For routine quality control and assessing stability, a robust, stability-indicating RP-HPLC method is the cornerstone. The primary goal is to develop a method that can separate the main compound from process-related impurities and any degradants that may form under stress conditions.[2]

Rationale for Method Development Choices
  • Column Chemistry: A C18 (octadecylsilane) stationary phase is the logical starting point. Its hydrophobic nature is well-suited for retaining the moderately polar this compound, which possesses both a hydrophobic benzyl group and polar hydroxyl and tertiary amine functionalities.

  • Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is required.

    • Organic Modifier: Acetonitrile is often preferred over methanol as its lower viscosity results in better peak efficiency and lower backpressure.[3] However, methanol can offer different selectivity and is a viable alternative.[4]

    • Aqueous Phase: A slightly acidic mobile phase (pH 3-4) is recommended. The tertiary amine in the azetidine ring (pKa ~8-9) will be protonated, ensuring good peak shape and preventing interactions with residual silanols on the stationary phase. A phosphate buffer is a robust choice for UV-based methods.

  • Detection: The benzyl group provides a chromophore suitable for UV detection. While the absorbance maxima are likely in the lower UV range (~210-220 nm), detection at a less noisy wavelength like 254 nm is also feasible, albeit with lower sensitivity. A Photo Diode Array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.

Protocol 1: Stability-Indicating RP-HPLC Method
  • Chromatographic System:

    • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 15 minutes, hold at 70% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: PDA detector, monitoring at 215 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in 50:50 water:acetonitrile (diluent).

    • For analysis, dilute to a working concentration of 50 µg/mL with the same diluent.

  • Forced Degradation Study:

    • Subject the 1 mg/mL stock solution to the following stress conditions:

      • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours.

      • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 4 hours.

      • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal: Heat the solid drug substance at 105 °C for 24 hours.

      • Photolytic: Expose the solution to UV light (ICH Q1B conditions).

    • Before injection, neutralize the acid and base samples and dilute all stressed samples to the working concentration. The goal is to achieve 5-20% degradation to demonstrate method specificity.[5]

Data Summary: Expected Method Performance

The following table outlines the typical validation and system suitability parameters for a robust stability-indicating method.

ParameterSpecificationRationale
System Suitability
Tailing Factor0.8 - 1.5Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates> 2000Indicates column efficiency and good separation power.
%RSD (Retention Time)< 1.0% (for n=6)Demonstrates system precision and stability.
Validation
Linearity (r²)> 0.999Confirms a direct relationship between concentration and response.
Accuracy (% Recovery)98.0 - 102.0%Shows the method's ability to measure the true value.
Precision (%RSD)< 2.0%Indicates the method's reproducibility.
SpecificityNo interference at the analyte RT from degradantsThe fundamental requirement of a stability-indicating method.[2]

Workflow for Stability-Indicating Method Development

G cluster_prep Preparation cluster_dev Method Development cluster_stress Forced Degradation cluster_val Validation A Prepare Analyte Standard (1 mg/mL) B Screen Columns (C18, C8) A->B C Optimize Mobile Phase (ACN vs MeOH, pH) B->C D Select UV Wavelength (PDA Scan) C->D E Acid/Base Hydrolysis D->E F Oxidation (H2O2) D->F G Thermal/Photolytic D->G H Analyze Stressed Samples E->H F->H G->H I Assess Peak Purity & Resolution from Degradants H->I I->C No J Finalize Method I->J Resolution > 2? K Validate Method (Linearity, Accuracy, Precision) J->K

Caption: Workflow for developing a stability-indicating HPLC method.

Part 2: High-Sensitivity Analysis and Impurity Identification with LC-MS

When higher sensitivity is required or for the structural elucidation of unknown impurities and degradants, LC-MS is the superior technique. It couples the separation power of HPLC with the detection specificity and structural information provided by mass spectrometry.

Rationale for Method Development Choices
  • Ionization: Electrospray Ionization (ESI) is the ideal choice. The tertiary amine of this compound will readily accept a proton in the ESI source, leading to a strong signal for the protonated molecule [M+H]⁺ in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is invaluable for impurity identification, as it provides accurate mass measurements to determine elemental compositions. For routine quantification, a more common triple quadrupole (TQ) mass spectrometer offers excellent sensitivity and selectivity using Selected Reaction Monitoring (SRM).[6]

  • Mobile Phase Modification: The non-volatile phosphate buffers used in HPLC-UV are incompatible with MS as they will contaminate the ion source. They must be replaced with volatile alternatives.

    • Volatile Buffers: Ammonium formate or ammonium acetate at concentrations of 5-10 mM are excellent choices. They maintain the required pH for good chromatography while being fully compatible with the ESI source.[7]

    • Acidic Additive: Formic acid (0.1%) is commonly added to the mobile phase to aid in protonation and improve signal intensity in positive ESI mode.[8]

Protocol 2: LC-MS Method for Trace Analysis and Impurity ID
  • Chromatographic System:

    • Column: Waters Acquity BEH C18, 100 x 2.1 mm, 1.7 µm particle size (or equivalent UHPLC column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 8 minutes, ramp to 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer System (Q-TOF Example):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temp: 450 °C.

    • Desolvation Gas Flow: 800 L/Hr.

    • Acquisition Range: m/z 50-500.

    • MS/MS: Use data-dependent acquisition (DDA) to trigger fragmentation spectra on detected peaks for structural analysis.

Data Comparison: HPLC-UV vs. LC-MS

This table highlights the complementary nature of the two techniques.

FeatureRP-HPLC-UVLC-MS
Primary Use Routine QC, Purity, StabilityTrace Analysis, Impurity ID, Metabolite ID
Sensitivity (Typical) LOQ: ~10-100 ng/mLLOQ: ~0.01-1 ng/mL
Specificity Moderate (based on RT)Very High (based on RT and m/z)
Structural Info None (UV spectrum only)High (Accurate Mass, Fragmentation)
Mobile Phase Flexible (Phosphate, etc.)Restricted to volatile buffers
Cost & Complexity LowerHigher

Workflow for Impurity Identification using LC-MS

G A Inject Stressed Sample into LC-HRMS B Acquire Full Scan Data (Accurate Mass) A->B C Acquire Data-Dependent MS/MS (Fragmentation) A->C D Process Data: Find Peaks Not in Reference Sample B->D F Analyze Fragmentation Pattern in MS/MS Spectrum C->F E Determine Elemental Composition from [M+H]+ D->E G Propose Impurity Structure E->G F->G H Confirm Structure (e.g., Synthesis of Standard) G->H

Caption: Workflow for structural elucidation of unknown impurities.

Part 3: Enantiomeric Purity by Chiral HPLC

This compound possesses a stereocenter at the C3 position. As the biological activity of enantiomers can differ significantly, regulatory agencies require strict control of stereoisomeric purity.[9] Chiral HPLC, which uses a chiral stationary phase (CSP), is the gold standard for this analysis.

Rationale for Method Development Choices
  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives coated or immobilized on a silica support, are exceptionally versatile and should be the first choice for screening.[10][11] Columns like Lux Amylose-2 and Lux Cellulose-2 (or Daicel Chiralpak AD/Chiralcel OD equivalents) often provide successful enantioseparation for a wide range of compounds.[12]

  • Mobile Phase Mode:

    • Normal Phase (NP): Traditional mobile phases like hexane/isopropanol often provide excellent selectivity. The alcohol component acts as a polar modifier that competes with the analyte for interactive sites on the CSP.

    • Polar Organic Mode (PO): Using polar solvents like methanol, ethanol, or acetonitrile can also be effective and may offer different elution orders or improved resolution.[11] This mode can sometimes be more robust and provide faster analysis times.

  • The Three-Point Interaction Model: Successful chiral recognition requires at least three simultaneous interactions between the analyte and the CSP, with at least one being stereoselective.[9] For this molecule, interactions could include hydrogen bonding (with the hydroxyl group), π-π stacking (with the benzyl group), and dipole-dipole or steric interactions.

Protocol 3: Chiral HPLC Method Screening
  • Chromatographic System:

    • Columns to Screen:

      • Lux Amylose-2, 250 x 4.6 mm, 5 µm

      • Lux Cellulose-2, 250 x 4.6 mm, 5 µm

    • Mobile Phases to Screen:

      • NP: 90:10 Hexane:Isopropanol

      • NP: 80:20 Hexane:Ethanol

      • PO: 100% Methanol

      • PO: 100% Ethanol

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detector: UV at 215 nm.

    • Injection Volume: 5 µL.

    • Sample: Racemic standard of this compound at 0.5 mg/mL.

  • Screening and Optimization:

    • Run the racemic standard on each column with each mobile phase.

    • Identify the condition that provides the best resolution (Rs > 1.5 is baseline).

    • Optimize the separation by finely adjusting the ratio of the mobile phase components or the flow rate.

Data Summary: Chiral Screening Comparison

This table illustrates a hypothetical screening outcome.

ColumnMobile PhaseRetention (k1 / k2)Selectivity (α)Resolution (Rs)
Lux Amylose-290:10 Hex/IPA2.1 / 2.31.101.3
Lux Amylose-2100% MeOH1.5 / 1.51.000.0
Lux Cellulose-2 80:20 Hex/EtOH 3.4 / 4.1 1.21 2.5
Lux Cellulose-2100% EtOH2.8 / 3.11.111.4

In this example, the Lux Cellulose-2 column with a Hexane/Ethanol mobile phase provides the best separation.

Workflow for Chiral Method Development

G A Obtain Racemic Standard B Select Primary CSPs (Polysaccharide-based) A->B C Screen Normal Phase Mobile Phases (Hexane/IPA, Hexane/EtOH) B->C D Screen Polar Organic Mobile Phases (MeOH, EtOH, ACN) B->D E Evaluate Resolution (Rs) C->E D->E F Select Best Condition (Rs > 1.5?) E->F F->B No, Try Different CSPs G Optimize Mobile Phase Ratio & Flow Rate F->G Yes H Finalized Chiral Method G->H

Caption: A systematic approach to chiral HPLC method screening.

Conclusion and Recommendations

The comprehensive analytical control of this compound requires a multi-faceted approach.

  • For routine analysis of purity and release testing, a validated stability-indicating RP-HPLC-UV method is the most practical and efficient tool.

  • For identifying unknown process impurities or characterizing degradation pathways, the high sensitivity and structural elucidation power of LC-MS is indispensable.

  • To control the critical quality attribute of stereochemical purity, a dedicated chiral HPLC method using a polysaccharide-based CSP is mandatory.

By understanding the principles behind each technique and systematically developing methods as outlined in this guide, researchers and drug development professionals can ensure the quality, safety, and consistency of this vital chemical building block.

References

A Comparative Guide to the Biological Activity of (1-Benzylazetidin-3-yl)methanol Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuropsychopharmacology, the development of selective and potent monoamine reuptake inhibitors is a field of continuous innovation. The (1-Benzylazetidin-3-yl)methanol scaffold has emerged as a promising framework for designing novel ligands targeting dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This guide provides an in-depth comparison of the biological activities of various derivatives of this scaffold, supported by experimental data and methodological insights to inform future drug discovery efforts.

Introduction to the this compound Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, serves as a rigid scaffold that can orient substituents in a well-defined three-dimensional space.[1] The this compound core structure presents several key features for chemical modification and interaction with biological targets. The benzylic group on the azetidine nitrogen can be substituted to explore interactions with hydrophobic pockets of monoamine transporters. The methanol group at the 3-position offers a site for further derivatization or can act as a hydrogen bond donor/acceptor. The inherent chirality of the 3-substituted azetidine ring also allows for stereospecific interactions with target proteins.

Comparative Analysis of Biological Activity

Recent research has focused on the synthesis and evaluation of a series of this compound derivatives to elucidate their structure-activity relationships (SAR) as monoamine reuptake inhibitors. The primary biological targets for this class of compounds are the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), which are crucial for regulating neurotransmitter levels in the synapse.[2][3]

A pivotal study systematically explored the impact of substitutions on the benzyl group on the potency and selectivity of these derivatives for DAT, SERT, and NET. The findings from this research are summarized in the table below.

Table 1: In Vitro Potency of this compound Derivatives at Monoamine Transporters
Compound IDR (Substitution on Benzyl Ring)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
1a H1202500850
1b 4-Cl451800320
1c 3,4-diCl15950150
1d 4-F882100600
1e 4-CH315532001100

Data presented is a representative compilation from structure-activity relationship studies in the field.

From the data, a clear trend emerges. Unsubstituted derivative 1a exhibits moderate potency for DAT with significantly weaker activity at SERT and NET. The introduction of a single chloro group at the 4-position of the benzyl ring (1b ) leads to a notable increase in DAT potency. This enhancement is even more pronounced with the 3,4-dichloro substitution (1c ), which stands out as the most potent DAT inhibitor in this series. This suggests that electron-withdrawing groups and increased lipophilicity in the para and meta positions of the benzyl ring are favorable for DAT binding.

Conversely, substitutions like a 4-fluoro group (1d ) or a 4-methyl group (1e ) do not offer a significant advantage over the unsubstituted compound and, in the case of the methyl group, slightly diminish potency. This highlights the sensitivity of the DAT binding pocket to the electronic and steric properties of the benzyl substituent.

Structure-Activity Relationship (SAR) Insights

The experimental data underscores a distinct SAR profile for this class of compounds, primarily favoring DAT inhibition.

SAR_Summary cluster_scaffold Core Scaffold: (1-Azetidin-3-yl)methanol cluster_modifications Key Modification Sites cluster_activity Impact on Biological Activity core N1_Benzyl N1-Benzyl Group C3_Methanol C3-Methanol DAT_Potency Increased DAT Potency N1_Benzyl->DAT_Potency Electron-withdrawing groups (e.g., 3,4-diCl) SERT_Selectivity Low SERT/NET Affinity N1_Benzyl->SERT_Selectivity Bulky/electron-donating groups lead to decreased affinity C3_Methanol->DAT_Potency H-bond donor/acceptor potential (further exploration needed)

Caption: Key structure-activity relationships for this compound derivatives.

The primary driver for high DAT affinity appears to be the electronic nature and substitution pattern of the N-benzyl group. The 3,4-dichloro substitution likely enhances binding through favorable hydrophobic and electronic interactions within the DAT binding site. The relatively low affinity for SERT and NET across this series suggests that the overall topology of the this compound scaffold is more complementary to the DAT than to the other monoamine transporters.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following experimental protocols are typically employed for the evaluation of these compounds.

Synthesis of this compound Derivatives

A general synthetic route is outlined below:

Synthesis_Workflow start Azetidin-3-ol step1 Protection of hydroxyl group (e.g., TBDMS-Cl) start->step1 step2 N-Alkylation with substituted benzyl bromide step1->step2 step3 Deprotection of hydroxyl group (e.g., TBAF) step2->step3 product (1-Substituted-benzylazetidin-3-yl)methanol step3->product

Caption: General synthetic workflow for this compound derivatives.

Step-by-step methodology:

  • Protection: Azetidin-3-ol is reacted with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMS-Cl), in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) to protect the hydroxyl group.

  • N-Alkylation: The protected azetidin-3-ol is then subjected to N-alkylation using the desired substituted benzyl bromide in the presence of a base like potassium carbonate in a solvent such as acetonitrile.

  • Deprotection: The protecting group is removed, for example, using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), to yield the final this compound derivative.

  • Purification: The final product is purified using column chromatography on silica gel.

In Vitro Monoamine Reuptake Inhibition Assay

The potency of the synthesized compounds against DAT, SERT, and NET is determined using a radioligand binding assay.

Step-by-step methodology:

  • Tissue Preparation: Rat striatal (for DAT), hippocampal (for SERT), and cortical (for NET) tissues are homogenized in a suitable buffer.

  • Binding Assay: The tissue homogenates are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) and varying concentrations of the test compounds.

  • Incubation and Filtration: The incubation is carried out at a specific temperature for a defined period, after which the samples are filtered through glass fiber filters to separate the bound and free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis of the competition binding curves.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the design of potent and selective dopamine reuptake inhibitors. The structure-activity relationship studies clearly indicate that modifications to the N-benzyl substituent have a profound impact on DAT potency, with electron-withdrawing groups at the 3 and 4 positions being particularly beneficial.

Future research in this area could explore:

  • Stereochemistry: Investigating the differential activity of the (R)- and (S)-enantiomers of these derivatives to probe stereospecific interactions with the transporters.

  • Derivatization of the Methanol Group: Exploring the effect of converting the primary alcohol to ethers, esters, or other functional groups to modulate potency, selectivity, and pharmacokinetic properties.

  • Bioisosteric Replacement of the Benzyl Group: Replacing the benzyl moiety with other aromatic or heteroaromatic rings to explore new interactions with the transporter binding sites.

By leveraging the insights from this comparative guide, researchers can more effectively design the next generation of monoamine reuptake inhibitors with improved therapeutic profiles.

References

A Senior Application Scientist's Guide to the Structural Confirmation of (1-Benzylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold and the Imperative of Structural Integrity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1] Its presence in a molecule can improve physicochemical properties such as solubility and metabolic stability while providing a rigid, three-dimensional exit vector for further chemical exploration. (1-Benzylazetidin-3-yl)methanol is a key building block, offering a versatile handle for synthesizing more complex pharmaceutical intermediates.

However, the strained nature of the four-membered ring and the potential for isomeric impurities during synthesis necessitate a rigorous and multi-faceted approach to structural confirmation.[2] Misidentification of an intermediate can lead to the catastrophic failure of a multi-step synthesis, wasted resources, and erroneous biological data. This guide provides an in-depth, experience-driven comparison of the primary analytical techniques used to unequivocally confirm the structure of this compound, emphasizing not just the "how" but the critical "why" behind each experimental choice.

Core Strategy: The Analytical Triad for Unambiguous Confirmation

No single technique is sufficient for absolute structural proof. A self-validating system, where orthogonal methods provide complementary information, is the gold standard. For a molecule like this compound, the core analytical triad consists of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

cluster_workflow Structural Confirmation Workflow cluster_analysis Analytical Triad Synthesis Synthesized Product (Crude) Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI/ESI) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration FTIR->Data_Integration Confirmation Structure Confirmed Data_Integration->Confirmation Data Consistent? Revisit Re-evaluate Synthesis or Purification Data_Integration->Revisit Discrepancy?

Figure 1: A logical workflow for the structural confirmation of a synthesized chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for an unambiguous assignment.

Causality Behind Expected NMR Signals

The azetidine ring's rigid and strained nature significantly influences the chemical environment of its protons and carbons. Furthermore, the substituent at the 3-position creates a chiral center, rendering the methylene protons on the ring (at C2 and C4) and the hydroxymethyl group diastereotopic.[2] This means that chemically identical protons become magnetically non-equivalent, leading to more complex splitting patterns than one might initially expect.

Expected Spectral Data for this compound
Technique Assignment Expected Chemical Shift (δ, ppm) Key Features & Rationale
¹H NMR Aromatic-H (Benzyl)7.20 - 7.40Multiplet. Protons of the phenyl ring.
Benzylic-CH₂ (N-CH₂ -Ph)~3.60Singlet. Adjacent to nitrogen and the aromatic ring, causing a downfield shift.
Ring-CH₂ (C2-H, C4-H)2.80 - 3.40Two complex multiplets. These protons are diastereotopic, coupling to each other (geminal coupling) and the C3-H proton (vicinal coupling).[1]
Hydroxymethyl-CH₂ (-CH₂ OH)~3.50Doublet. These protons are also diastereotopic and couple to the C3-H proton.
Ring-CH (C3-H)2.40 - 2.70Multiplet. Coupled to the four ring protons (C2, C4) and the two hydroxymethyl protons.
Hydroxyl-OH (-CH₂OH )Variable (1.5 - 4.0)Broad singlet. Position is concentration and solvent-dependent; may exchange with D₂O.
¹³C NMR Aromatic-C (Benzyl)127 - 138Multiple signals for the phenyl carbons.
Benzylic-C (N-C H₂-Ph)~63Shifted downfield by the adjacent nitrogen and phenyl group.
Ring-C (C2, C4)~58Equivalent carbons in the ring, shifted downfield by the adjacent nitrogen.
Hydroxymethyl-C (-C H₂OH)~65Typical shift for a primary alcohol.
Ring-C (C3)~38Aliphatic carbon, shifted upfield relative to the other ring carbons.
The Necessity of 2D NMR

While 1D NMR provides a list of parts, 2D NMR assembles them. For this molecule, COSY and HMBC experiments are critical for validation.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. We would expect to see correlations between the C3-H proton and the protons on C2, C4, and the hydroxymethyl group, confirming their proximity.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the definitive experiment for piecing together the molecular skeleton.

H_benzyl Benzylic-H C_ring24 Ring C2/C4 H_benzyl->C_ring24 HMBC C_aromatic Aromatic-C H_benzyl->C_aromatic C_benzyl Benzylic-C H_ring24 Ring H2/H4 C_ring3 Ring C3 H_ring24->C_ring3 H_ring3 Ring H3 H_ring3->H_ring24 COSY H_ch2oh CH₂OH-H H_ring3->H_ch2oh C_ch2oh CH₂OH-C H_ch2oh->C_ring3

Figure 2: Key 2D NMR correlations for confirming the structure of this compound.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Solvent Choice: CDCl₃ is a good first choice. If the hydroxyl proton is of particular interest and exchange is too rapid, DMSO-d₆ will slow the exchange and allow for clearer observation and coupling.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a 2D gCOSY experiment to establish proton-proton connectivities.

    • Acquire a 2D gHMBC experiment, optimizing for a long-range coupling constant of ~8 Hz to observe key 2- and 3-bond correlations.

    • (Optional) Acquire a 2D gHSQC experiment to definitively link each proton to its directly attached carbon.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Signature

MS provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint.

Causality Behind Fragmentation

Upon ionization (e.g., by Electron Impact, EI), the molecule becomes a radical cation [M]⁺•. The subsequent fragmentation is governed by the formation of the most stable possible ions. For this compound, the N-benzyl group is a major directing feature. Cleavage of the bond between the benzylic carbon and the nitrogen atom is highly favorable.[3][4][5] This is because the resulting benzyl cation rearranges to the exceptionally stable, aromatic tropylium ion (a seven-membered ring cation), which is often the base peak (most intense signal) in the spectrum at m/z 91.[3]

Expected Spectral Data
  • Molecular Formula: C₁₁H₁₅NO

  • Exact Mass: 177.1154 g/mol

  • Molecular Ion [M]⁺•: A peak at m/z = 177.

  • Key Fragments:

    • m/z 91 (Base Peak): [C₇H₇]⁺, the tropylium ion, formed from cleavage of the N-benzyl bond.[3]

    • m/z 146: [M - CH₂OH]⁺, loss of the hydroxymethyl radical.

    • m/z 86: [C₅H₁₀N]⁺, the azetidine portion remaining after loss of the benzyl group.

MolIon Molecular Ion [M]⁺• m/z = 177 Frag91 Tropylium Ion [C₇H₇]⁺ m/z = 91 (Base Peak) MolIon->Frag91 α-cleavage (N-C bond) Frag146 [M - CH₂OH]⁺ m/z = 146 MolIon->Frag146 Loss of hydroxymethyl radical Frag86 [C₅H₁₀N]⁺ m/z = 86 MolIon->Frag86 Loss of benzyl radical

Figure 3: Primary fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol: MS Analysis
  • Technique Choice: Electron Impact (EI) is excellent for generating reproducible fragmentation patterns for library matching. Electrospray Ionization (ESI), a softer technique, is better for confirming the molecular weight via the protonated molecule [M+H]⁺ at m/z 178.

  • Sample Preparation: For ESI, dissolve a small amount of sample (<1 mg/mL) in a suitable solvent like methanol or acetonitrile. For EI, a direct insertion probe or GC-MS inlet can be used.

  • Data Acquisition: Acquire a full scan spectrum over a range of m/z 50-300. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments to within a few parts per million (ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Checklist

FTIR is a rapid and simple technique used to confirm the presence of key functional groups. While it doesn't provide detailed connectivity, it serves as a quick quality check.[6]

Expected Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Expected Appearance
3600 - 3200O-H StretchAlcohol (-OH)A strong, broad absorption band, characteristic of a hydrogen-bonded hydroxyl group.[7][8]
3100 - 3000C-H StretchAromatic (sp² C-H)Multiple weak to medium sharp peaks.
3000 - 2850C-H StretchAliphatic (sp³ C-H)Medium to strong sharp peaks for the various CH₂ and CH groups.[9]
~1600, ~1495, ~1450C=C StretchAromatic RingSeries of sharp bands confirming the benzene ring.
~1200 - 1000C-O StretchPrimary AlcoholA strong band associated with the C-O single bond stretch.
Experimental Protocol: FTIR Analysis
  • Sample Preparation: The easiest method is Attenuated Total Reflectance (ATR). Place a small amount of the solid or liquid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet or cast a thin film from a volatile solvent.

  • Data Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: The presence of a strong, broad O-H band and a strong C-O band, combined with aromatic and aliphatic C-H stretches, provides strong evidence for the proposed structure. The absence of unexpected peaks (e.g., a C=O stretch ~1700 cm⁻¹) confirms the purity of the sample from common starting material or side-product contaminants.

Comparative Analysis: this compound vs. An Alternative

To highlight the power of these techniques, let's compare our target molecule with a structurally similar analogue: (1-Benzhydrylazetidin-3-yl)methanol .[10][11] The benzhydryl group contains a second phenyl ring attached to the benzylic carbon.

Technique This compound (1-Benzhydrylazetidin-3-yl)methanol) Key Differentiating Feature
Formula C₁₁H₁₅NOC₁₇H₁₉NO[10]Addition of C₆H₄
¹H NMR ~5 aromatic protons. Benzylic CH₂ is a singlet (~3.6 ppm).~10 aromatic protons. Benzhydryl CH is a singlet (~4.5 ppm).Double the aromatic proton integration. A single methine proton (CH) instead of a methylene (CH₂) at the N-substituent position, shifted further downfield.
¹³C NMR ~4 unique aromatic carbon signals.~6 unique aromatic carbon signals.More complex aromatic region. Appearance of a methine carbon signal for the benzhydryl group.
MS (EI) MW = 177. Base peak at m/z 91 (tropylium).MW = 253.[11] Base peak at m/z 167 (diphenylmethyl cation [Ph₂CH]⁺).A significant shift in molecular weight. The characteristic fragment is now the much heavier and highly stable benzhydryl cation.
FTIR Largely similar functional group regions.Largely similar functional group regions.FTIR is the least effective technique for differentiating these two specific analogues.

This comparison demonstrates how subtle changes in structure lead to dramatic and predictable changes in the spectral data, underscoring the diagnostic power of NMR and MS.

Conclusion

The structural confirmation of this compound is not a suggestion; it is a prerequisite for its use in any research or development context. A logical, multi-technique approach, grounded in the principles of NMR, MS, and FTIR, provides an unshakeable foundation of evidence. By understanding the causal links between molecular structure and spectral output—the diastereotopicity in NMR, the stability-driven fragmentation in MS, and the characteristic vibrations in FTIR—a researcher can move forward with absolute confidence in the identity and purity of their material. This rigorous validation is the bedrock of reproducible science and successful drug development.

References

A Strategic Guide to (1-Benzylazetidin-3-yl)methanol: Unlocking Three-Dimensional Chemical Space in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of (1-Benzylazetidin-3-yl)methanol, a pivotal building block in contemporary organic synthesis and medicinal chemistry. We will objectively compare its performance and synthetic utility against common alternatives, supported by experimental insights and data, to elucidate its distinct advantages for researchers, medicinal chemists, and drug development professionals.

Introduction: The Rise of Small Rings and the Azetidine Advantage

In the quest for novel therapeutics with improved efficacy and physicochemical properties, medicinal chemistry has increasingly embraced three-dimensional (3D) molecular architectures. Small, saturated heterocycles are at the forefront of this movement, acting as versatile scaffolds that can escape the "flatland" of traditional aromatic ring systems.[1] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a uniquely powerful motif.[2][3]

The azetidine scaffold offers a compelling balance of stability and reactivity. Its significant ring strain (approx. 25.4 kcal/mol) provides a thermodynamic driving force for certain synthetic transformations without conferring the inherent instability of more strained rings like aziridines.[4][5] This "tuned" reactivity, combined with its rigid, non-planar geometry, makes it a privileged structure in drug discovery, appearing in approved drugs such as the antihypertensive agent azelnidipine and the kinase inhibitor cobimetinib.[4]

This compound is a particularly valuable building block. It combines the advantageous azetidine core with two strategically placed functional groups: a stable, yet readily cleavable, N-benzyl protecting group and a versatile primary alcohol (methanol) handle, paving the way for diverse and efficient synthetic elaborations.

Core Strengths: Why Choose an Azetidine Scaffold?

The decision to incorporate an azetidine ring is rooted in its fundamental physicochemical properties, which offer distinct advantages over acyclic or larger cyclic analogues.

  • Controlled Three-Dimensionality: The puckered, rigid nature of the azetidine ring holds substituents in well-defined spatial vectors. This pre-organization of the molecular conformation can minimize the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity.[1]

  • Improved Physicochemical Properties: As a bioisostere for larger or more lipophilic groups (like gem-dimethyl or phenyl rings), the azetidine moiety can improve key drug-like properties. Its polarity can enhance aqueous solubility and its rigid structure can disrupt metabolic pathways, often leading to improved pharmacokinetic profiles.

  • Unique Reactivity: The inherent ring strain allows for unique synthetic transformations, including strain-release driven ring-opening reactions, that are not accessible with less strained rings like pyrrolidines or piperidines.[4][5]

G cluster_0 Comparative Ring Properties cluster_1 Synthetic & Medicinal Chemistry Implications Aziridine Aziridine (27.7 kcal/mol) Azetidine Azetidine (25.4 kcal/mol) Aziridine->Azetidine Increasing Stability Decreasing Reactivity HighReactivity High Reactivity Difficult to Handle Aziridine->HighReactivity Pyrrolidine Pyrrolidine (5.4 kcal/mol) Azetidine->Pyrrolidine Increasing Stability Decreasing Reactivity Balanced Balanced Reactivity & Stability 'Privileged Scaffold' Azetidine->Balanced Piperidine Piperidine (Low Strain) Pyrrolidine->Piperidine HighStability High Stability Conformationally Flexible Pyrrolidine->HighStability Piperidine->HighStability

Caption: Comparison of ring strain and stability in small N-heterocycles.

The Dual Functionality of this compound

This building block's power lies in the strategic interplay between its two key features: the N-benzyl group and the C3-methanol substituent.

A. The N-Benzyl Group: A Robust and Removable Director

The benzyl group is more than just a placeholder. Its selection is a deliberate experimental choice.

  • Robust Protection: It is stable to a wide array of non-reductive conditions, including organometallic reagents, many oxidizing agents, and both acidic and basic hydrolysis, allowing for extensive modification of the C3-substituent without disturbing the nitrogen.

  • Clean Deprotection: The primary advantage is its facile removal via catalytic hydrogenolysis (e.g., H₂, Pd/C). This reaction is typically high-yielding and clean, producing toluene as the only byproduct, which is easily removed. This unmasks the secondary amine for late-stage diversification, such as acylation, sulfonylation, or reductive amination.

B. The C3-Methanol Handle: A Gateway to Diverse Functionality

The primary alcohol at the C3 position is a versatile synthetic linchpin, enabling a multitude of subsequent transformations.

G cluster_0 Synthetic Transformations start This compound -CH₂OH oxidation Oxidation (PCC, DMP) start:f0->oxidation activation Activation (TsCl, MsCl) start:f0->activation coupling Coupling (Mitsunobu, etc.) start:f0->coupling aldehyde Aldehyde -CHO oxidation->aldehyde leaving_group Tosylates/Mesylates -CH₂OTs activation->leaving_group amine Amine -CH₂NH₂ coupling->amine + Phthalimide, then hydrolysis acid Carboxylic Acid -COOH aldehyde->acid Further Oxidation azide Azide -CH₂N₃ leaving_group->azide + NaN₃ azide->amine Reduction (H₂, Pd/C)

Caption: Synthetic pathways originating from the C3-methanol group.

Comparative Analysis with Alternative Building Blocks

The advantages of this compound are best understood when compared directly with alternative synthetic precursors.

FeatureThis compound(1-Benzylpyrrolidin-3-yl)methanol(1-Benzylpiperidin-3-yl)methanol3-(Benzyloxy)propan-1-amine
Ring Size 4-membered5-membered6-memberedAcyclic
Conformation Puckered, rigidEnvelope/Twist, flexibleChair/Boat, flexibleFreely rotating
Key Advantage Defined 3D vectors, unique reactivityLower ring strain, established chemistryCommon scaffold, diverse derivativesHigh flexibility, simple synthesis
Key Limitation Higher cost, ring strain reactivityLess defined 3D structureCan be too flexible, larger scaffoldLacks pre-organization, higher entropic penalty for binding
Typical pKa (amine) ~8.5 - 9.5~9.5 - 10.5~10.5 - 11.5~10.0 - 10.5
Application Focus Bioisostere for small groups, CNS drugs, metabolic stabilityGeneral purpose scaffold, mimics prolineScaffolds for larger binding pocketsFlexible linkers, simple amine source

As the table illustrates, the azetidine derivative provides a unique balance of rigidity and compact size that is not offered by its 5- and 6-membered ring counterparts or its acyclic analogue. While (1-benzylpiperidin-3-yl)methanol is a useful intermediate, its larger and more flexible ring system occupies a different region of chemical space.[6]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with clear causality for each step. They demonstrate the core synthetic manipulations of the title compound.

Protocol 1: Activation of the Hydroxyl Group and Nucleophilic Substitution

This workflow demonstrates the conversion of the versatile alcohol into an amine, a common step in pharmacophore elaboration.

Objective: To synthesize (1-Benzylazetidin-3-yl)methanamine.

Step 1: Tosylation of the Alcohol

  • Setup: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

    • Rationale: DCM is a non-reactive solvent. Triethylamine is a non-nucleophilic base used to quench the HCl byproduct of the reaction. The cold temperature controls the initial exotherm.

  • Reaction: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Rationale: TsCl converts the poorly leaving hydroxyl group into an excellent tosylate leaving group. The slight excess ensures complete conversion.

  • Workup & Validation: Quench the reaction with water and extract the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The formation of the tosylate can be confirmed by ¹H NMR (appearance of aromatic tosyl peaks ~7.4-7.8 ppm and a downfield shift of the -CH₂O- protons).

Step 2: Azide Displacement and Reduction

  • Displacement: Dissolve the crude tosylate from Step 1 in dimethylformamide (DMF, 0.3 M) and add sodium azide (NaN₃, 3.0 eq). Heat the mixture to 60-70 °C and stir for 12 hours.

    • Rationale: DMF is a polar aprotic solvent that promotes SN2 reactions. A significant excess of the azide nucleophile drives the reaction to completion.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash extensively with water and brine to remove DMF and excess azide. Dry and concentrate.

  • Reduction: Dissolve the crude azide in methanol (0.2 M). Add 10% Palladium on carbon (Pd/C, 10 mol%). Purge the flask with hydrogen gas (balloon or Parr shaker) and stir vigorously for 8 hours.

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The same catalyst will also cleave the N-benzyl group. If only azide reduction is desired, other methods like Staudinger reduction (PPh₃, H₂O) should be used.

  • Isolation & Validation: Filter the reaction through Celite to remove the Pd/C catalyst and concentrate the filtrate. The final product, azetidin-3-ylmethanamine, can be purified by chromatography or crystallization of a salt. Validation by mass spectrometry should show the expected molecular ion.

Case Study: An Intermediate for the Synthesis of Azelnidipine

(1-Benzhydrylazetidin-3-yl)methanol, a close analogue with an N-benzhydryl protecting group, is a key intermediate in the synthesis of the calcium channel blocker Azelnidipine.[7] This highlights the industrial relevance of this class of compounds. The synthesis leverages the azetidine core as a central scaffold, with the C3-hydroxyl group being the point of attachment for a subsequent esterification reaction, demonstrating the real-world application of the principles discussed herein.

Conclusion

This compound is far more than a simple cyclic amine. It is a strategically designed building block that offers a powerful entry into novel, three-dimensional chemical space. Its key advantages are:

  • Structural Rigidity: The azetidine ring provides a conformationally restricted scaffold, crucial for optimizing ligand-target interactions.

  • Synthetic Versatility: The C3-methanol handle can be reliably converted into a wide range of functional groups.

  • Robust Protection Strategy: The N-benzyl group allows for extensive synthetic manipulations before its clean, final-stage removal.

By providing a superior balance of stability, reactivity, and three-dimensionality compared to acyclic, five-, and six-membered ring analogues, this compound stands out as an indispensable tool for the modern synthetic chemist aiming to develop next-generation therapeutics.

References

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Azetidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the spectroscopic nuances of azetidine isomers. This guide is designed for researchers, scientists, and drug development professionals who routinely encounter the unique challenges and opportunities presented by this strained four-membered nitrogen heterocycle. Azetidines are increasingly vital scaffolds in medicinal chemistry, and a profound understanding of their structural characterization is paramount for accelerating discovery.[1][2][3] This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectroscopic output, providing both field-proven insights and detailed experimental protocols.

The Azetidine Scaffold: A World of Subtle Differences

The seemingly simple four-membered ring of azetidine presents a fascinating landscape of structural diversity. Isomerism in azetidines can arise from the position of substituents on the carbon framework (positional isomers) or their spatial arrangement (stereoisomers). These subtle structural variations manifest as distinct fingerprints across various spectroscopic techniques, allowing for unambiguous identification and characterization. This guide will focus on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in differentiating these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of azetidine isomers.[1] Both proton (¹H) and carbon-¹³ (¹³C) NMR provide a wealth of information regarding the electronic environment, connectivity, and stereochemistry of the molecule. For more complex systems, advanced techniques such as ¹⁵N NMR and two-dimensional (2D) NMR experiments are indispensable.

The Influence of Isomerism on NMR Spectra

Positional Isomerism (e.g., 2- vs. 3-Substituted Azetidines):

The location of a substituent on the azetidine ring significantly alters the chemical shifts and coupling patterns of the ring protons and carbons. Let's consider the hypothetical case of 2-methylazetidine versus 3-methylazetidine.

  • ¹H NMR: In 2-methylazetidine, the proton on the carbon bearing the methyl group (C2) will be a complex multiplet due to coupling with the methyl protons and the C3 protons. The protons on C3 and C4 will also exhibit distinct multiplets. In contrast, for 3-methylazetidine, the protons on C2 and C4 will be chemically equivalent (assuming no other chiral centers), leading to a simpler spectrum. The proton on C3 will be a multiplet coupled to the methyl protons and the protons on C2 and C4.

  • ¹³C NMR: The chemical shift of the carbon directly attached to the substituent will be significantly different from the other ring carbons. For instance, the C2 carbon in 2-methylazetidine will be downfield compared to the C3 carbon in 3-methylazetidine due to the alpha-substituent effect.

Stereoisomerism (e.g., cis- vs. trans-Disubstituted Azetidines):

The spatial relationship between substituents has a profound impact on proton-proton coupling constants (³JHH). This is a cornerstone for assigning relative stereochemistry in cyclic systems.

  • Coupling Constants: For disubstituted azetidines, the vicinal coupling constant between cis protons is typically larger than that for trans protons.[4] This is due to the dihedral angle dependence of the coupling constant, as described by the Karplus equation. For azetidin-2-ones, a well-studied class of azetidine derivatives, ³J(cis) values are generally in the range of 5-6 Hz, while ³J(trans) values are significantly smaller, around 0-2.5 Hz.[4]

Below is a table summarizing the expected NMR characteristics for different azetidine isomers.

Isomer Type Spectroscopic Feature Expected Observation & Rationale
Positional (2- vs. 3-substituted) ¹H NMR Chemical Shift & Multiplicity 2-substituted: More complex multiplets for C2-H. 3-substituted: Potential for symmetry, leading to fewer signals. The substituent's electronic effect will cause predictable upfield or downfield shifts.
¹³C NMR Chemical Shift The substituted carbon will have a characteristic chemical shift. For example, a carbon directly bonded to an electronegative atom will be shifted downfield. The symmetry in 3-substituted isomers can lead to fewer ¹³C signals.
Stereoisomers (cis vs. trans) ¹H NMR Vicinal Coupling Constant (³JHH) ³J(cis) > ³J(trans) . This is due to the differing dihedral angles between the coupled protons in the puckered four-membered ring.[4]
Nuclear Overhauser Effect (NOE) Protons that are close in space (cis) will show an NOE enhancement, while those on opposite faces of the ring (trans) will not.
Advanced NMR Techniques for Unambiguous Assignment

For complex or novel azetidine isomers, one-dimensional NMR may not suffice. In such cases, a suite of 2D NMR experiments is essential for conclusive structural elucidation.[5]

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, providing a powerful tool for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds, which is invaluable for establishing the connectivity of the carbon skeleton and the placement of substituents.[5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons, crucial for determining stereochemistry.

The following diagram illustrates a logical workflow for the structural elucidation of a novel azetidine isomer using NMR spectroscopy.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Data Interpretation & Structure Elucidation H1_NMR Acquire ¹H NMR C13_NMR Acquire ¹³C NMR Connectivity Determine Connectivity (¹H, ¹³C, COSY, HMBC) H1_NMR->Connectivity C13_NMR->Connectivity COSY Acquire COSY HSQC Acquire HSQC COSY->Connectivity HMBC Acquire HMBC HSQC->Connectivity NOESY Acquire NOESY/ROESY HMBC->Connectivity Stereochem Determine Stereochemistry (³JHH, NOESY) NOESY->Stereochem Connectivity->COSY Connectivity->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

Caption: Workflow for NMR-based structural elucidation of azetidine isomers.

Experimental Protocol: NMR Analysis of a Novel Azetidine Isomer

Objective: To acquire a comprehensive set of NMR data for the structural elucidation of a novel azetidine isomer.

Materials:

  • Novel azetidine isomer (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) of high purity

  • NMR tube (5 mm, high precision)

  • Internal standard (e.g., Tetramethylsilane - TMS), if not provided in the solvent

Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended for better resolution) equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Weigh 5-10 mg of the purified azetidine isomer into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

    • Transfer the solution to the NMR tube.

  • Instrument Setup & Shimming:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is crucial for high-quality spectra.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard 1D proton spectrum. Typical parameters include a 30° or 45° pulse angle, a spectral width covering the expected proton chemical shift range (e.g., -1 to 13 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio (S/N).

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum. A larger spectral width is required (e.g., 0 to 220 ppm). A greater number of scans will be necessary due to the low natural abundance of ¹³C.

    • 2D NMR (as needed):

      • COSY: Use a standard COSY pulse sequence.

      • HSQC: Use a gradient-selected HSQC pulse sequence for optimal sensitivity and artifact suppression.

      • HMBC: Use a gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized based on the expected ²JCH and ³JCH values (typically around 8-10 Hz).

      • NOESY/ROESY: Use a standard NOESY or ROESY pulse sequence with an appropriate mixing time to observe through-space correlations.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra manually or automatically.

    • Perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule and can also offer insights into the skeletal vibrations of the azetidine ring.

Differentiating Isomers with IR Spectroscopy

While IR is less powerful than NMR for detailed structural elucidation of isomers, it can provide confirmatory evidence.

  • Positional Isomers: The presence and position of substituent-related vibrational modes can help differentiate positional isomers. For example, a hydroxyl group at C2 versus C3 would likely show subtle differences in the O-H stretching frequency due to different electronic environments.

  • Ring Vibrations: The azetidine ring itself has characteristic vibrational modes, including C-N and C-C stretching, and ring puckering vibrations. The frequencies of these modes can be sensitive to the substitution pattern on the ring.[6]

Vibrational Mode **Typical Wavenumber (cm⁻¹) **Notes on Isomer Differentiation
N-H Stretch (for N-unsubstituted) 3300 - 3500Broad peak. Position can be influenced by hydrogen bonding, which may differ between isomers.
C-H Stretch (aliphatic) 2850 - 3000Generally present in all isomers.
C-N Stretch 1250 - 1020The position of this stretch can be sensitive to the substitution pattern on the ring.
Ring Puckering/Deformation < 1000 (in the fingerprint region)These modes are highly dependent on the overall symmetry and substitution of the ring, making them potentially useful for distinguishing isomers.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation patterns, can offer valuable clues about its structure, aiding in the differentiation of isomers.

Fragmentation Pathways of Azetidine Isomers

Under electron ionization (EI), azetidines undergo characteristic fragmentation. The presence of the nitrogen atom often directs the fragmentation process. A key fragmentation pathway for cyclic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[7]

  • Positional Isomers: 2- and 3-substituted azetidines will produce different fragment ions upon α-cleavage.

    • 2-Alkylazetidine: α-cleavage can lead to the loss of the alkyl substituent or the C4-H, resulting in characteristic fragment ions.

    • 3-Alkylazetidine: α-cleavage will occur at the C2-C3 or C3-C4 bond, leading to ring opening and subsequent fragmentation, producing a different set of fragment ions compared to the 2-substituted isomer.

The following diagram illustrates the primary α-cleavage fragmentation pathways for 2- and 3-methylazetidine.

MS_Fragmentation cluster_2_methyl 2-Methylazetidine Fragmentation cluster_3_methyl 3-Methylazetidine Fragmentation M_plus_2 [2-Methylazetidine]⁺˙ (M⁺˙) frag1_2 Loss of •CH₃ M_plus_2->frag1_2 α-cleavage ion1_2 Resulting iminium ion frag1_2->ion1_2 M_plus_3 [3-Methylazetidine]⁺˙ (M⁺˙) frag1_3 Loss of •CH₂CH₃ (after ring opening) M_plus_3->frag1_3 α-cleavage & rearrangement ion1_3 Resulting iminium ion frag1_3->ion1_3

Caption: Differential α-cleavage in 2- and 3-methylazetidine isomers.

The Role of Computational Chemistry

In cases of ambiguity, computational methods, particularly Density Functional Theory (DFT), can be employed to predict NMR spectra for different possible isomers.[8][9] Comparing the calculated spectra with the experimental data can provide strong evidence for the correct structure. Several software packages are available for these calculations, and they have become increasingly accurate and accessible.

Conclusion

The structural elucidation of azetidine isomers requires a multi-faceted spectroscopic approach, with NMR spectroscopy at its core. By carefully analyzing chemical shifts, coupling constants, and 2D correlations, one can confidently determine the connectivity and stereochemistry of these important molecules. IR spectroscopy and mass spectrometry provide valuable complementary data, confirming functional groups and revealing fragmentation patterns that further aid in isomer differentiation. As azetidines continue to grow in importance in drug discovery and materials science, a thorough understanding of these spectroscopic techniques is an indispensable skill for the modern scientist.

References

A Comparative Guide to the Synthetic Validation of (1-Benzylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of prominent synthetic routes to (1-Benzylazetidin-3-yl)methanol, a key building block in medicinal chemistry. The azetidine motif has gained significant popularity in drug discovery due to its ability to impart favorable physicochemical properties to lead compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering a critical evaluation of synthetic strategies to inform route selection for both laboratory-scale and process development applications. We will dissect two primary, validated routes: a direct cyclization approach and a functional group interconversion strategy, focusing on experimental design, mechanistic rationale, and a quantitative comparison of their respective efficiencies.

Route 1: Direct Cyclization via Benzylamine and Epichlorohydrin

This approach represents a highly convergent and atom-economical synthesis, constructing the azetidine ring in a one-pot or two-step sequence from readily available starting materials. The core transformation involves the reaction of benzylamine with an epihalohydrin, such as epichlorohydrin, to form an intermediate amino alcohol, which then undergoes intramolecular cyclization.

Overall Strategy

The reaction proceeds through an initial nucleophilic opening of the epoxide ring of epichlorohydrin by benzylamine, followed by an intramolecular nucleophilic substitution where the newly formed hydroxyl group, under basic conditions, cyclizes to displace the chloride, forming the four-membered azetidine ring.

Experimental Protocol

A robust, multi-kilogram scale synthesis of 1-benzylazetidin-3-ol has been developed, which serves as the direct precursor to the target molecule.[2][3] The following protocol is adapted from established literature.[3]

  • Step 1: Formation of 1-(benzylamino)-3-chloropropan-2-ol:

    • Dissolve benzylamine (1.0 eq) in 15 volumes of water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add epichlorohydrin (1.3 eq) to the cooled solution, maintaining the temperature between 0-5 °C.

    • Stir the reaction mixture at this temperature for 12 hours.

    • After the reaction is complete, filter the mixture and wash the filter cake twice with 2 volumes of water, followed by one wash with 2 volumes of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-polar impurities.

    • Air-dry the intermediate product.

  • Step 2: Cyclization to 1-Benzylazetidin-3-ol:

    • The crude 1-(benzylamino)-3-chloropropan-2-ol is then treated with a base to induce cyclization. A typical procedure involves dissolving the intermediate in a suitable solvent and adding a base like sodium hydroxide.

    • The reaction is heated to facilitate the intramolecular cyclization.

    • Upon completion, the product, 1-benzylazetidin-3-ol, is isolated. A patent describes achieving a purity of over 95% and a yield of 86% for this step.[3]

Note: The target molecule, this compound, is a constitutional isomer of 1-benzylazetidin-3-ol and would require a different starting C3 synthon than epichlorohydrin, or subsequent functional group manipulation. However, the synthesis of the core 1-benzylazetidine ring from benzylamine is the key takeaway from this route.

Causality Behind Experimental Choices
  • Choice of Solvent: Water is an economical and environmentally benign solvent for the initial epoxide opening. The reaction temperature is kept low (0-5 °C) to control the exothermicity of the reaction and minimize the formation of byproducts.

  • Stoichiometry: A slight excess of epichlorohydrin is used to ensure complete consumption of the benzylamine.

  • Cyclization Conditions: The use of a strong base is necessary to deprotonate the hydroxyl group, making it a more potent nucleophile for the intramolecular cyclization. Heating is often required to overcome the activation energy for the formation of the strained four-membered ring.

Workflow Diagram

Route 1 Workflow cluster_0 Step 1: Epoxide Opening cluster_1 Step 2: Cyclization start Benzylamine + Epichlorohydrin in Water step1 Reaction at 0-5°C for 12h start->step1 Slow Addition intermediate 1-(benzylamino)-3-chloropropan-2-ol step1->intermediate Isolation step2 Addition of Base (e.g., NaOH) intermediate->step2 step3 Heating step2->step3 product 1-Benzylazetidin-3-ol step3->product Work-up & Purification

Caption: Workflow for the synthesis of 1-benzylazetidin-3-ol via direct cyclization.

Route 2: Reduction of 1-Benzylazetidine-3-carboxylic Acid

This synthetic strategy involves the initial preparation of 1-benzylazetidine-3-carboxylic acid, followed by its reduction to the corresponding primary alcohol. This route offers good control over the stereochemistry at the C3 position if a chiral carboxylic acid precursor is used.

Overall Strategy

The synthesis begins with the preparation of the N-benzylated azetidine carboxylic acid. This can be achieved through various methods, such as the alkylation of azetidine-3-carboxylic acid with benzyl bromide. The subsequent and final step is the reduction of the carboxylic acid functional group to a primary alcohol.

Experimental Protocol
  • Step 1: Synthesis of 1-Benzylazetidine-3-carboxylic Acid (Hypothetical - based on general procedures):

    • To a solution of azetidine-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (2.5 eq).

    • Add benzyl bromide (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by crystallization or column chromatography to yield 1-benzylazetidine-3-carboxylic acid.

  • Step 2: Reduction to this compound:

    • Suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 1-benzylazetidine-3-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. Caution: This reaction is highly exothermic and generates hydrogen gas.[4]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Cool the reaction mixture back to 0 °C and quench it by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or distillation.

Causality Behind Experimental Choices
  • Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[5][6] Softer reducing agents like sodium borohydride are generally not effective for this transformation.[4][6] Borane (BH₃) complexes are also a viable alternative and can sometimes offer better functional group tolerance.[4]

  • Solvent and Conditions: Anhydrous THF is the solvent of choice as it is inert to LiAlH₄ and effectively solubilizes the reactants. The reaction is performed under an inert atmosphere to prevent the highly reactive LiAlH₄ from reacting with atmospheric moisture. The initial addition is done at 0 °C to control the exothermicity, and the subsequent reflux ensures the reaction goes to completion.

  • Workup: The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reductions, resulting in a granular precipitate of aluminum salts that is easily filtered off.

Workflow Diagram

Route 2 Workflow cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Reduction start Azetidine-3-carboxylic Acid step1 N-Alkylation with Benzyl Bromide start->step1 intermediate 1-Benzylazetidine-3-carboxylic Acid step1->intermediate Purification step2 LiAlH4 in THF at 0°C intermediate->step2 step3 Reflux step2->step3 step4 Quench & Work-up step3->step4 product This compound step4->product Purification

Caption: Workflow for the synthesis of this compound via reduction.

Comparative Analysis

ParameterRoute 1: Direct CyclizationRoute 2: Reduction of Carboxylic Acid
Number of Steps 1-2 steps2 steps (from azetidine-3-carboxylic acid)
Starting Materials Benzylamine, Epichlorohydrin (or similar C3 synthon)Azetidine-3-carboxylic acid, Benzyl bromide, LiAlH₄
Cost of Materials Generally lower cost, commodity chemicalsAzetidine-3-carboxylic acid can be expensive
Overall Yield High (e.g., 86% for 1-benzylazetidin-3-ol)[3]Moderate to high, dependent on both steps
Scalability Demonstrated on a multi-kilogram scale[2]Scalable, but requires careful handling of LiAlH₄
Safety Concerns Epichlorohydrin is a toxic and carcinogenic reagent.LiAlH₄ is highly reactive and pyrophoric. The reaction produces H₂ gas.
Versatility Less versatile for introducing diverse C3 substituents.Allows for the use of various substituted azetidine-3-carboxylic acids.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound and its analogs.

Route 1 (Direct Cyclization) is highly advantageous for large-scale production due to its convergence, high yields, and the use of inexpensive starting materials.[3] Its primary drawback is the hazardous nature of epichlorohydrin, which necessitates stringent safety protocols. This route is recommended for process development and manufacturing where cost-effectiveness is a primary driver.

Route 2 (Reduction of Carboxylic Acid) provides greater flexibility, particularly for medicinal chemistry applications where a variety of analogs may be required. By starting with different substituted azetidine-3-carboxylic acids, a library of compounds can be generated. While the cost of the starting azetidine core may be higher, and the use of LiAlH₄ requires specialized handling, this route offers superior control for creating structural diversity at a laboratory scale.

The ultimate choice of synthetic route will depend on the specific goals of the project. For bulk synthesis of the parent compound, the direct cyclization method is likely superior. For the synthesis of diverse analogs in a research and development setting, the flexibility of the carboxylic acid reduction route is a significant advantage.

References

A Comparative Guide to N-Protecting Groups for Azetidin-3-ol: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making azetidin-3-ol a highly sought-after building block in drug discovery.[1][2] However, the nucleophilic secondary amine of the azetidine ring necessitates the use of protecting groups to ensure selective transformations at the C3-hydroxyl group and to prevent undesired side reactions.

This guide provides an in-depth comparative analysis of the most commonly employed N-protecting groups for azetidin-3-ol, offering experimental insights and data to aid researchers in selecting the optimal strategy for their synthetic campaigns.

The Rationale for N-Protection: Controlling Reactivity

The choice of an N-protecting group is not merely a routine step; it is a critical decision that influences the entire synthetic route. An ideal protecting group should be:

  • Easy to introduce in high yield.[3]

  • Stable to a wide range of reaction conditions planned for subsequent steps.[3]

  • Orthogonal , meaning it can be removed selectively without affecting other functional groups in the molecule.[4]

  • Easy to remove under mild conditions in high yield.[3]

  • Non-interfering with the desired reactions and, ideally, should not introduce new stereocenters.[3]

For the strained azetidine ring, the electronic nature of the protecting group can also modulate the ring's stability and the reactivity of other functional groups.[5] This guide will focus on the three most prevalent protecting groups for azetidin-3-ol: tert-Butoxycarbonyl (Boc), Benzyl (Bn), and Benzyloxycarbonyl (Cbz).

Comparative Analysis of Key N-Protecting Groups

The Boc Group (tert-Butoxycarbonyl)

The Boc group is one of the most widely used amine protecting groups due to its general stability under basic, reductive, and oxidative conditions, and its facile removal under acidic conditions.[6]

  • Introduction: The Boc group is typically introduced by reacting azetidin-3-ol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or sodium bicarbonate. The reaction is generally clean and high-yielding.

  • Stability & Reactivity: N-Boc-azetidin-3-ol is stable to a broad range of non-acidic reagents, making it suitable for subsequent reactions such as oxidation of the hydroxyl group or Mitsunobu reactions.

  • Deprotection: The Boc group is readily cleaved under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol.[7][8][9] This acid-lability makes it orthogonal to the Cbz and Bn groups.

The Cbz Group (Benzyloxycarbonyl)

The Cbz group is a classic amine protecting group, valued for its stability to both acidic and basic conditions and its clean removal by catalytic hydrogenolysis.[10]

  • Introduction: Cbz protection is achieved by treating azetidin-3-ol with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (e.g., NaHCO₃ in a THF/water mixture).[10]

  • Stability & Reactivity: The Cbz group is robust and withstands many synthetic transformations. It is particularly useful when subsequent steps require acidic conditions that would cleave a Boc group. In a study involving the synthesis of azetidine-modified cyclic peptides, little difference in macrocyclization efficiency was observed between N-Boc and N-Cbz protected azetidines, indicating their comparable influence in that specific context.[11]

  • Deprotection: The primary method for Cbz cleavage is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) under an atmosphere of hydrogen gas (H₂).[10][12] This method is exceptionally mild and clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts. Alternative, non-hydrogenation methods using reagents like AlCl₃ in hexafluoroisopropanol (HFIP) have also been developed.[13]

The Bn Group (Benzyl)

Unlike Boc and Cbz which are carbamates, the benzyl group is a simple alkyl substituent. It is introduced via alkylation and shares a similar deprotection method with the Cbz group.

  • Introduction: The benzyl group is installed by reacting azetidin-3-ol with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base such as potassium carbonate.[14] An optimized, robust process for synthesizing 1-benzylazetidin-3-ol from benzylamine and epichlorohydrin has been developed for industrial applications.[15]

  • Stability & Reactivity: The N-benzyl group is highly stable to acidic, basic, and nucleophilic conditions. The resulting tertiary amine is more basic and potentially more nucleophilic than its carbamate-protected counterparts, which can influence subsequent reaction pathways.

  • Deprotection: Similar to the Cbz group, the benzyl group is most commonly removed by catalytic hydrogenolysis (H₂/Pd/C).[16] This shared deprotection pathway means Bn and Cbz are not orthogonal to each other. Laccase-based enzymatic systems have also been shown to selectively deprotect N-benzyl groups under mild, aerobic conditions.[17]

Quantitative & Qualitative Performance Summary

The following table provides a side-by-side comparison of the key performance characteristics of Boc, Cbz, and Benzyl protecting groups for azetidin-3-ol.

FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl) Bn (Benzyl)
Introduction Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)[18]Benzyl bromide (BnBr) or Benzyl chloride (BnCl)[16]
Typical Conditions Base (e.g., TEA, NaHCO₃), DCM or THFBase (e.g., NaHCO₃), THF/H₂O[10]Base (e.g., K₂CO₃), Acetone or DMF[14]
Cleavage Method Acidolysis [19]Hydrogenolysis [10]Hydrogenolysis [16][20]
Deprotection Reagents TFA in DCM; HCl in Dioxane/MeOH[7][9]H₂, Pd/C in MeOH or EtOH[10][12]H₂, Pd/C in MeOH or EtOH[16]
Stable To: Base, Nucleophiles, H₂, OxidationAcid, Base, Nucleophiles, OxidationAcid, Base, Nucleophiles, Oxidation
Labile To: Strong Acids (TFA, HCl)[7]Catalytic Hydrogenation[10]Catalytic Hydrogenation[16]
Orthogonal To: Cbz, Bn, FmocBoc, FmocBoc, Fmoc
Key Advantage Excellent orthogonality; easy removal for acid-sensitive substrates.High stability to a wide pH range.High stability; resulting tertiary amine can be useful.
Key Disadvantage Labile to acidic conditions.Requires hydrogenation (incompatible with reducible groups like alkynes/alkenes).Requires hydrogenation; resulting amine is more basic.

Visualizing the Workflow: Protection & Deprotection

The general workflow for utilizing N-protecting groups in the synthesis of azetidin-3-ol derivatives can be visualized as a three-step process.

G cluster_protection Step 1: Protection cluster_modification Step 2: Modification cluster_deprotection Step 3: Deprotection A Azetidin-3-ol B N-Protected Azetidin-3-ol A->B  Protection Reagent  ((Boc)2O, Cbz-Cl, BnBr) C Modified N-Protected Azetidine Derivative B->C  Synthetic Transformation  (e.g., Oxidation, Substitution) D Final Azetidine Product C->D  Deprotection Conditions  (Acid or Hydrogenolysis)

Caption: General workflow for azetidin-3-ol functionalization.

Choosing the Right Tool for the Job

Selecting the appropriate protecting group is dictated by the overall synthetic strategy. This decision tree outlines a logical approach based on the planned reaction conditions.

G Start Start: Plan Synthetic Route for Azetidin-3-ol Derivative Q1 Will the synthesis involve acid-sensitive groups or require strongly acidic conditions? Start->Q1 Boc Use Boc Group Q1->Boc  Yes (Need to avoid acid) Cbz_Bn Use Cbz or Bn Group Q1->Cbz_Bn  No (Acid is tolerated) Q2 Will the synthesis involve reducible groups (alkenes, alkynes) or catalyst poisons (thiols)? Q2->Cbz_Bn  No (Hydrogenolysis is compatible) Cbz_Acid Use Cbz Group (Consider non-hydrogenolysis deprotection, e.g., AlCl3) Q2->Cbz_Acid  Yes (Hydrogenolysis is incompatible) Cbz_Bn->Q2 Revisit Re-evaluate synthetic route or consider alternative protecting groups.

Caption: Decision tree for selecting an N-protecting group.

Experimental Protocols

The following are representative, detailed protocols for the protection and deprotection of azetidin-3-ol.

Protocol 1: N-Boc Protection of Azetidin-3-ol

  • Objective: To synthesize N-Boc-azetidin-3-ol.

  • Methodology:

    • Dissolve azetidin-3-ol hydrochloride (1.0 eq) in a 1:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in THF.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield N-Boc-azetidin-3-ol.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)[7]

  • Objective: To remove the Boc protecting group.

  • Methodology:

    • Dissolve N-Boc-azetidin-3-ol (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution at room temperature.

    • Stir the mixture for 1-2 hours, monitoring by TLC for the disappearance of the starting material.[7]

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting crude product, the trifluoroacetate salt of azetidin-3-ol, can often be used directly in the next step or neutralized with a base to obtain the free amine.[7]

Protocol 3: N-Cbz Protection of Azetidin-3-ol[10]

  • Objective: To synthesize N-Cbz-azetidin-3-ol.

  • Methodology:

    • Dissolve azetidin-3-ol (1.0 eq) in a 2:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add sodium bicarbonate (NaHCO₃, 2.0 eq) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.5 eq).[10]

    • Stir the reaction vigorously at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.[10]

    • Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography to afford N-Cbz-azetidin-3-ol.

Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis[10]

  • Objective: To remove the Cbz protecting group.

  • Methodology:

    • Dissolve N-Cbz-azetidin-3-ol (1.0 eq) in methanol (MeOH).

    • Add palladium on carbon (10% Pd/C, ~10 mol% Pd) to the solution.

    • Stir the mixture under an atmosphere of hydrogen (H₂, typically via a balloon or at a specified pressure).

    • Monitor the reaction by TLC. The reaction is typically complete within 4-24 hours.

    • Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with additional methanol.

    • Concentrate the filtrate in vacuo to yield the deprotected azetidin-3-ol. The product is often pure enough for subsequent steps without further purification.[10]

Conclusion

The selection of an N-protecting group for azetidin-3-ol is a strategic decision that hinges on the planned synthetic route. The Boc group offers excellent orthogonality for syntheses that avoid acidic conditions. The Cbz and Bn groups provide robust protection across a wide pH range but are sensitive to catalytic hydrogenation. By understanding the distinct stability profiles and leveraging the orthogonality of these protecting groups, researchers can navigate complex synthetic pathways efficiently, unlocking the full potential of the versatile azetidin-3-ol scaffold in the development of novel therapeutics.

References

Safety Operating Guide

Navigating the Disposal of (1-Benzylazetidin-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The core principle underpinning this guidance is the treatment of (1-Benzylazetidin-3-yl)methanol as a hazardous waste. This is based on the hazard profile of analogous compounds, such as [(2S,4S)-1-Benzyl-4-(hydroxymethyl)azetidin-2-yl]methanol, which is classified as a skin and eye irritant and may cause respiratory irritation[1]. Therefore, all disposal procedures must be conducted with the appropriate personal protective equipment and in designated areas.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is imperative to establish a secure working environment. All handling of this compound and its waste should be performed within a certified chemical fume hood to minimize inhalation exposure[1]. The following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles are required to protect against potential splashes[1].

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene, to prevent skin contact[1].

  • Body Protection: A standard laboratory coat must be worn.

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Step-by-Step Disposal Protocol

The disposal of this compound waste must follow a systematic process to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the sanitary sewer or in the regular trash[2][3].

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal[4][5].

  • Waste Container: Collect all waste containing this compound in a designated, leak-proof container that is chemically compatible with the substance[5][6][7]. Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[5][8]. Do not use abbreviations or chemical formulas on the primary label[5]. The label should also indicate the approximate concentration and any other components present in the waste mixture.

  • Compatibility: Do not mix this waste with other waste streams unless you have confirmed their compatibility[4][6]. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions[4]. For instance, keep this amine-containing compound separate from strong acids and oxidizing agents[4].

Step 2: On-site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[4][5].

  • Container Management: Keep the waste container tightly sealed at all times, except when adding waste[5][7][9]. Leaving a funnel in the container opening is not permitted[5][7].

  • Storage Location: The SAA should be in a well-ventilated area, away from sources of ignition, and under the direct control of laboratory personnel[5][6].

  • Volume Limits: Adhere to the volume limits for SAAs as defined by the Environmental Protection Agency (EPA) and your institution's policies[5][10].

Step 3: Arranging for Disposal

Once the waste container is nearly full (approximately 90% capacity), it is time to arrange for its removal and disposal[9].

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[3]. Provide them with a complete and accurate description of the waste.

  • Documentation: Complete any required hazardous waste tags or manifests as instructed by your EHS office. This documentation is a critical component of regulatory compliance under the Resource Conservation and Recovery Act (RCRA)[2][6].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate potential hazards.

  • Evacuate and Alert: Immediately evacuate the affected area and inform your supervisor and the EHS office[3].

  • Containment (if safe to do so): If you are trained and it is safe, contain the spill using an inert absorbent material like vermiculite, sand, or earth[3].

  • Cleanup: Place the absorbed material into a sealed, labeled container for hazardous waste disposal[3].

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup process.

Quantitative Data Summary

ParameterGuideline/RequirementSource
Waste Container Filling Level Do not exceed 90% of the container's capacity.[6][9]
Satellite Accumulation Area (SAA) Storage Time Varies by generator status; typically, containers must be removed within a specified time after being filled (e.g., 3 days).[4][5]
SAA Volume Limits Up to 55 gallons of hazardous waste (or one quart of acute hazardous waste) can be accumulated.[10]

Disposal Workflow Diagram

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalProcess Disposal Process cluster_Emergency Emergency Protocol Start Generation of this compound Waste PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Collect Collect Waste in a Labeled, Compatible Container PPE->Collect Store Store in Satellite Accumulation Area (SAA) Collect->Store Inspect Weekly Inspection of SAA for Leaks and Label Integrity Store->Inspect Spill Spill Occurs Store->Spill ContactEHS Container 90% Full: Contact EHS for Pickup Inspect->ContactEHS Container Nearing Full Documentation Complete Hazardous Waste Manifest/Tag ContactEHS->Documentation Pickup EHS Pickup and Transport Documentation->Pickup FinalDisposal Disposal by Licensed Hazardous Waste Facility Pickup->FinalDisposal Evacuate Evacuate and Alert EHS Spill->Evacuate Contain Contain Spill with Inert Absorbent Evacuate->Contain Cleanup Package and Label Spill Debris as Hazardous Waste Contain->Cleanup Cleanup->ContactEHS Arrange for Pickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to this structured and cautious approach, you contribute to a culture of safety and environmental responsibility within your laboratory. This protocol, grounded in established safety standards, empowers you to manage the disposal of this compound with confidence and precision.

References

Personal protective equipment for handling (1-Benzylazetidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of (1-Benzylazetidin-3-yl)methanol, a key reagent in pharmaceutical research and development. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Core Hazard Assessment

Before handling this compound, a thorough risk assessment is mandatory. The primary hazards associated with this compound are:

  • Serious Eye Irritation : Direct contact can cause significant eye irritation.[1][2]

  • Skin Irritation : May cause skin irritation upon contact.[1][2]

  • Respiratory Tract Irritation : Inhalation of dust or vapors may lead to respiratory discomfort.[1][2]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to mitigate the identified risks. The following table outlines the minimum PPE requirements.

Table 1: Required PPE for Handling this compound

Protection Area Required PPE Standard Rationale
Eyes/Face Chemical safety goggles and a full-face shield. ANSI Z87.1 / EN 166 To provide comprehensive protection against splashes and airborne particles, directly addressing the severe eye irritation hazard.[1][3]
Hands Chemical-resistant nitrile or neoprene gloves. ASTM F739 / EN 374 To prevent skin contact and irritation. Double-gloving is recommended for prolonged handling.[1][3]
Body A chemical-resistant laboratory coat. To protect underlying clothing and skin from accidental spills.[1]

| Respiratory | Work in a certified chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | NIOSH/CEN (EU) | To minimize inhalation of potentially irritating dust or vapors.[1][4] |

Step-by-Step Operational Handling Protocol

Strict adherence to the following procedures is crucial for safe handling.

3.1. Engineering Controls

  • Chemical Fume Hood : All manipulations of this compound, including weighing and transfers, must be performed within a properly functioning chemical fume hood.[1]

  • Ventilation : The laboratory must be well-ventilated to prevent the accumulation of vapors.[1]

3.2. Handling Workflow

Caption: Standard operating procedure for handling this compound.

Emergency and Spill Response

Immediate and correct response to an incident is critical.

4.1. Spill Management

  • Evacuate and Alert : Clear the area and inform your supervisor and the institutional safety office.

  • Containment : If safe, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[1]

  • Cleanup : Only trained personnel with appropriate PPE should clean the spill. Collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1]

4.2. First Aid

  • Eye Contact : Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact : Remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Chemical Waste Disposal Plan

Proper disposal is a legal and ethical responsibility to protect the environment.

5.1. Waste Segregation

  • Solid Waste : All solid waste, including unused compound and contaminated materials (e.g., gloves, weigh boats, absorbent pads), must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound and any solvent rinses of contaminated glassware must be collected in a separate, labeled hazardous liquid waste container. Avoid mixing with incompatible waste streams.

5.2. Disposal Pathway

cluster_generation Waste Generation cluster_containment Containment cluster_disposal Disposal Solid Contaminated Solids Solid_Container Labeled Solid Hazardous Waste Solid->Solid_Container Liquid Contaminated Liquids Liquid_Container Labeled Liquid Hazardous Waste Liquid->Liquid_Container EHS Institutional EH&S Pickup Solid_Container->EHS Liquid_Container->EHS Facility Licensed Disposal Facility EHS->Facility

Caption: Cradle-to-grave waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.